2-Amino-3-(thiazol-2-yl)propanoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-3-(1,3-thiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-4(6(9)10)3-5-8-1-2-11-5/h1-2,4H,3,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXXRSFSGRBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405545 | |
| Record name | beta-(2-Thiazolyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-65-2 | |
| Record name | beta-(2-Thiazolyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Thiazolyl)-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-Amino-3-(thiazol-2-yl)propanoic acid
An In-depth Technical Guide to the Synthesis of 2-Amino-3-(thiazol-2-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining this compound, a heterocyclic α-amino acid of significant interest in medicinal chemistry and drug development. The thiazole moiety is a key pharmacophore present in numerous biologically active compounds, including antibacterial, antifungal, and anticancer agents.[1][2][3] This guide delves into the prevalent synthetic strategies, with a primary focus on the Hantzsch thiazole synthesis and its variations. We will explore the mechanistic underpinnings of these reactions, discuss the rationale behind the choice of starting materials and reagents, and provide detailed experimental insights. The content is tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide a thorough understanding of the synthesis of this important molecular building block.
Introduction: The Significance of this compound
This compound, also known as β-(2-thiazolyl)-DL-alanine, is a non-proteinogenic amino acid that has garnered substantial attention in the pharmaceutical sciences.[4] Its structure, featuring a thiazole ring attached to the β-carbon of an alanine framework, makes it a valuable precursor for the synthesis of peptidomimetics and other complex molecules with therapeutic potential.[5] The thiazole ring itself is a privileged scaffold in medicinal chemistry, known to engage in various biological interactions.[6] Consequently, the efficient and stereocontrolled is a critical endeavor for the advancement of drug discovery programs.
This guide will focus on the practical aspects of its synthesis, emphasizing the chemical logic that informs the selection of specific synthetic routes and reaction conditions.
Key Synthetic Strategies
The can be broadly approached through two primary strategies:
-
Strategy A: Construction of the Thiazole Ring onto a Pre-existing Amino Acid Scaffold. This approach often starts with a suitably protected amino acid, such as asparagine or glutamine, and involves the transformation of the side-chain amide into a thioamide, followed by cyclization to form the thiazole ring.[1]
-
Strategy B: Introduction of the Amino Acid Moiety to a Pre-formed Thiazole Ring. This strategy involves the synthesis of a thiazole derivative bearing a suitable functional group at the 2-position, which can then be elaborated to introduce the amino acid side chain.
The choice between these strategies is often dictated by the availability of starting materials, the desired stereochemistry, and the overall efficiency of the synthetic sequence.
Detailed Synthetic Pathways
The Hantzsch Thiazole Synthesis: A Cornerstone Approach
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings.[6] It generally involves the condensation of a thioamide with an α-halocarbonyl compound.
Diagram 1: General Hantzsch Thiazole Synthesis
Caption: Synthetic pathway starting from a protected asparagine derivative.
Asymmetric Synthesis
For applications in drug development, obtaining enantiomerically pure this compound is often crucial. Asymmetric synthesis strategies are therefore of high importance.
One approach involves the use of a chiral auxiliary. For instance, the addition of a thiazole-containing nucleophile to a chiral glycine enolate equivalent can establish the desired stereocenter. Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary
This method is based on the principles of asymmetric addition to chiral imines or related species.
Step 1: Preparation of a Chiral Glycine Equivalent
A chiral auxiliary, such as (S)-2-N-(N'-benzylprolyl)aminobenzophenone, is condensed with glycine to form a chiral Schiff base.
-
Rationale: The chiral auxiliary directs the stereochemical outcome of the subsequent addition reaction.
Step 2: Nucleophilic Addition of a Thiazole Moiety
A suitable thiazole-containing nucleophile, such as 2-lithiothiazole (generated from 2-bromothiazole and n-butyllithium), is added to the chiral glycine equivalent. The bulky chiral auxiliary shields one face of the imine, leading to a diastereoselective addition.
-
Rationale: The stereoselectivity is controlled by the steric hindrance imposed by the chiral auxiliary.
Step 3: Hydrolysis and Deprotection
Acidic hydrolysis removes the chiral auxiliary and any protecting groups, yielding the enantiomerically enriched this compound.
Quantitative Data and Characterization
The successful requires careful monitoring and characterization at each step. The following table summarizes typical data that should be collected.
| Parameter | Intermediate 1 (Protected Thioamide) | Final Product (this compound) |
| Appearance | Yellowish solid | White to off-white powder |
| Yield | 70-85% | 80-95% (after deprotection) |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for Fmoc, tBu, and thioamide protons | Singlet for thiazole proton (~7.5-7.8 ppm), multiplet for α-proton, multiplets for β-protons |
| ¹³C NMR (DMSO-d₆) | Resonances for Fmoc, tBu, and thioamide carbons | Resonances for thiazole ring carbons, carboxyl carbon, α- and β-carbons |
| Mass Spec (ESI+) | Calculated m/z for [M+H]⁺ | Calculated m/z for [M+H]⁺ (173.04) |
| Purity (HPLC) | >95% | >98% |
Note: Specific chemical shifts and yields will vary depending on the exact protecting groups and reaction conditions used.
Conclusion and Future Perspectives
The is a well-established field, with the Hantzsch synthesis remaining a robust and reliable method. The development of efficient asymmetric routes has further expanded its utility in the synthesis of chiral drugs. Future research in this area may focus on developing more sustainable and atom-economical synthetic methods, potentially through the use of enzymatic catalysis or novel C-H activation strategies. The continued importance of thiazole-containing compounds in medicine ensures that the synthesis of this key building block will remain an active area of investigation.
References
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Bredenkamp, M. W., Holzapfel, C. W., & van Zyl, W. J. (1990). The Chiral Synthesis of Thiazole Amino Acid Enantiomers. Synthetic Communications, 20(15), 2235-2248. [Link]
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Adel, N. (2013). Synthesis of Trifunctional Thiazolyl Amino Acids And Their Use for the Solid-Phase Synthesis of Small Molecule Compounds and Cyclic. American Chemical Society. [Link]
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Mickevičius, V., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(1), 135. [Link]
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Kaur, M., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 59(13), 6344-6360. [Link]
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An In-Depth Technical Guide to the Chemical Properties of 2-Amino-3-(thiazol-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(thiazol-2-yl)propanoic acid, a non-proteinogenic α-amino acid, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure, which incorporates a reactive thiazole ring appended to an alanine backbone, imparts a range of chemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The thiazole moiety is a well-established pharmacophore found in a variety of approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The presence of the amino acid functionality provides a handle for facile incorporation into peptide chains and derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₆H₈N₂O₂S | [3] |
| Molecular Weight | 172.21 g/mol | [3] |
| CAS Number | 1596-65-2 | [3] |
| Appearance | Likely a solid at room temperature. | |
| Melting Point | Not specified; related thiazole-containing amino acids exhibit a wide range of melting points. | |
| pKa | Predicted to have two pKa values: one for the carboxylic acid group (~2-3) and one for the amino group (~9-10), typical for α-amino acids. The thiazole nitrogen is weakly basic. | Inferred from amino acid and thiazole chemistry. |
| Solubility | Expected to be soluble in water, especially at acidic or basic pH, and in polar organic solvents like methanol and DMSO. Solubility in nonpolar solvents is likely low.[4] | Inferred from the properties of amino acids and thiazole derivatives.[4] |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be low, indicating hydrophilicity. The XLogP3-AA value for the isomeric 2-Amino-3-(thiazol-4-yl)propanoic acid is -2.3.[1] | Computational Prediction[1] |
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic routes. The most common and versatile method for the construction of the thiazole ring is the Hantzsch thiazole synthesis[1]. This method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of the target molecule, a variation of this approach is often employed, starting from a protected amino acid derivative.
Hantzsch-Type Synthesis of this compound
This protocol outlines a plausible multi-step synthesis adapted from general procedures for similar compounds. The rationale behind this pathway is the reliable formation of the thiazole ring from readily available starting materials.
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biological activity of 2-Amino-3-(thiazol-2-yl)propanoic acid
An In-depth Technical Guide to the Biological Activity of 2-Amino-3-(thiazol-2-yl)propanoic acid
Foreword: The Thiazole Nucleus as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a multitude of biological targets with high affinity. The 2-aminothiazole ring is a quintessential example of such a scaffold.[1] Its unique electronic properties, hydrogen bonding capabilities, and rigid structure have made it a cornerstone in the design of therapeutic agents across a vast spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2] This guide focuses on a specific, yet foundational, member of this family: This compound . As a non-proteinogenic amino acid, it represents a critical building block, merging the biological relevance of an amino acid with the pharmacological prowess of the 2-aminothiazole core. This document, intended for researchers and drug development professionals, aims to synthesize the current understanding and future potential of this compound, moving beyond a simple data sheet to an exploration of scientific causality and experimental rationale.
Molecular Overview and Synthetic Strategy
This compound is characterized by a propanoic acid backbone with an alpha-amino group and a beta-carbon linked to the C2 position of a thiazole ring. This structure is also known as β-(2-Thiazolyl)-DL-alanine. The presence of the chiral center at the alpha-carbon and the versatile 2-aminothiazole moiety provides a rich foundation for chemical modification and biological interaction.
Core Synthetic Approach: Hantzsch Thiazole Synthesis
A cornerstone for creating the thiazole ring in such compounds is the Hantzsch synthesis.[3] This method typically involves the condensation of an α-haloketone or aldehyde with a thioamide or thiourea. For derivatives of the title compound, a common strategy involves reacting an appropriate α-halo-β-carbonyl compound with thiourea to form the 2-aminothiazole ring.
Experimental Protocol: Generalized Hantzsch Synthesis for a 2-Aminothiazole Scaffold
-
Reactant Preparation: Dissolve the starting thioamide (e.g., N-phenyl-N-thiocarbamoyl-β-alanine for related structures) in a suitable solvent such as ethanol or water.[3]
-
Condensation: Add the α-halo carbonyl compound (e.g., chloroacetaldehyde or monochloroacetic acid) to the solution.[3] The choice of this reagent determines the substitution pattern on the thiazole ring.
-
Base Addition: Introduce a base, such as sodium acetate or sodium carbonate, to facilitate the cyclization and neutralize the resulting hydrohalic acid.[3][4]
-
Heating/Reflux: Heat the reaction mixture under reflux for several hours (typically 2-5 hours) to drive the reaction to completion.[3] Monitoring by thin-layer chromatography (TLC) is advised.
-
Isolation: Upon completion, cool the mixture. If the product precipitates, it can be isolated by filtration. Often, the pH is adjusted (e.g., with acetic acid to pH 6) to induce precipitation.[3]
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like propan-2-ol, to yield the final thiazole derivative.[5]
Caption: Competitive inhibition of ATP binding by a 2-aminothiazole derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a typical method to assess the inhibitory potential of a compound against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series to test a range of concentrations.
-
Reconstitute the target kinase enzyme, the specific substrate peptide, and ATP in the appropriate kinase assay buffer as per the manufacturer's instructions (e.g., Promega's ADP-Glo™ Kinase Assay).
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the kinase reaction mix (containing kinase, substrate, and buffer).
-
Add 2.5 µL of the test compound at various concentrations (or DMSO for the vehicle control).
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP formed and thus correlates with kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Future Directions and Therapeutic Outlook
This compound is more than a single entity; it is a gateway to a vast chemical space with immense therapeutic potential. Its dual nature as both an amino acid and a privileged heterocyclic scaffold makes it an ideal starting point for drug discovery campaigns.
-
Prodrug Development: The carboxylic acid and amino groups are ideal handles for creating prodrugs. Esterification or amidation can improve properties like aqueous solubility or membrane permeability, enhancing oral bioavailability. [6]* Peptidomimetics: Incorporating this non-proteinogenic amino acid into peptides can create peptidomimetics with enhanced stability against proteolysis and unique conformational properties, potentially leading to novel protease inhibitors or receptor modulators. [7][8]* Fragment-Based Drug Design: The core molecule can serve as a starting fragment in fragment-based screening campaigns to identify novel binders for various protein targets.
-
Neurological Targets: While less explored, the structural similarity to amino acid neurotransmitters warrants investigation into its potential activity at receptors like the NMDA receptor, analogous to triazole-based propanoic acids. [9]
Conclusion
While this compound itself may not be a final drug, its true value lies in its role as a foundational scaffold. The extensive research into its derivatives demonstrates a remarkable biological versatility, spanning from potent anticancer and antimicrobial agents to unique applications in agriculture. The scientific rationale is clear: the 2-aminothiazole core provides a reliable anchor for engaging with a multitude of biological targets, while the amino acid backbone offers the chemical handles for fine-tuning pharmacokinetic and pharmacodynamic properties. For researchers in drug development, this compound represents a validated starting point, rich with possibilities for creating next-generation therapeutics.
References
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15012. [Link]
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Zhang, M., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 9, 733835. [Link]
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Stavropoulos, G., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. [Link]
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Aghapour, G., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Biochemical and Molecular Toxicology, 35(5), e22723. [Link]
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Peristeri, E., et al. (2023). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 28(3), 1381. [Link]
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Desai, N. C., et al. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 375-380. [Link]
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Chigr, M., et al. (2017). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Journal of Molecular Structure, 1137, 23-32. [Link]
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An In-Depth Technical Guide to the Discovery of 2-Amino-3-(thiazol-2-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the discovery and development of 2-amino-3-(thiazol-2-yl)propanoic acid derivatives. It is designed to furnish researchers, medicinal chemists, and drug development professionals with a detailed understanding of the synthesis, structure-activity relationships (SAR), and biological potential of this promising class of compounds. By delving into the causality behind experimental choices and providing validated protocols, this document aims to serve as a practical resource for advancing research in this area.
Introduction: The Significance of the Thiazole-Amino Acid Hybrid Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anticancer agent dasatinib and the antibiotic cefixime.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive moiety for designing bioactive molecules.[3] When conjugated with an amino acid, the resulting hybrid molecule can exhibit enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action.[3][4] The this compound backbone, in particular, presents a unique three-dimensional structure that can be strategically modified to target a variety of biological macromolecules.
The rationale for exploring this specific scaffold lies in the potential for the thiazole moiety to act as a bioisostere for other functional groups, while the amino acid portion can facilitate interactions with biological targets and improve drug-like properties.[3] This guide will explore the synthesis of these derivatives, the critical insights gained from structure-activity relationship studies, and their potential therapeutic applications, with a focus on anticancer and antimicrobial activities.[5][6]
Synthetic Strategies: Constructing the Core Scaffold and its Analogs
The cornerstone of synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, a robust and versatile method first reported in 1887.[1] This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide or thiourea.[1][7] For the synthesis of the this compound core, this methodology can be adapted and is often the method of choice due to its efficiency and the ready availability of starting materials.
General Synthetic Approach: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a direct route to the 2-aminothiazole ring. The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the α-halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring.[8]
Caption: Generalized Hantzsch Thiazole Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of 3-((4-Phenylthiazol-2-yl)amino)propanoic Acid
This protocol provides a detailed, step-by-step procedure for the synthesis of a representative this compound derivative. This protocol is based on established methodologies and is designed to be a self-validating system for researchers.[7]
Materials:
-
N-phenyl-N-thiocarbamoyl-β-alanine
-
2-bromoacetophenone
-
Sodium acetate
-
Isopropanol
-
Ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenyl-N-thiocarbamoyl-β-alanine (10 mmol), 2-bromoacetophenone (10 mmol), and sodium acetate (10 mmol).
-
Solvent Addition: Add 100 mL of isopropanol to the flask.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the yield and melting point of the final product. Confirm the structure using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.
Stereoselective Synthesis Considerations
The amino acid moiety introduces a chiral center into the molecule, making stereoselective synthesis a critical consideration for producing enantiomerically pure compounds. As biological activity is often stereospecific, the development of asymmetric synthetic routes is paramount. While the Hantzsch synthesis itself does not typically control stereochemistry at a pre-existing chiral center in the thioamide, the use of chiral starting materials derived from the chiral pool (e.g., natural amino acids) is a common strategy.[4] More advanced methods, such as those employing chiral catalysts or auxiliaries, can also be employed to achieve high enantioselectivity.
Structure-Activity Relationship (SAR) and Biological Evaluation
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the amino acid backbone. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-aminothiazole derivatives.[5][6] The mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[8]
Key SAR Insights for Anticancer Activity:
-
Substitution at the 4- and 5-positions of the thiazole ring: Aromatic substituents at these positions generally enhance anticancer activity compared to aliphatic groups.[5] The electronic nature of the substituents on the aromatic ring can further modulate activity, with electron-withdrawing groups often leading to increased potency.
-
Acyl group on the 2-amino function: The length and nature of the acyl chain attached to the 2-amino group of the thiazole can significantly impact activity. For instance, a 3-propanamido group has been shown to improve antitumor activity more than a 2-acetamido moiety.[5]
-
Substituents on the propanoic acid chain: Modifications to the amino acid portion of the molecule can influence cell permeability and target engagement.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity of a series of 2-aminothiazole derivatives against the Leukemia HL-60 cell line.[9]
| Compound | Substituent (R) | IC50 (µM)[9] |
| 4a | p-hydroxyphenyl | 15.3 ± 1.2 |
| 4b | p-methoxyphenyl | 1.2 ± 0.1 |
| Doxorubicin | (Standard) | 1.5 ± 0.2 |
Table 1: In vitro cytotoxic activity of selected thiazole derivatives against Leukemia HL-60 cells.
The data clearly indicates that the substitution pattern on the β-aryl group of the acrylate moiety has a profound effect on the cytotoxic activity, with the p-methoxyphenyl derivative (4b) showing significantly higher potency than the p-hydroxyphenyl analog (4a) and comparable to the standard drug doxorubicin.[9]
Antimicrobial Activity
The 2-aminothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[10] Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
Key SAR Insights for Antimicrobial Activity:
-
Heterocyclic substituents: The introduction of other heterocyclic rings, such as furan or thiophene, can enhance antimicrobial activity.[7]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell walls. Strategic placement of lipophilic groups can improve antibacterial potency.
Caption: Simplified Signaling Pathway of Kinase Inhibition.
Future Perspectives and Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their significant biological activities, makes them attractive candidates for further development.
Future research in this area should focus on:
-
Exploration of novel synthetic methodologies: The development of more efficient and stereoselective synthetic routes will be crucial for accessing a wider range of derivatives.
-
In-depth mechanistic studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and potent drugs.
-
Optimization of pharmacokinetic properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability.
References
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (URL: [Link])
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Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (URL: [Link])
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (URL: [Link])
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (URL: [Link])
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (URL: [Link])
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (URL: [Link])
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Some biologically active 2-imino-1,3-thiazolines from literature and architecture of current molecule. (URL: [Link])
-
Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. (URL: [Link])
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (URL: [Link])
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (URL: [Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])
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General reaction for Hantzsch's synthesis of 2-aminothiazole. (URL: [Link])
-
A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (URL: [Link])
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (URL: [Link])
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A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (URL: [Link])
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (URL: [Link])
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (URL: [Link])
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Thiazole synthesis. (URL: [Link])
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An In‐Depth Review on Recent Progress in Synthetic Approaches and Biological Activities of Thiazol‐2(3H)‐Imine Derivatives. (URL: [Link])
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Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (URL: [Link])
-
2-Amino-3-(thiazol-4-yl)propanoic acid. (URL: [Link])
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4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (URL: [Link])
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A Senior Application Scientist's Guide to the Comprehensive Characterization of 2-Amino-3-(thiazol-2-yl)propanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-(thiazol-2-yl)propanoic acid is a non-canonical amino acid featuring the thiazole heterocycle, a scaffold of significant interest in medicinal chemistry. The 2-aminothiazole motif is a cornerstone in the synthesis of numerous biologically active compounds, including antimicrobial and anticancer agents.[1][2][3] This guide provides a comprehensive technical overview of the essential methods for the synthesis, purification, and detailed structural characterization of this molecule. We present field-proven protocols for spectroscopic and crystallographic analysis, emphasizing the causality behind experimental choices to ensure robust and reproducible results. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel amino acid analogs and the development of thiazole-based therapeutics.
Introduction: The Scientific Imperative
The convergence of amino acid chemistry with heterocyclic scaffolds has yielded numerous molecules of therapeutic importance. This compound represents a compelling research target, merging the chiral backbone of alanine with the electronically distinct and functionally versatile thiazole ring. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, making this compound and its analogs attractive candidates for screening libraries and targeted drug design programs.[4]
A rigorous and multi-faceted characterization is the bedrock of any subsequent research, from biochemical assays to advanced drug development. Establishing an unambiguous structural identity, assessing purity, and understanding the molecule's physicochemical properties are non-negotiable prerequisites. This guide outlines a validated workflow for achieving this, moving from synthesis to definitive structural elucidation.
Synthesis and Purification: A Validated Pathway
The synthesis of substituted thiazoles is classically achieved via the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[5] For the target molecule, a practical approach involves the reaction of a protected 3-halo-alanine derivative with thioformamide or a synthetic equivalent.
Proposed Synthetic Workflow
The following workflow illustrates a logical pathway for the synthesis, emphasizing the use of protecting groups to prevent unwanted side reactions with the amino and carboxyl functionalities of the alanine backbone.
Sources
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mechanism of action of 2-Amino-3-(thiazol-2-yl)propanoic acid
An In-Depth Technical Guide on the Potential Mechanisms of Action of 2-Amino-3-(thiazol-2-yl)propanoic Acid
Introduction: The 2-Aminothiazole Scaffold in Drug Discovery
The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Its presence in approved drugs, such as the third-generation cephalosporin antibiotics and various kinase inhibitors, underscores its importance.[2] The compound this compound, an amino acid derivative incorporating this key scaffold, represents a molecule of significant interest for researchers and drug development professionals. While its specific mechanism of action is not yet extensively documented in publicly available literature, its structural features suggest several plausible and compelling avenues for biological activity.
This guide provides a comprehensive overview of the potential mechanisms of action of this compound, drawing insights from the known activities of structurally related compounds. We will delve into potential molecular targets, propose signaling pathways, and provide detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Part 1: Broad-Spectrum Biological Activities of 2-Aminothiazole Derivatives
The 2-aminothiazole core is a versatile pharmacophore, with derivatives exhibiting a wide range of therapeutic effects. Understanding this broader context is crucial for hypothesizing the specific actions of this compound.
Anticancer and Cytotoxic Potential
Numerous studies have highlighted the anticancer properties of 2-aminothiazole derivatives.[3] These compounds have been shown to inhibit various kinases, interfere with cell cycle progression, and induce apoptosis in cancer cells. For instance, more complex molecules incorporating the 2-aminothiazole structure have been identified as inhibitors of:
-
Karyopherin β1 (KPNB1): A nuclear transport receptor often overexpressed in cancer.[3]
-
Sirtuin 2 (SIRT2): A class III histone deacetylase involved in cell cycle regulation and tumorigenesis.
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a critical role in cell proliferation and is a common target in oncology.
Antimicrobial Activity
The thiazole ring is a key component of many antimicrobial agents. Derivatives of 2-aminothiazole have demonstrated efficacy against a range of bacterial and fungal pathogens.[2][4] Their mechanisms can vary, from inhibiting essential enzymes in microbial metabolism to disrupting cell wall synthesis. The structural similarity of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride to amino acids suggests it could potentially interfere with microbial protein synthesis or other metabolic pathways that utilize amino acids.[5]
Part 2: Plausible Mechanisms of Action and Molecular Targets
Based on the structural characteristics of this compound—an amino acid with a heterocyclic side chain—we can propose several potential mechanisms of action.
Enzyme Inhibition
The amino acid backbone combined with the electron-rich thiazole ring makes this compound a candidate for interacting with the active sites of various enzymes.
-
Tryptophan Hydroxylase (TPH) Inhibition: TPH is the rate-limiting enzyme in the biosynthesis of serotonin.[6] Structurally related substituted 2-aminopropanoic acids have been identified as TPH inhibitors.[6] Given that this compound is an unnatural amino acid, it could act as an antagonist at the tryptophan binding site of TPH, potentially modulating serotonin levels. This could have therapeutic implications in gastrointestinal disorders or certain neurological conditions.[6]
-
Mycobacterial Enzyme Inhibition: The search for new anti-mycobacterial agents is critical. A potential target is the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in fatty acid synthesis. Molecular docking studies on related N-thiazolylcarboxamides have suggested this as a probable target.[2]
Neuromodulatory Activity via Receptor Interaction
The structural analogy to neurotransmitter amino acids like glutamate and glycine is a strong indicator of potential activity at central nervous system receptors.
-
Glutamate Receptor Modulation: The compound α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a well-known specific agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors.[7] Furthermore, derivatives of (R)-2-amino-3-triazolpropanoic acid (note the triazole instead of thiazole) have been developed as agonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[8][9] These examples strongly suggest that this compound could interact with glutamate or other amino acid receptors, potentially acting as an agonist, antagonist, or allosteric modulator. Such activity could lead to neuroprotective or other neuromodulatory effects.[5]
The proposed interaction is based on the molecule's ability to mimic endogenous ligands, with the thiazole ring interacting with specific residues in the receptor's binding pocket.
Part 3: Proposed Experimental Workflows for Mechanism Elucidation
To move from plausible hypotheses to validated mechanisms, a structured experimental approach is necessary. The following protocols are designed to systematically investigate the potential activities of this compound.
Workflow 1: General Biological Screening
The initial step is to perform a broad screen to identify the most promising areas of biological activity.
Caption: Initial screening workflow for this compound.
Workflow 2: Enzyme Inhibition Assays
If the initial screen suggests anticancer or metabolic activity, targeted enzyme inhibition assays are the next logical step.
Protocol: Tryptophan Hydroxylase (TPH) Inhibition Assay
-
Objective: To determine if this compound inhibits TPH activity.
-
Materials:
-
Recombinant human TPH1 or TPH2 enzyme.
-
L-Tryptophan (substrate).
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor).
-
Catalase.
-
Dithiothreitol (DTT).
-
Assay buffer (e.g., HEPES buffer, pH 7.5).
-
This compound (test compound).
-
Known TPH inhibitor (positive control, e.g., p-chlorophenylalanine).
-
Detection reagent (e.g., for measuring 5-hydroxytryptophan).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, DTT, and BH4.
-
Add the TPH enzyme to the mixture.
-
Add varying concentrations of this compound to experimental wells. Add the positive control and vehicle (DMSO or buffer) to respective control wells.
-
Pre-incubate the enzyme with the test compound for 15 minutes at 37°C.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction (e.g., by adding perchloric acid).
-
Quantify the product, 5-hydroxytryptophan (5-HTP), using a suitable method such as HPLC with fluorescence detection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Table 1: Hypothetical Enzyme Inhibition Data
| Target Enzyme | Compound | IC50 (µM) |
| Tryptophan Hydroxylase 1 | This compound | TBD |
| SIRT2 | This compound | TBD |
| EGFR Kinase | This compound | TBD |
*TBD: To Be Determined
Workflow 3: Receptor Binding and Functional Assays
If the screening suggests neurological activity, direct investigation of glutamate receptor interaction is warranted.
Caption: Workflow for investigating glutamate receptor interaction.
Protocol: Radioligand Binding Assay for AMPA Receptors
-
Objective: To measure the affinity of this compound for the AMPA receptor.
-
Materials:
-
Membrane preparations from cells expressing human AMPA receptors (e.g., GluA2 subtype).
-
Radioligand (e.g., [³H]AMPA).
-
This compound (test compound).
-
Non-specific binding control (e.g., high concentration of L-glutamate).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Binding buffer (e.g., Tris-HCl with KSCN).
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.
-
For total binding wells, add only buffer. For non-specific binding wells, add the non-specific control.
-
Incubate at 4°C for 1 hour.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound stands as a molecule with considerable, yet largely unexplored, therapeutic potential. Its structural similarity to known bioactive compounds suggests promising avenues of action, particularly as an enzyme inhibitor or a modulator of neurotransmitter receptors. The true mechanism of action can only be unveiled through rigorous experimental investigation. The workflows and protocols outlined in this guide provide a strategic framework for researchers and drug developers to systematically characterize the biological activity of this compound and unlock its potential for future therapeutic applications.
References
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]
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Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers Media S.A.. Available at: [Link]
-
(S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation. PubMed. Available at: [Link]
-
Selective Agonist Binding of (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid (AMPA) and 2S-(2alpha,3beta,4beta)-2-carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic Acid (Kainate) Receptors: A Molecular Modeling Study. PubMed. Available at: [Link]
-
2-Amino-3-(thiazol-4-yl)propanoic acid | C6H8N2O2S | CID 14540319. PubChem. Available at: [Link]
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Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. Available at: [Link]
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Substituted 3-(4-(1,3,5-triazin-2-yl)-phenyl)-2-aminopropanoic acids as novel tryptophan hydroxylase inhibitors. PubMed. Available at: [Link]
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AMPA. Wikipedia. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
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Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed Central. Available at: [Link]
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-3-(thiazol-2-yl)propanoic Acid
Introduction: 2-Amino-3-(thiazol-2-yl)propanoic acid is a non-proteinogenic amino acid featuring a thiazole heterocycle. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmacologically active compounds, including antimicrobial and anticancer agents[1][2]. The precise structural elucidation and purity assessment of this molecule are paramount for its application in research and drug development. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques used to characterize this compound, offering both theoretical grounding and practical, field-tested insights for researchers and scientists. Our approach emphasizes the synergy between different analytical methods to build a self-validating and unambiguous structural profile.
Molecular Structure and Analytical Overview
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The molecule consists of an alanine backbone covalently linked at its β-carbon to the C2 position of a thiazole ring.
Caption: 2D structure of this compound.
The analytical workflow for this molecule is designed to provide orthogonal data points, where each technique corroborates the findings of the others, ensuring high confidence in the final structural assignment.
Caption: Plausible ESI-MS fragmentation pathway.
-
Loss of Water ([M+H-H₂O]⁺): A common initial fragmentation from the carboxylic acid group, leading to an ion at m/z 155.02.
-
Loss of Formic Acid ([M+H-HCOOH]⁺): Decarboxylation combined with a hydrogen rearrangement can lead to the loss of a neutral formic acid molecule, resulting in a fragment at m/z 127.04.
-
Thiazolylmethylium Ion: Cleavage of the Cα-Cβ bond is highly characteristic, producing the stable thiazolylmethylium cation at m/z 98.01. This is often a prominent base peak and is strong evidence for the thiazolyl-alanine structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on electronic transitions within the molecule, and is particularly useful for analyzing compounds with conjugated π-systems, such as the thiazole ring.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Scan the absorbance from approximately 400 nm down to 200 nm.
Expected Spectrum and Interpretation: The UV spectrum is expected to be dominated by the electronic transitions of the thiazole ring. Thiazole and its derivatives typically exhibit a strong absorption band corresponding to a π → π* transition. For 2-substituted thiazoles, this absorption maximum (λ_max) is generally observed in the range of 230-260 nm . The exact position and intensity (molar absorptivity, ε) can be influenced by the solvent and the substituents on the ring.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that relies on the convergence of data from several orthogonal techniques. NMR spectroscopy provides the definitive map of the C-H framework, FT-IR confirms the presence of key functional groups in their characteristic zwitterionic state, mass spectrometry validates the molecular weight and reveals key structural fragments, and UV-Vis spectroscopy corroborates the presence of the thiazole chromophore. When used in concert, these methods provide a robust and self-validating system for the complete and unambiguous characterization of this important molecule, ensuring its identity and purity for applications in scientific research and pharmaceutical development.
References
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Alfaifi, M. Y., et al. (2023). Novel benzosuberone/indanone‐linked thiazoles as small‐molecule SARS‐CoV‐2 main protease (Mpro) inhibitors. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-Amino-3-(thiazol-4-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Šačkus, A., et al. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Retrieved from [Link]
-
Karimain, H., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
-
Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available at: [Link]
-
D'hooghe, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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A Technical Guide to the Computational Analysis of 2-Amino-3-(thiazol-2-yl)propanoic Acid in Drug Discovery
Abstract
Unnatural amino acids bearing heterocyclic scaffolds are of paramount importance in modern medicinal chemistry. The thiazole moiety, in particular, imparts unique electronic and steric properties that can significantly enhance the therapeutic potential of parent molecules. This in-depth technical guide provides a comprehensive overview of the computational methodologies employed to investigate the structural, electronic, and dynamic properties of 2-Amino-3-(thiazol-2-yl)propanoic acid, a promising scaffold for drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations.
Introduction: The Significance of Thiazole-Containing Amino Acids in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery.[1][2][3] Its presence in a molecule can introduce favorable pharmacokinetic and pharmacodynamic properties, including enhanced binding affinity to biological targets, improved metabolic stability, and altered electronic characteristics. When incorporated into an amino acid framework, such as in this compound, the resulting molecule becomes a versatile building block for the synthesis of novel peptides and small molecule therapeutics.[4]
The 2-aminothiazole moiety, in particular, is a cornerstone in the development of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6] The exploration of these molecules through computational modeling provides a rational approach to understanding their mechanism of action and to designing more potent and selective drug candidates. This guide will delineate the key computational techniques for the comprehensive analysis of this compound.
Foundational Computational Approach: A Multi-faceted Strategy
A robust computational investigation of a novel therapeutic scaffold requires a multi-pronged approach. Each method provides a unique lens through which to examine the molecule's properties, from its intrinsic electronic structure to its dynamic interactions with biological macromolecules. The logical workflow for such a study is outlined below.
Density Functional Theory (DFT) Calculations: Unveiling Electronic Structure and Reactivity
Expertise & Experience: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a molecule's geometry, electronic properties, and reactivity. The choice of functional and basis set is critical for obtaining accurate results and should be guided by the specific properties being investigated and the computational resources available. For molecules of this nature, a hybrid functional such as B3LYP in conjunction with a Pople-style basis set like 6-31G(d,p) offers a good balance of accuracy and computational cost for initial geometry optimizations and electronic property calculations.
Trustworthiness: The protocols described below are designed to be self-validating. For instance, a successful geometry optimization is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation, ensuring that the obtained structure represents a true energy minimum.
Step-by-Step Protocol for DFT Calculations
This protocol outlines the essential steps for performing a DFT-based analysis of this compound using a quantum chemistry software package like Gaussian.
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like UFF) to obtain a reasonable starting structure.
-
-
Input File Preparation for Geometry Optimization:
-
Create an input file specifying the DFT method, basis set, and calculation type.
-
Route Section: #p B3LYP/6-31G(d,p) Opt Freq
-
B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.
-
6-31G(d,p): Defines the basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p).
-
Opt: Requests a geometry optimization to find the lowest energy conformation.
-
Freq: Requests a frequency calculation to confirm the nature of the stationary point.
-
-
-
Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
-
Provide the initial atomic coordinates obtained from the pre-optimization.
-
-
Execution and Analysis:
-
Run the calculation using the quantum chemistry software.
-
Upon completion, verify that the optimization converged.
-
Analyze the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Extract key electronic properties from the output file, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Interpreting DFT Results
The output of DFT calculations provides a wealth of information that can be used to understand the molecule's chemical behavior.
| Parameter | Significance |
| Optimized Geometry | Provides the most stable 3D structure of the molecule, including bond lengths and angles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). |
| Mulliken Atomic Charges | Provides an estimation of the partial charge distribution on each atom, which is crucial for understanding intermolecular interactions. |
Molecular Docking: Predicting Binding Interactions with Protein Targets
Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. AutoDock Vina is a widely used and effective open-source program for molecular docking. The choice of a relevant protein target is crucial and should be based on the known or hypothesized biological activity of the compound class. Given the documented anticancer and antimicrobial activities of 2-aminothiazole derivatives, potential targets include protein kinases (e.g., EGFR, VEGFR) and bacterial enzymes (e.g., DNA gyrase).[2][3][7][8][9]
Trustworthiness: A reliable docking protocol involves careful preparation of both the ligand and the receptor, and the results should be interpreted in the context of known structure-activity relationships and, when available, experimental data. The use of a co-crystallized ligand to define the binding site and validate the docking protocol (by redocking) is a standard practice to ensure the reliability of the predictions.
Step-by-Step Protocol for Molecular Docking with AutoDock Vina
This protocol provides a workflow for docking this compound into a protein active site.
-
Protein and Ligand Preparation:
-
Protein:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools (ADT) or PyMOL. This typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Save the prepared protein in the .pdbqt format.
-
-
Ligand:
-
Use the DFT-optimized structure of this compound.
-
Prepare the ligand in ADT by assigning rotatable bonds and saving it in the .pdbqt format.
-
-
-
Grid Box Definition:
-
Define the search space for the docking calculation by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box are critical parameters that will influence the outcome of the docking.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analysis of Docking Results:
-
Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand complex using software like PyMOL or Discovery Studio to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Dynamics (MD) Simulations: Exploring Dynamic Behavior and Stability
Expertise & Experience: MD simulations provide a detailed view of the dynamic behavior of a molecular system over time. For a protein-ligand complex obtained from docking, an MD simulation can assess the stability of the binding pose and provide insights into the conformational changes that occur upon ligand binding. GROMACS is a versatile and widely used software package for performing MD simulations. The choice of force field is critical for accurately describing the interactions within the system. For biomolecular systems, force fields like AMBER or CHARMM are commonly used.
Trustworthiness: A well-equilibrated MD simulation is essential for obtaining meaningful results. The stability of the system during the simulation is typically monitored by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable trajectory will show the RMSD values converging to a plateau.
Step-by-Step Protocol for MD Simulation with GROMACS
This protocol outlines the key stages of an MD simulation of a protein-ligand complex.
-
System Preparation:
-
Start with the best-ranked docked pose of the this compound-protein complex.
-
Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server or the antechamber module of AMBER.
-
Combine the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) to collect data on the system's dynamics.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate various properties, including:
-
RMSD: To assess the stability of the protein and ligand.
-
Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
-
Data Presentation and Interpretation
The quantitative data generated from these computational studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Value |
| HOMO Energy (eV) | [Example Value] |
| LUMO Energy (eV) | [Example Value] |
| HOMO-LUMO Gap (eV) | [Example Value] |
| Dipole Moment (Debye) | [Example Value] |
Table 2: Molecular Docking Results of this compound with a Target Protein
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | [Example Value] | [Example Residues] |
| 2 | [Example Value] | [Example Residues] |
| 3 | [Example Value] | [Example Residues] |
Table 3: Analysis of a 100 ns MD Simulation of the Protein-Ligand Complex
| Parameter | Average Value | Standard Deviation |
| Protein Backbone RMSD (nm) | [Example Value] | [Example Value] |
| Ligand RMSD (nm) | [Example Value] | [Example Value] |
| Number of Ligand-Protein H-bonds | [Example Value] | [Example Value] |
Conclusion and Future Directions
The computational methodologies outlined in this guide provide a robust framework for the in-silico investigation of this compound and its derivatives. By integrating DFT, molecular docking, and MD simulations, researchers can gain a deep understanding of the structure-activity relationships of this promising class of molecules. These computational insights can guide the rational design and optimization of novel therapeutic agents with improved efficacy and selectivity, ultimately accelerating the drug discovery and development process. Future studies should focus on the experimental validation of these computational predictions and the exploration of a wider range of biological targets.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences. [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2014). Molecules. [Link]
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Molecular Dynamics Studies of the Interactions of Water and Amino Acid Analogues with Quartz Surfaces. (2009). Langmuir. [Link]
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Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2022). Molecules. [Link]
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Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Molecular Neuroscience. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Antibiotics. [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]
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Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Advances. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
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Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). Molecules. [Link]
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Thiazole Derivatives Inhibitors of Protein Kinases. (2023). ResearchGate. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]
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Molecular docking, synthesis, anticancer activity and computational investigations of thiazole based ligands and their Cu (II) complexes. (2022). Journal of Physical Organic Chemistry. [Link]
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Preparation, Spectrochemical, and Computational Analysis of L-Carnosine (2-[(3-Aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic Acid) and Its Ruthenium (II) Coordination Complexes in Aqueous Solution. (2020). Molecules. [Link]
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). Molecules. [Link]
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Foreword: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Hantzsch Synthesis of Thiazole-Containing Amino Acids for Drug Discovery Professionals
The thiazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a "privileged scaffold" in drug design. When incorporated into amino acid structures, thiazoles introduce conformational constraints and new potential binding interactions, properties that have been exploited in anticancer, anti-HIV, and antibiotic agents.[3][4] Thiazole-containing amino acids are key components of highly modified macrocyclic peptides like thiopeptides and cyanobactins, which exhibit potent biological activities.[3] This guide provides a deep dive into the Hantzsch thiazole synthesis, a classic and highly adaptable method for constructing these valuable building blocks.
The Core Reaction: Mechanistic Underpinnings of the Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, is the condensation reaction between an α-halocarbonyl compound and a thioamide-containing species (such as thiourea or a primary thioamide) to form a thiazole ring.[5][6] The reaction is prized for its reliability, simplicity, and the ability to produce thiazoles with diverse substitutions in good to excellent yields.[7]
The mechanism proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration.
-
Step 1: S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl. This S-alkylation step, typically an SN2 reaction, forms an isothioamide salt intermediate.[8]
-
Step 2: Intramolecular Cyclization: The nitrogen atom of the intermediate, now positioned favorably, acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate, a hydroxythiazoline.[5]
-
Step 3: Dehydration & Aromatization: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[8]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: Synthesis of a Protected 2-Aminothiazole Phenylalanine Derivative
This protocol outlines a representative synthesis of a thiazole-containing amino acid, starting from a protected amino acid precursor. The key is the conversion of the amino acid's side chain or a coupled moiety into the requisite α-haloketone and reacting it with a sulfur source like thiourea. This example is adapted from principles described in the synthesis of various 2-aminothiazole derivatives.[5][9][10]
Workflow Overview
The overall process involves preparing the necessary α-haloketone from the protected amino acid and then executing the Hantzsch cyclocondensation.
Caption: Figure 2: Experimental Workflow.
Step-by-Step Methodology
Safety Precaution: All experiments must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of the α-Haloketone Precursor (This multi-step process is assumed to be completed, yielding the necessary N-protected α-amino-α'-bromo ketone. The synthesis often proceeds via activation of the amino acid carboxyl group, conversion to a ketone, and subsequent α-bromination).
Part B: Hantzsch Cyclocondensation
-
Materials:
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve the N-protected α-amino-α'-bromo ketone (e.g., 10 mmol, 1.0 eq) in 40 mL of ethanol.
-
Add thiourea (e.g., 12 mmol, 1.2 eq) to the solution. An excess of the thioamide is common to drive the reaction to completion.[8]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
After completion, allow the reaction mixture to cool to room temperature. The initial product may be present as the hydrobromide salt, which is often soluble in the alcohol solvent.[8]
-
Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water.
-
Carefully neutralize the mixture by the slow, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.[10]
-
The neutral 2-aminothiazole product should precipitate as a solid upon neutralization and addition to the more polar aqueous environment.[8]
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Dry the purified product under vacuum to obtain the final N-Boc-protected 2-aminothiazole amino acid derivative.
-
Data Summary
The following table summarizes typical parameters for the Hantzsch synthesis of a 2-aminothiazole. Actual results will vary based on the specific substrate.
| Parameter | Value / Condition | Rationale / Reference |
| Solvent | Ethanol, Methanol | Good solubility for reactants; allows for heating to reflux.[5] |
| Temperature | 65 - 90 °C (Reflux) | Provides activation energy for cyclization and dehydration.[5][10] |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion; should be monitored by TLC.[10][11] |
| Thiourea Stoichiometry | 1.2 - 1.5 equivalents | A slight excess helps drive the reaction to completion.[8] |
| Workup | Aqueous NaHCO₃ / Na₂CO₃ | Neutralizes the HBr byproduct, precipitating the neutral thiazole.[5][8] |
| Expected Yield | 70 - 95% | The Hantzsch synthesis is generally high-yielding.[5][11] |
Field-Proven Insights: Challenges and Strategic Solutions
While robust, the Hantzsch synthesis is not without its complexities, especially when dealing with chiral amino acid substrates. Understanding these challenges is key to successful and reproducible synthesis.
Challenge 1: Regioselectivity with N-Substituted Thioureas
When an N-monosubstituted thiourea is used, the reaction can potentially yield two isomeric products: the expected 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. In neutral solvents, the reaction almost exclusively yields the 2-amino isomer. However, under acidic conditions, significant amounts of the 2-imino isomer can be formed.[12]
-
Insight & Solution: The choice of reaction conditions dictates the regiochemical outcome. For the synthesis of 2-amino-substituted thiazoles, maintaining neutral or slightly basic conditions during the workup is critical. If the 3-substituted imino isomer is desired, conducting the reaction in a strongly acidic medium (e.g., 10M HCl in ethanol) can favor its formation.[12]
Challenge 2: Preservation of Stereochemical Integrity
For drug development professionals, maintaining the stereochemical purity of the starting amino acid is paramount. The α-carbon of the amino acid is susceptible to racemization under certain conditions.
-
Insight & Solution: Racemization can occur via acid-catalyzed imine-enamine tautomerism during the final aromatization step.[13] To mitigate this, milder dehydration methods have been developed. The Holzapfel-Meyers-Nicolaou modification is a powerful strategy:
-
The cyclocondensation is performed under basic conditions to form the hydroxythiazoline intermediate.
-
This intermediate is then dehydrated using a milder, non-acidic reagent system like trifluoroacetic anhydride (TFAA) and pyridine, followed by triethylamine.[7] This two-step procedure effectively avoids the harsh acidic conditions that can lead to significant loss of optical purity.[7]
-
Modern Adaptations and Variations
To meet the demands of modern drug discovery for efficiency and sustainability, the classic Hantzsch synthesis has been adapted in several ways.
-
One-Pot, Multi-Component Reactions (MCRs): An α-haloketone, a thioamide, and a third component (e.g., an aldehyde) can be reacted in a single pot to generate highly functionalized thiazoles, improving operational efficiency.[11][14]
-
Green Chemistry Approaches: Researchers have developed methods that utilize greener solvents like water, employ reusable solid-acid catalysts (e.g., silica-supported tungstosilisic acid), or even proceed under solvent-free conditions, reducing the environmental impact of the synthesis.[2][11][15]
-
Microwave and Ultrasonic Irradiation: The use of microwave or ultrasonic irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating.[11][14]
Conclusion
The Hantzsch thiazole synthesis remains a highly relevant and powerful tool for the construction of thiazole-containing amino acids. Its procedural simplicity and high yields make it a staple in the synthetic chemist's toolbox. By understanding its core mechanism, anticipating challenges such as regioselectivity and racemization, and leveraging modern modifications, researchers in drug development can effectively synthesize novel and stereochemically pure amino acid building blocks to explore new frontiers in medicinal chemistry.
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Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Synthesis, 48, 437-440. Available at: [Link]
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(2025). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available at: [Link]
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Bouherrou, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available at: [Link]
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Rao, C. V., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(4), 254-263. Available at: [Link]
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Huynh, N. L., et al. (2025). Synthesis and cytotoxicity evaluation of thiazole conjugated amino acid derivatives. ResearchGate. Available at: [Link]
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(2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]
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Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. Available at: [Link]
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Karki, R. G., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 58(11), 4648-4664. Available at: [Link]
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An In-Depth Technical Guide to the Investigation of 2-Amino-3-(thiazol-2-yl)propanoic Acid as a Novel NMDA Receptor Agonist
Abstract
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission and plasticity in the central nervous system (CNS). Its dysfunction is implicated in a range of neurological disorders, making it a key target for therapeutic development. This technical guide outlines a comprehensive strategy for the investigation of 2-Amino-3-(thiazol-2-yl)propanoic acid as a potential novel NMDA receptor agonist. While direct evidence of this specific interaction is not yet established in the scientific literature, the structural similarity of the thiazole moiety to other heterocyclic systems found in known NMDA receptor modulators provides a strong rationale for this inquiry. This document will serve as a detailed roadmap for researchers, scientists, and drug development professionals, covering the synthesis, in-silico modeling, and a multi-tiered experimental plan for the thorough characterization of this compound's activity at the NMDA receptor.
Introduction: The Rationale for Investigating a Novel Thiazole-Based Amino Acid
The NMDA receptor's unique role as a coincidence detector, requiring both glutamate and a co-agonist (typically glycine or D-serine) for activation, underpins its importance in learning and memory. The development of novel agonists, particularly those that may exhibit subtype selectivity or unique kinetic profiles, remains a significant goal in neuropharmacology.
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds with a wide array of therapeutic applications, including those targeting the CNS.[1][2] Notably, structurally related compounds featuring a triazole ring, a bioisostere of the thiazole, have been identified as glycine site agonists of the NMDA receptor.[3][4][5] This precedent strongly suggests that this compound, by mimicking the core structure of an amino acid with a heterocyclic side chain, has the potential to interact with the agonist binding sites of the NMDA receptor.
This guide will provide the scientific and methodological framework to test this hypothesis, from initial synthesis and computational prediction to rigorous in vitro and in vivo validation.
Synthesis and Chemical Characterization
The initial and most critical step is the synthesis of high-purity this compound. Based on established synthetic methodologies for related thiazole and amino acid derivatives, a proposed synthetic route is outlined below.[2][6]
Proposed Synthetic Pathway:
A plausible approach involves the Hantzsch thiazole synthesis, a well-established method for creating the thiazole ring.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthetic Protocol:
-
Thioamide Formation: Reacting an appropriate starting material with a sulfurizing agent (e.g., Lawesson's reagent) to generate the necessary thioamide precursor.
-
Hantzsch Cyclization: Condensation of the thioamide with an appropriate α-halocarbonyl compound (e.g., 3-bromo-2-oxopropanoic acid) to form the thiazole ring with the propanoic acid side chain precursor.
-
Amination: Introduction of the amino group at the α-position of the propanoic acid side chain. This can be achieved through various methods, such as reductive amination or Gabriel synthesis, followed by deprotection.
-
Purification and Characterization: The final product will be purified using column chromatography and/or recrystallization. The structure and purity will be confirmed by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
In-Silico Analysis: Predicting Interaction with the NMDA Receptor
Prior to extensive in vitro testing, computational modeling can provide valuable insights into the likelihood and mode of interaction between this compound and the NMDA receptor.
Pharmacophore Modeling:
Pharmacophore models for NMDA receptor agonists are established and can be used to assess the structural compatibility of the target compound.[7] The key features of an NMDA agonist pharmacophore typically include hydrogen bond donors and acceptors, and charged groups, arranged in a specific 3D orientation.
Molecular Docking:
Molecular docking simulations will be performed to predict the binding affinity and pose of this compound within the agonist binding sites of different NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B). This will help to hypothesize whether the compound is more likely to bind to the glutamate site on the GluN2 subunit or the glycine co-agonist site on the GluN1 subunit.
Caption: Workflow for in-silico investigation of ligand-receptor interaction.
In Vitro Characterization: A Tiered Approach
A systematic, multi-tiered approach is essential to definitively characterize the pharmacological activity of this compound at the NMDA receptor.
Tier 1: Receptor Binding Assays
The initial step is to determine if the compound binds to the NMDA receptor. Radioligand binding assays are a standard and robust method for this purpose.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) known to have high densities of NMDA receptors.
-
Assay Setup: Incubate the synaptic membranes with a known radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 for the glutamate site or [³H]DCKA for the glycine site) in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Parameter | Description |
| IC₅₀ | Concentration for 50% inhibition of radioligand binding. |
| Ki | Inhibition constant, reflecting binding affinity. |
Tier 2: Functional Assays
Demonstrating binding is not sufficient; functional assays are required to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
A high-throughput method to assess the functional consequences of receptor binding is to measure changes in intracellular calcium levels in cells expressing NMDA receptors.
Experimental Protocol: FLIPR-Based Calcium Flux Assay
-
Cell Culture: Use a stable cell line (e.g., HEK293) co-expressing NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells. In agonist mode, this is done in the presence of a saturating concentration of the co-agonist (e.g., glycine if testing for glutamate site agonism).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence imaging plate reader (FLIPR).
-
Data Analysis: Determine the EC₅₀ (effective concentration for 50% of maximal response) for agonist activity or the IC₅₀ for antagonist activity.
Whole-cell patch-clamp electrophysiology on recombinant receptors expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells) provides the most detailed characterization of the compound's functional effects.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use cells expressing specific NMDA receptor subunit combinations.
-
Recording: Establish a whole-cell patch-clamp recording configuration.
-
Agonist Application: Apply a known NMDA receptor agonist (e.g., glutamate and glycine) to elicit a baseline current.
-
Test Compound Application: Apply varying concentrations of this compound alone (to test for agonist activity) or in the presence of a known agonist (to test for modulatory or antagonist activity).
-
Data Acquisition and Analysis: Record the resulting ion currents. Analyze the current-voltage relationship, activation and deactivation kinetics, and dose-response curves to determine the EC₅₀ and efficacy relative to known agonists.
Data Presentation:
| Parameter | Description |
| EC₅₀ | Potency of the compound as an agonist. |
| Emax | Efficacy of the compound relative to a full agonist (e.g., glutamate or glycine). |
| I-V Relationship | Characterizes the voltage-dependence of the elicited current. |
| Kinetics | Activation and deactivation rates. |
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}
Caption: Tiered experimental workflow for in vitro characterization.
In Vivo Evaluation: Assessing Physiological Relevance
Should in vitro studies confirm potent agonist activity, the next crucial step is to evaluate the compound's effects in a living organism.
Pharmacokinetic Profiling:
Before assessing pharmacodynamic effects, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, with a particular focus on its ability to cross the blood-brain barrier (BBB).
In Vivo Target Engagement and Pharmacodynamics:
Microdialysis in freely moving rodents can be employed to measure changes in neurotransmitter levels in specific brain regions following systemic administration of the compound. For an NMDA receptor agonist, an increase in extracellular levels of neurotransmitters like dopamine or acetylcholine in relevant brain areas would be indicative of target engagement.
Behavioral Models:
Based on the specific properties of the compound (e.g., subtype selectivity, potency), appropriate behavioral models can be selected. For example, procognitive effects could be assessed in models of learning and memory, such as the Morris water maze or novel object recognition tasks.
Conclusion and Future Directions
This technical guide presents a comprehensive and logical framework for the systematic investigation of this compound as a potential NMDA receptor agonist. By progressing from synthesis and in-silico prediction through a tiered in vitro and in vivo screening cascade, researchers can rigorously assess the compound's pharmacological profile. Positive findings would not only introduce a novel chemical scaffold for NMDA receptor modulation but could also pave the way for the development of new therapeutic agents for a variety of neurological and psychiatric disorders.
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The Ascendant Role of Thiazole-Containing Amino Acids in Antimicrobial Drug Discovery: A Technical Guide for Researchers
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that circumvent existing resistance mechanisms. Thiazole-containing amino acids and their peptide derivatives have emerged as a compelling class of compounds, demonstrating significant antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant strains. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships of these promising therapeutic agents. Detailed experimental protocols for synthesis and antimicrobial evaluation are presented to empower researchers in the field of drug development to harness the potential of this unique chemical space.
Introduction: The Thiazole Moiety as a Privileged Scaffold in Antimicrobial Agents
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its presence in numerous natural products, such as vitamin B1, and clinically approved drugs underscores its biological significance.[3][4] In the realm of antimicrobial agents, the thiazole nucleus is a recurring motif, found in potent antibiotics like penicillin and ceftriaxone.[3] The unique electronic properties of the thiazole ring, including its ability to act as a hydrogen bond acceptor and its aromatic π-system, facilitate crucial interactions with biological targets.[5] When incorporated into the framework of amino acids, the resulting hybrid molecules exhibit distinct conformational properties and a broader range of potential interactions, making them particularly attractive for antimicrobial drug design.[5][6] These "thiazolyl amino acids" can be viewed as cyclized and dehydrated derivatives of cysteine, a modification that rigidifies the peptide backbone and can enhance binding affinity to target proteins.[5]
Synthetic Pathways to Thiazole-Containing Amino Acids
The construction of the thiazole ring within an amino acid framework is a critical step in the development of novel antimicrobial candidates. The Hantzsch thiazole synthesis and its variations remain the most prevalent and versatile methods for this purpose.[7][8]
The Hantzsch Thiazole Synthesis: A Cornerstone Methodology
The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. In the context of thiazole-containing amino acids, a common strategy involves the use of a thioamide derived from an amino acid.
Experimental Protocol: Hantzsch Synthesis of a Generic Thiazole-Containing Amino Acid
-
Thioamide Formation:
-
Protect the α-amino group of the starting amino acid (e.g., with a Boc group).
-
Convert the carboxylic acid to a thioamide. This can be achieved by reacting the corresponding amide with Lawesson's reagent or by other established methods.
-
-
Cyclocondensation:
-
Dissolve the protected amino-thioamide in a suitable solvent, such as ethanol or methanol.
-
Add an equimolar amount of the desired α-haloketone (e.g., 2-bromoacetophenone).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[7]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., 10% Na2CO3 solution) to precipitate the product.[7]
-
Collect the crude product by filtration.
-
Purify the product by recrystallization or column chromatography.
-
-
Deprotection:
-
Remove the protecting group from the α-amino group (e.g., using trifluoroacetic acid for a Boc group) to yield the final thiazole-containing amino acid.
-
Unraveling the Mechanisms of Antimicrobial Action
Thiazole-containing amino acids exert their antimicrobial effects through diverse mechanisms, often targeting essential bacterial processes. Their amphiphilic nature, with both hydrophobic and hydrophilic components, facilitates their penetration into bacterial cell membranes, leading to cytoplasmic leakage and cell death.[1]
Inhibition of Cell Wall Synthesis
A primary target for many thiazole-based antimicrobials is the bacterial cell wall, a structure essential for maintaining cell integrity and absent in human cells.
-
Interference with Peptidoglycan Biosynthesis: Some arylthiazole compounds have been shown to interfere with bacterial cell wall synthesis.[9]
-
Targeting Key Enzymes: Thiazole derivatives have been identified as inhibitors of β-ketoacyl-(acyl-carrier-protein)synthase III (FabH), a crucial enzyme in bacterial fatty acid biosynthesis, which is a component of the cell membrane.[10]
Disruption of DNA Replication
The integrity of DNA replication is paramount for bacterial survival. Thiazole-containing compounds have been shown to target key enzymes in this pathway.
-
DNA Gyrase Inhibition: Molecular docking studies suggest that some thiazole derivatives can bind to the active site of DNA gyrase B, an enzyme responsible for introducing negative supercoils into DNA, a process essential for replication.[11] The interaction with key amino acid residues, such as ASN1042 and ARG1072, is thought to be crucial for this inhibitory activity.[11]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency
The antimicrobial potency of thiazole-containing amino acids is highly dependent on the nature and position of substituents on both the thiazole ring and the amino acid scaffold.
-
Substituents on the Thiazole Ring:
-
Electron-withdrawing groups, such as nitro groups, at the para-position of a phenyl substituent on the thiazole ring can enhance antimicrobial activity, potentially by forming strong hydrogen bonds with amino acid residues in the target protein.[1]
-
The presence of halogen atoms (F, Cl, Br) on aryl substituents can also positively influence activity. For instance, compounds with 4-fluorophenyl, 4-chlorophenyl, and 4-bromophenyl groups have demonstrated potent bactericidal effects.[7]
-
-
The Amino Acid Moiety:
-
The type of amino acid conjugated to the thiazole ring plays a crucial role. For example, tryptophan-conjugated thiazoles have shown high antibacterial activity, while lysine and arginine conjugates exhibit strong antifungal properties.[6] This is likely due to the different physicochemical properties (e.g., hydrophobicity, charge) of the amino acid side chains, which influence target binding and cell penetration.[6]
-
-
Lipophilicity: A correlation between lipophilicity and antimicrobial activity has been observed, suggesting that optimizing this property is key for effective cell membrane penetration.[1]
In Vitro Evaluation of Antimicrobial Activity
Standardized methods are essential for determining the antimicrobial efficacy of newly synthesized compounds and for comparing their potency. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).
Protocol for Broth Microdilution Assay
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiazole-containing amino acid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
Tabular Summary of Antimicrobial Activity
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| β-Amino Acid Thiazole Derivatives | Staphylococcus aureus | 1-2 | [7] |
| β-Amino Acid Thiazole Derivatives | Gram-positive pathogens | 1-64 | [7] |
| Thiazole Derivative | Proteus mirabilis | 1000 | [12] |
| Thiazole Derivative | Shigella dysenteriae | 125 | [12] |
| Thiazole Derivative | Listeria monocytogenes | 1000 | [12] |
| Heteroaryl Thiazole Derivatives | Escherichia coli | 170-230 | [14] |
| Heteroaryl Thiazole Derivatives | Bacillus cereus | 230-470 | [14] |
Conclusion and Future Perspectives
Thiazole-containing amino acids represent a versatile and potent class of antimicrobial agents with significant potential to address the challenge of drug resistance. Their synthetic tractability, coupled with their diverse mechanisms of action, makes them an attractive area for further research and development. Future efforts should focus on optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches, including the exploration of novel amino acid and thiazole ring substitutions. Furthermore, detailed investigations into their precise molecular targets and potential for combination therapy with existing antibiotics will be crucial in translating their in vitro promise into clinically effective treatments.
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Malūkaitė, D., Grybaitė, B., Vaickelionienė, R., Vaickelionis, G., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(19), 6549. [Link]
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Unlocking the Anticancer Potential of 2-Amino-3-(thiazol-2-yl)propanoic Acid Analogs: A Technical Guide for Drug Discovery
Abstract
The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer agents.[1] Within this chemical class, 2-amino-3-(thiazol-2-yl)propanoic acid and its analogs are emerging as a promising frontier in the development of novel, targeted cancer therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these compounds. We will delve into the causality behind experimental design, present detailed protocols for key assays, and elucidate the intricate signaling pathways these molecules may exploit to exert their cytotoxic effects. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of anticancer therapies.
Introduction: The Rationale for Thiazole-Based Amino Acid Analogs in Oncology
Cancer remains a formidable global health challenge, necessitating the continuous pursuit of innovative and more effective treatment strategies.[2] A significant hurdle in current cancer therapy is the development of drug resistance and the off-target toxicity of many chemotherapeutic agents.[3] The 2-aminothiazole scaffold has garnered considerable attention due to its presence in successful drugs like Dasatinib and its ability to engage with a wide array of biological targets.[1][3]
The strategic incorporation of an amino acid moiety, specifically a propanoic acid chain, onto the 2-aminothiazole core offers several compelling advantages for anticancer drug design:
-
Enhanced Bioavailability and Cellular Uptake: The amino acid structure can facilitate transport into cancer cells via amino acid transporters, which are often upregulated in malignant cells to meet their high metabolic demands.
-
Increased Structural Diversity and Target Specificity: The propanoic acid backbone provides multiple points for chemical modification, allowing for the fine-tuning of the molecule's steric and electronic properties to achieve higher affinity and selectivity for specific cancer-related targets.
-
Potential for Prodrug Strategies: The carboxylic acid and amino groups can be functionalized to create prodrugs that are activated under the specific physiological conditions of the tumor microenvironment.
This guide will systematically explore the journey from the chemical synthesis of these analogs to their comprehensive biological characterization, providing a robust framework for their preclinical development.
Synthetic Strategies: Building the this compound Scaffold
The cornerstone of synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis , a classic and versatile condensation reaction between an α-haloketone or α-haloaldehyde and a thioamide or thiourea.[1][4] For the creation of this compound analogs, this reaction can be adapted by utilizing a protected β-amino-α-halo-propionic acid derivative as a key starting material.
Representative Synthetic Protocol: Synthesis of a Model Analog
The following protocol outlines a general, multi-step synthesis for a representative this compound analog. This serves as a foundational methodology that can be adapted for the synthesis of a diverse library of derivatives.
Step 1: Synthesis of the Thiazole Ring via Hantzsch Condensation
-
Reactants: A substituted thioamide (e.g., thiourea for a 2-aminothiazole) is reacted with an appropriate α-halocarbonyl compound. For our target structure, this would typically involve a derivative of 3-bromo-2-oxopropanoic acid.
-
Solvent and Catalyst: The reaction is commonly carried out in a polar solvent such as ethanol.[5]
-
Procedure: a. Dissolve the substituted thioamide in ethanol. b. Add the α-halocarbonyl compound to the solution. c. Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the thiazole product. e. Collect the product by filtration, wash with water, and dry. Purify by recrystallization or column chromatography.[1][4]
Step 2: Functionalization of the Propanoic Acid Moiety
Further modifications can be introduced at the carboxylic acid or the amino group of the propanoic acid side chain to explore structure-activity relationships (SAR). Standard peptide coupling or esterification reactions can be employed for this purpose.[6]
Diagram of the Synthetic Workflow
Caption: A tiered workflow for the biological evaluation of novel anticancer compounds.
Unraveling the Molecular Mechanisms: Signaling Pathways and Target Identification
Thiazole-containing compounds have been shown to modulate a variety of signaling pathways that are critical for cancer cell survival and proliferation. [2]Identifying the specific molecular targets of this compound analogs is essential for their rational optimization and clinical development.
Key Signaling Pathways Implicated in the Anticancer Activity of Thiazoles
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, and survival. Several thiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR. [7][8]* Receptor Tyrosine Kinases (RTKs): Overexpression or constitutive activation of RTKs, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), is a common driver of tumorigenesis. Thiazole-based compounds have been developed as inhibitors of these kinases. [3][6]* Cell Cycle Regulators: Cyclin-dependent kinases (CDKs) are key enzymes that control the progression of the cell cycle. The 2-aminothiazole scaffold has been successfully employed to design potent CDK inhibitors. [3]* Apoptosis-Related Proteins: Thiazole derivatives can induce apoptosis by modulating the expression and activity of proteins in the Bcl-2 family and by activating caspases. [3]
Target Validation using Western Blotting
Western blotting is a powerful technique for investigating the effect of a compound on specific proteins within a signaling pathway. [9][10][11][12][13]By measuring changes in the expression levels or phosphorylation status of key proteins, researchers can gain insights into the compound's mechanism of action.
Detailed Protocol for Western Blotting: [9][12]
-
Protein Extraction: Treat cancer cells with the test compound. Lyse the cells to release the proteins and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., phospho-Akt, cleaved PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the light signal using a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Diagram of a Potential Signaling Pathway Targeted by Thiazole Analogs
Caption: Potential signaling pathways modulated by this compound analogs.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the biological data is crucial for identifying lead compounds and understanding the relationship between chemical structure and anticancer activity.
Tabulation of Cytotoxicity Data
Quantitative data from cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison between analogs.
| Compound ID | R1-substituent | R2-substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| Analog 1 | H | H | 25.4 | 32.1 | 28.9 |
| Analog 2 | 4-Cl-Ph | H | 5.2 | 8.7 | 6.5 |
| Analog 3 | 4-MeO-Ph | H | 15.8 | 19.3 | 17.1 |
| Analog 4 | H | COOH | > 50 | > 50 | > 50 |
| Analog 5 | 4-Cl-Ph | COOMe | 3.1 | 5.4 | 4.2 |
| Positive Ctrl | Doxorubicin | - | 0.8 | 1.2 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Key Insights from SAR Studies
By analyzing the data from a library of analogs, key SAR insights can be derived. For example:
-
Aromatic Substitution: The introduction of electron-withdrawing groups (e.g., chlorine) on an aromatic ring at the R1 position often enhances cytotoxic activity. [3]* Propanoic Acid Functionalization: Esterification of the carboxylic acid group can improve cell permeability and anticancer potency.
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its activity, with an optimal range often observed for maximum efficacy.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The synthetic versatility of this core structure allows for the creation of diverse chemical libraries, and the integrated biological evaluation workflow described in this guide provides a robust framework for identifying and characterizing potent and selective lead compounds.
Future research in this area should focus on:
-
Expansion of Analog Libraries: Synthesizing a broader range of analogs with diverse substitutions to further refine SAR.
-
In-depth Mechanistic Studies: Utilizing advanced techniques such as proteomics and transcriptomics to gain a more comprehensive understanding of the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising lead compounds in preclinical animal models of cancer to assess their therapeutic potential and drug-like properties.
By adopting the systematic and rigorous approach outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound analogs and contribute to the development of more effective and less toxic cancer treatments.
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An Integrated Spectroscopic and Crystallographic Workflow for the Structural Elucidation of Novel Thiazole Propanoic Acids
A Senior Application Scientist's Guide for Drug Development Professionals
Foreword: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in numerous FDA-approved drugs.[3] When functionalized with a propanoic acid moiety, this scaffold presents a compelling starting point for developing novel therapeutics, from anti-inflammatory agents to anticancer candidates.[4][5] However, the introduction of novel substitution patterns presents a significant analytical challenge. An unambiguous and robust structural elucidation is not merely an academic exercise; it is the foundation upon which all subsequent pharmacological, toxicological, and clinical data are built.
This guide eschews a simple checklist approach. Instead, it presents a self-validating, integrated workflow designed to move from a newly synthesized compound to an irrefutably confirmed molecular structure. We will explore the "why" behind each analytical choice, grounding our methodology in the principles of spectroscopic science and crystallographic certainty.
The Starting Point: Synthesis and Initial Characterization
The journey of structural elucidation begins with the synthesis. The chosen synthetic route, often a variation of the Hantzsch thiazole synthesis, provides the first hypothesis of the final structure.[5] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[2] Understanding the mechanism is critical as it informs potential isomeric byproducts that could complicate spectral interpretation.
Upon successful synthesis and purification, the first analytical step is to confirm the molecular mass and elemental composition.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: Create a working solution by diluting the stock solution to approximately 1-10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique ideal for these polar molecules, minimizing fragmentation.
-
Analysis: Acquire the spectrum in both positive and negative ion modes. The propanoic acid moiety makes negative ion mode [M-H]⁻ particularly effective.
-
Validation: The high mass accuracy of the instrument (typically < 5 ppm) allows for the unambiguous determination of the elemental formula. This is the first critical checkpoint: does the molecular formula match the synthetic target?
Assembling the Pieces: The Power of Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the cornerstone of structural elucidation in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For thiazole propanoic acids, a suite of 1D and 2D NMR experiments is required.
One-Dimensional NMR: The Parts List
-
¹H NMR: This experiment identifies all unique proton environments. For a typical 2,4-disubstituted thiazole propanoic acid, one would expect to see signals for the thiazole ring proton (often a singlet around 7.5-8.5 ppm), the methylene groups of the propanoic acid chain (typically triplets in the 2.5-4.5 ppm range), and any protons on other substituents.[3][7][8][9] The integration of these signals provides the ratio of protons in each environment.
-
¹³C NMR: This provides a count of the unique carbon atoms. Key signals include the carbonyl carbon of the acid (~170-180 ppm) and the carbons of the thiazole ring (~100-170 ppm).[7][10]
Two-Dimensional NMR: The Assembly Instructions
While 1D NMR provides the "parts list," 2D NMR shows how they are connected.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for confirming the connectivity of the propanoic acid backbone by showing the correlation between the two methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, definitively pairing the signals from the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the final structure. It reveals correlations between protons and carbons over 2-4 bonds. The causality is key: observing a correlation from the methylene protons adjacent to the thiazole ring to the C2 or C4 carbon of the ring provides unequivocal proof of the attachment point, ruling out other isomers.
The following diagram illustrates the logical workflow for elucidating a novel compound's structure.
Caption: A logical workflow for the structural elucidation of novel compounds.
Table 1: Representative NMR Data for a Hypothetical Thiazole Propanoic Acid
| Assignment | ¹H NMR (ppm, Multiplicity, J in Hz) | ¹³C NMR (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Thiazole-H5 | 7.85 (s) | 112.5 | C2, C4 |
| -CH₂- (alpha to N) | 4.20 (t, J=7.0) | 48.0 | C2 (Thiazole), C=O (Acid) |
| -CH₂- (beta to N) | 2.85 (t, J=7.0) | 34.5 | C=O (Acid) |
| C=O (Carboxylic Acid) | 12.5 (br s, -OH) | 172.0 | - |
| Thiazole-C2 | - | 168.0 | - |
| Thiazole-C4 | - | 151.0 | - |
| Aromatic-H (Subst.) | 7.20-7.40 (m) | 125.0-130.0 | Thiazole-C4 |
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides a highly confident structural assignment, it is not infallible.[11] Tautomers, unexpected rearrangements, or subtle stereoisomerism can lead to misinterpretation. Single-crystal X-ray crystallography provides the only direct, unambiguous image of the molecule's three-dimensional structure in the solid state.[12][13][14]
Obtaining a high-quality crystal is often the rate-limiting step.
Protocol 2: Crystal Growth Screening
-
Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, hexane).
-
Methodology: Employ slow evaporation, vapor diffusion (e.g., chloroform/hexane), and cooling techniques.
-
Purity is Paramount: The compound must be of the highest possible purity (>99%) to facilitate crystal lattice formation.
-
Data Analysis: Once a suitable crystal is obtained and diffracts, the resulting electron density map confirms the exact connectivity, conformation, and relative stereochemistry, providing the ultimate validation of the proposed structure.[15][16]
The diagram below illustrates how key long-range HMBC correlations are used to piece together the molecular scaffold.
Caption: Key HMBC correlations for structural assembly.
Conclusion: An Integrated and Self-Validating Approach
The structural elucidation of novel thiazole propanoic acids is a multi-faceted process where each piece of data validates the others. HRMS provides the elemental formula, a non-negotiable starting point. 1D and 2D NMR experiments then build the molecular framework piece by piece, with HMBC providing the critical long-range connections. Finally, where possible, X-ray crystallography offers irrefutable proof. This integrated workflow ensures the highest level of scientific integrity, providing a solid and trustworthy foundation for advancing novel chemical entities through the drug development pipeline.
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Liu, Z., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(5), 2475-2488. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Parameters of 2-Amino-3-(thiazol-2-yl)propanoic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: 2-Amino-3-(thiazol-2-yl)propanoic acid, a non-proteinogenic amino acid featuring a thiazole moiety, represents a scaffold of significant interest in medicinal chemistry and drug development. The thiazole ring is a bioisostere for various functional groups and is present in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents[1][2]. A thorough understanding of the physicochemical properties of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the core physicochemical parameters of this compound, detailing not only its known properties but also the robust experimental methodologies for determining key values essential for drug design and optimization.
Molecular Structure and Basic Properties
The foundational step in characterizing any potential drug candidate is to ascertain its fundamental molecular and physical properties. These data provide the basis for all subsequent experimental and computational analyses.
The structure of this compound is presented below:
Table 1: Core Molecular and Physical Properties of this compound
| Parameter | Value | Source |
| IUPAC Name | 2-amino-3-(1,3-thiazol-2-yl)propanoic acid | [3] |
| CAS Number | 1596-65-2 | [3] |
| Molecular Formula | C6H8N2O2S | [3] |
| Molecular Weight | 172.21 g/mol | [3] |
| Melting Point | 203 °C | [3] |
Ionization Constant (pKa): A Determinant of In Vivo Charge State
The ionization constant (pKa) is a critical parameter that dictates the charge of a molecule at a given pH. For an amino acid like this compound, which possesses both a basic amino group and an acidic carboxylic acid group, understanding its pKa values is essential for predicting its solubility, membrane permeability, and interaction with biological targets. The charge state of a drug molecule significantly influences its behavior in the physiological pH range of different body compartments.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines the steps for determining the pKa values of this compound. The titration curve, a plot of pH versus the volume of titrant added, will reveal the equivalence points and buffer regions from which the pKa values can be derived.[6]
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.1 M Hydrochloric Acid (HCl), standardized
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Acidic Titration:
-
Place the beaker with the amino acid solution on the stir plate and immerse the pH electrode.
-
Record the initial pH.
-
Add small, precise increments of 0.1 M HCl from the burette.
-
After each addition, allow the pH to stabilize and record the value along with the total volume of HCl added.
-
Continue the titration until the pH drops significantly and stabilizes at a low value.
-
-
Basic Titration:
-
Repeat the process with a fresh sample of the amino acid solution, this time titrating with 0.1 M NaOH.
-
Add small, precise increments of the base, recording the pH and total volume added after each step.
-
Continue the titration until the pH rises significantly and stabilizes at a high value.
-
-
Data Analysis:
-
Plot the pH (y-axis) against the volume of titrant added (x-axis) to generate two titration curves (one for acid and one for base titration).
-
The pKa of the carboxylic acid group (pKa1) is the pH at the midpoint of the first buffer region (half-equivalence point) in the basic titration.
-
The pKa of the amino group (pKa2) is the pH at the midpoint of the second buffer region in the basic titration. The Henderson-Hasselbalch equation can be used to calculate the precise pKa values from the titration data.[6]
-
Caption: Workflow for LogD determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental physicochemical property that significantly impacts the bioavailability of orally administered drugs. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major challenge in drug development, often leading to low and variable bioavailability. [7]Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the most accurate and relevant measure for drug development. [8]
Experimental Protocol: Thermodynamic Solubility Assay
This protocol outlines a common method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (solid)
-
Phosphate buffer (e.g., pH 7.4)
-
Thermomixer or shaking incubator
-
Filtration device (e.g., 0.45 µm filter)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Vials
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., phosphate buffer at pH 7.4). The presence of undissolved solid is crucial to ensure saturation. [8]2. Equilibration: Seal the vials and place them in a shaking incubator or thermomixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium. [8][9]3. Sample Processing: After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Separation of Solid: Separate the undissolved solid from the saturated solution by filtration or centrifugation. This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Dilute the clear, saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Result Reporting: The determined concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).
Caption: Workflow for thermodynamic solubility determination.
Conclusion
The physicochemical parameters of this compound are integral to its evaluation as a potential drug candidate. While basic properties such as molecular weight and melting point are established, a comprehensive profile requires the experimental determination of its pKa, lipophilicity (LogP/LogD), and aqueous solubility. The protocols detailed in this guide provide a robust framework for obtaining these critical data points. By systematically evaluating these parameters, researchers can gain essential insights into the molecule's ADME properties, enabling informed decisions in the lead optimization and drug development process. This rigorous, data-driven approach is fundamental to advancing promising scaffolds like this compound from the laboratory to potential clinical applications.
References
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
- Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Cambridge MedChem Consulting. LogP/D.
- Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io.
- Bio-protocol. (2025). In-vitro Thermodynamic Solubility. Protocols.io.
- Bhal, S. K. (2018). LogP / LogD shake-flask method v1.
- Scribd. Determination of The Pka Values of An Amino Acid.
- BioDuro. ADME Solubility Assay.
- Stenutz, R. 2-amino-3-(1,3-thiazol-2-yl)propanoic acid.
- ECHEMI.
- Enamine. Shake-Flask Aqueous Solubility Assay.
- Evotec. Thermodynamic Solubility Assay.
- GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa.
- Guda, S. K., et al. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Chemija, T. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)
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The Thiazole Core: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold"—a molecular framework that can provide ligands for more than one type of biological receptor.[2][3] This guide offers a comprehensive exploration of the thiazole core, from its fundamental physicochemical properties and synthesis to its application in designing potent therapeutics across various disease areas. We will delve into the causality behind synthetic choices, analyze structure-activity relationships (SAR), and detail the mechanisms of action for key thiazole-containing drugs, providing field-proven insights for researchers aiming to leverage this versatile moiety in their drug discovery programs.
The Thiazole Core: Physicochemical and Electronic Landscape
The therapeutic versatility of the thiazole ring is deeply rooted in its distinct chemical nature. It is a five-membered heterocyclic compound with the molecular formula C₃H₃NS.[4] The ring's aromaticity, arising from the delocalization of pi (π) electrons across the sulfur and nitrogen atoms, confers significant stability.[5][6] This electronic configuration, however, is not uniform, creating a landscape of varied reactivity that is ripe for exploitation in drug design.
The nitrogen atom at position 3 is basic and readily protonated, acting as a hydrogen bond acceptor, a critical interaction for receptor binding.[7][8] Conversely, the proton at the C2 position is notably acidic, allowing for deprotonation and subsequent nucleophilic attack, providing a key handle for molecular elaboration.[5][9] The C5 position is generally the most susceptible to electrophilic substitution.[7] This predictable reactivity allows medicinal chemists to strategically modify the core to optimize pharmacological properties.
| Property | Description | Implication in Drug Design |
| Molecular Formula | C₃H₃NS | A compact, low molecular weight scaffold. |
| Aromaticity | Planar, cyclic, conjugated system with 6 π-electrons. | Confers high chemical and metabolic stability.[10] |
| Reactivity | C2: Acidic proton, susceptible to deprotonation/nucleophilic attack.[7] | Primary site for introducing diverse side chains and linkers. |
| N3: Basic, lone pair of electrons. | Acts as a key hydrogen bond acceptor for target engagement.[8] | |
| C4 & C5: Electron-rich, C5 is the preferred site for electrophilic attack.[7] | Allows for substitution to modulate potency, selectivity, and pharmacokinetics. | |
| Solubility | Generally soluble in organic solvents like alcohol and ether; limited water solubility.[10][11] | Solubility can be tuned by adding polar or ionizable substituents. |
Synthetic Strategies: Building the Thiazole Core
The construction of the thiazole ring is a well-established field, with several robust methods available. The choice of synthetic route is dictated by the desired substitution pattern, as different methods provide access to distinct regioisomers.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains the most common and versatile method for preparing thiazoles.[6] It involves the condensation reaction between an α-halocarbonyl compound (e.g., α-haloketone) and a thioamide.[11] The power of this method lies in its modularity; by varying the starting materials, chemists can readily access a wide array of 2,4- and 2,4,5-substituted thiazoles.
Experimental Protocol: General Hantzsch Synthesis of a 2,4-Disubstituted Thiazole
-
Reaction Setup: To a solution of the selected thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, dioxane), add the α-haloketone (1.0-1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure thiazole derivative.
Alternative Synthetic Routes
Other notable methods include:
-
Cook-Heilborn Synthesis: This route uses α-aminonitriles and reagents like carbon disulfide to form 5-aminothiazoles.[7]
-
Gabriel Synthesis: Involves the cyclization of α-acylamino ketones, providing a pathway to 2,5-disubstituted thiazoles.[10]
The selection of a synthetic strategy is a critical decision based on the target molecule's specific substitution requirements and the availability of starting materials.
Caption: Workflow for the Hantzsch Thiazole Synthesis.
The Thiazole Pharmacophore in Action: Therapeutic Applications
The thiazole scaffold is present in over 18 FDA-approved drugs, attesting to its clinical significance.[12] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4]
Anticancer Agents
Thiazole derivatives have emerged as powerful anticancer agents, often functioning as kinase inhibitors.[8] Cancer is a leading cause of death globally, and thiazole-based compounds offer a promising avenue for developing more effective and less toxic therapies.[8]
-
Mechanism of Action (MoA): Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The thiazole core is an excellent scaffold for designing inhibitors that compete with ATP for the kinase's binding site. The ring's nitrogen atom can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of effective inhibitors.[8]
Case Study: Dasatinib Dasatinib is an FDA-approved drug containing a 2-aminothiazole moiety that is used to treat chronic myeloid leukemia (CML).[3] It functions as a potent dual inhibitor of the BCR-ABL fusion protein and Src family kinases, key drivers of CML cell proliferation.[10]
Caption: MoA of Dasatinib as a BCR-ABL Kinase Inhibitor.
-
Structure-Activity Relationship (SAR): SAR studies have shown that substituents at various positions on the thiazole ring significantly impact anticancer activity.[10] For example, attaching a thiourea linker at the C2 position can enhance anticancer properties, while modifying aryl groups at C4 can tune selectivity and pharmacokinetic profiles.[10]
Table: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hybrid 23 | MCF-7 (Breast) | 5.71 | [5] |
| Analogue 25a | HCT-116 (Colon) | Comparable to Cisplatin | [5] |
| Compound 4c | MCF-7 (Breast) | 2.57 | [13] |
| Compound 4c | HepG2 (Liver) | 7.26 | [13] |
| Compound 8j | HepG2 (Liver) | 7.90 | [14] |
| Compound 8m | SiHa (Cervical) | 1.65 | [14] |
| Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of potency. |
Anti-inflammatory Agents
Inflammation is a biological response mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[15] Some thiazole derivatives have shown potent anti-inflammatory activity by inhibiting these key enzymes.[15]
-
Mechanism of Action: Compounds have been identified that selectively inhibit COX-1, a key enzyme in the prostanoid biosynthetic pathway.[16] For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be selective COX-1 inhibitors, with activity superior to the reference drug naproxen.[16] Docking studies revealed that the residue Arg120 in the COX-1 active site was critical for binding.[16]
Antimicrobial Agents
The thiazole ring is a component of penicillin, one of the first and most important antibiotics.[17] Modern research continues to explore novel thiazole derivatives to combat bacterial and fungal infections, including resistant strains.[18]
-
SAR Insights: The antimicrobial potency of thiazole derivatives is highly dependent on their substitution patterns. For example, some sulfanilamides with a thiazole ring are effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The presence of specific groups, such as a phenyl ring substituted with hydroxy and nitro groups, has been shown to enhance antimicrobial activity.[9]
Characterization and Validation
The synthesis of any new chemical entity for drug development requires rigorous structural confirmation. This ensures that the observed biological activity is attributable to the intended molecule, a cornerstone of trustworthy research.
Protocol: Spectroscopic Characterization of a Thiazole Derivative
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum. Look for characteristic signals for the thiazole ring protons. The C2-H typically appears as a singlet at a high chemical shift (downfield) due to its electro-deficient nature.
-
¹³C NMR: Acquire a carbon NMR spectrum to confirm the number and type of carbon atoms. For example, in 2-[2-[4-hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones, the C=O carbon of the thiazole ring appears around δ 174 ppm.[13]
-
-
Infrared (IR) Spectroscopy:
-
Run an IR spectrum to identify key functional groups. Look for the disappearance of the starting material's carbonyl (C=O) peak and the appearance of C=N stretching bands (around 1612-1634 cm⁻¹) characteristic of the thiazole ring formation.[17]
-
-
Mass Spectrometry (MS):
Future Perspectives
The thiazole core continues to be a fertile ground for drug discovery. Its proven success in numerous approved drugs validates its status as a privileged scaffold.[16][21] Future research will likely focus on:
-
Targeted Drug Delivery: Conjugating thiazole-based drugs to targeting moieties to improve efficacy and reduce off-target toxicity.
-
Multi-Target Ligands: Designing single molecules with multiple thiazole pharmacophores to simultaneously inhibit several disease-related pathways, particularly in complex diseases like cancer.[17]
-
Green Synthesis: Developing more environmentally benign synthetic methods to produce thiazole derivatives, reducing waste and energy consumption.[11]
The versatility and robust history of the thiazole ring ensure its continued prominence in the development of next-generation therapeutics.
References
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Al-Ostoot, F.H., Al-Tamimi, A.M., Al-Kahtani, A.A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7349. [Link]
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(2024). A review on thiazole based compounds & it's pharmacological activities. ResearchGate. [Link]
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(2017). Thiazole: A privileged scaffold in drug discovery. ResearchGate. [Link]
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Kashyap, P., Mazumder, A., Patowary, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(4), 599-623. [Link]
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El-Gazzar, M.G., Mahmoud, M.H., Sayed, H.A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7356. [Link]
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Abdel-Wahab, B.F., Mohamed, H.A., & El-Hiti, G.A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1761. [Link]
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Sayed, S.M., & Ali, A.T. (2023). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
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Mondal, S., & Jana, C.K. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(11), 7486-7495. [Link]
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Singh, S., Kaur, M., & Verma, J. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Archiv der Pharmazie. [Link]
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Thiazole Ring—A Biologically Active Scaffold. Bentham Science. [Link]
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Al-Wabli, R.I., Al-Ghorbani, M., Al-Farraj, E., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19894-19903. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
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Al-Otaibi, J.S., Al-Zahrani, N.A., Al-Ghamdi, M.S., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Scientific Reports, 14(1), 1-20. [Link]
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(2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]
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Sharma, D., Singh, M., Joshi, J., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17897-17911. [Link]
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Al-Ostoot, F.H., Al-Tamimi, A.M., Al-Kahtani, A.A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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(2017). Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. ResearchGate. [Link]
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Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate. [Link]
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(2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Research Square. [Link]
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Sarhan, A.M.M., et al. (2025). Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. ResearchGate. [Link]
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Le, T.G., Taha, M., Rahim, F., et al. (2018). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 23(11), 2828. [Link]
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Sharma, A., Kumar, V., & Singh, R. (2013). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Pharmaceutical Design, 19(27), 4748-4766. [Link]
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Mermer, A., Zengin, G., & Ceylan, S. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLOS ONE, 19(8), e0308696. [Link]
-
Zhang, Z., Shu, B., Zhang, Y., et al. (2020). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Current Topics in Medicinal Chemistry, 20(28), 2535-2577. [Link]
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(2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. ResearchGate. [Link]
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Sayed, S.M., & Ali, A.T. (2022). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Medicinal and Chemical Sciences, 5(2), 224-245. [Link]
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Bhagwat, S.K., Pawar, T.J., Kulkarni, S.A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(52), 38481-38497. [Link]
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1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Mini-Reviews in Medicinal Chemistry. [Link]
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Sayed, S.M., Abbas, S.Y., & Raslan, M.A. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 827-838. [Link]
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Methodological & Application
Application Notes & Experimental Protocols: 2-Amino-3-(thiazol-2-yl)propanoic Acid
Section 1: Scientific Context and Strategic Overview
2-Amino-3-(thiazol-2-yl)propanoic acid is a non-canonical amino acid featuring a thiazole heterocycle. This structural motif is of profound interest to medicinal chemists and drug development professionals. The 2-aminothiazole core is a "privileged scaffold," appearing in numerous biologically active compounds and approved pharmaceuticals, including the kinase inhibitor Dasatinib and third-generation cephalosporin antibiotics.[1][2][3] Its value lies in the unique combination of a reactive amino group, a carboxylic acid handle, and the electron-rich, hydrogen-bond-accepting thiazole ring.
This guide provides a framework for leveraging this compound in two primary research and development domains:
-
As a core building block for generating novel chemical entities through synthetic modification.
-
As a candidate for direct biological screening , based on the established activities of the 2-aminothiazole class, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5]
The protocols detailed herein are designed to be robust and self-validating, providing researchers with the practical steps and the underlying scientific rationale necessary for successful experimentation.
Section 2: Physicochemical Properties and Laboratory Handling
Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | PubChem |
| Molecular Weight | 172.21 g/mol | [6][7] |
| IUPAC Name | 2-amino-3-(1,3-thiazol-2-yl)propanoic acid | - |
| Appearance | Typically an off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in aqueous basic solutions and some organic solvents (e.g., DMSO, DMF) | [4] |
Laboratory Safety and Handling
While a specific safety data sheet (SDS) for the thiazol-2-yl isomer is not universally available, GHS classifications for structurally related compounds provide a strong basis for safe handling procedures.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-rated safety goggles.
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust.[9]
-
Hazard Prevention:
-
Inhalation: May cause respiratory tract irritation.[7][9] Avoid creating and breathing dust.
-
Skin Contact: May cause skin irritation.[7] In case of contact, wash thoroughly with soap and water.
-
Eye Contact: May cause serious eye irritation.[7] If contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: May be harmful if swallowed.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Section 3: Application I - A Versatile Synthetic Intermediate
The true power of this compound lies in its utility as a scaffold for diversification. The presence of both an amine and a carboxylic acid allows for straightforward amide bond formation, enabling its incorporation into peptide chains or conjugation with other molecules of interest.
Protocol 3.1: Amide Coupling via EDCI/HOBt Chemistry
This protocol describes a standard, high-efficiency method for coupling the carboxylic acid of a molecule (R¹-COOH) to the primary amine of this compound (or vice-versa).
Causality: The carbodiimide (EDCI) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of HOBt traps the activated acid as an HOBt-ester, which is more stable and less susceptible to racemization, yet highly reactive towards the amine, ensuring a clean and efficient coupling reaction.
Materials:
-
This compound methyl ester (or the free acid)
-
Carboxylic acid of interest (R¹-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the carboxylic acid of interest (1.1 eq) in anhydrous DMF.
-
Activation: Add HOBt (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add EDCI (1.2 eq) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 eq). The base is crucial for neutralizing the hydrochloride salt of EDCI and the HOBt.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, typically less polar, spot indicates product formation.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (if DIPEA was used), saturated NaHCO₃, and brine. Each wash removes unreacted reagents and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% Ethyl Acetate in Hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS).
Section 4: Application II - Biological Screening Protocols
Derivatives of 2-aminothiazole have demonstrated significant biological activity. The parent compound and its novel derivatives should be subjected to a panel of primary biological screens.
Protocol 4.1: In Vitro Anticancer Cell Viability (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Causality: The MTT assay is a colorimetric assay based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.
Materials:
-
Human cancer cell line (e.g., K562 leukemia, MCF-7 breast cancer)[3]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a "vehicle control" (medium with the highest concentration of DMSO, typically <0.5%) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Protocol 4.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Causality: The broth microdilution method exposes a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after overnight incubation.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ampicillin)
Procedure:
-
Compound Dilution:
-
Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Wells 11 (growth control) and 12 (sterility control) will contain only MHB.
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Section 5: References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). Molecules. Available at: [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Pharmacology. Available at: [Link]
-
2-Amino-3-(thiazol-4-yl)propanoic acid. PubChem. Available at: [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Molecules. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2021). Molecules. Available at: [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed Central. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid. PubChem. Available at: [Link]
-
Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. Available at: [Link]
-
2-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]propanoic acid. AA Blocks. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. (2022). Molecules. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. 2-Amino-3-(thiazol-4-yl)propanoic acid | C6H8N2O2S | CID 14540319 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. aksci.com [aksci.com]
Application Notes and Protocols for Cell-Based Assays with 2-Amino-3-(thiazol-2-yl)propanoic Acid Derivatives
Introduction: Unveiling the Potential of a Versatile Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a propanoic acid chain to create 2-Amino-3-(thiazol-2-yl)propanoic acid and its derivatives introduces a unique combination of structural features and potential biological activities.[5][6][7][8] These derivatives have shown promise in diverse areas, from acting as NMDA receptor glycine site agonists to exhibiting potential as anticancer agents.[7][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust cell-based assays to explore the therapeutic potential of this intriguing class of compounds.
As a Senior Application Scientist, the aim of this guide is to move beyond simple procedural lists. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This approach, grounded in scientific integrity, will empower you to generate reliable and reproducible data, accelerating your research and development efforts.
Section 1: Foundational Assays - Assessing Baseline Cellular Responses
Before investigating specific mechanisms of action, it is crucial to establish the fundamental effects of your this compound derivatives on cell health. These initial assays provide a critical baseline for interpreting data from more complex functional screens.
Cell Viability and Cytotoxicity: The First Gatekeeper
A primary and essential step in characterizing any new compound is to determine its effect on cell viability. This allows for the determination of a therapeutic window and distinguishes between desired bioactivity and non-specific toxicity. Tetrazolium salt-based colorimetric assays are widely used for their simplicity and reliability in quantifying metabolic activity, which is a key indicator of cell viability.[10][11][12][13]
Scientific Rationale: Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products.[10][12] The intensity of the color produced is directly proportional to the number of viable cells. We will focus on two common assays: MTT and XTT. The key difference lies in the solubility of the formazan product; MTT forms an insoluble purple crystal requiring a solubilization step, while XTT produces a water-soluble orange formazan, streamlining the protocol.[10][11]
Experimental Workflow: Viability Assays
Caption: Comparative workflow of MTT and XTT cell viability assays.
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative. Add the desired concentrations to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: XTT Cell Viability Assay
Materials:
-
Same as MTT, but with XTT reagent and an electron-coupling reagent (often supplied as a kit).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[10]
-
Incubation: Incubate for 2-4 hours at 37°C.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength between 450-500 nm.[10]
Data Interpretation and Self-Validation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Trustworthiness Check: Consistent results across multiple experiments and a clear dose-dependent effect are indicators of reliable data. A very steep drop-off in viability may suggest acute toxicity.
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan | Reduction of XTT to a water-soluble orange formazan |
| Solubilization Step | Required | Not required |
| Endpoint | Absorbance (~570 nm) | Absorbance (~450-500 nm) |
| Advantages | Well-established, cost-effective | Faster, less prone to errors from solubilization |
| Disadvantages | Additional solubilization step, potential for incomplete dissolution | Can be susceptible to interference from compounds affecting cellular redox potential |
Section 2: Elucidating Mechanisms of Action - Pathway-Specific Assays
Once the cytotoxic profile is established, the next logical step is to investigate the specific cellular pathways modulated by your this compound derivatives. High-throughput screening (HTS) of small molecule libraries often employs cell-based assays to identify compounds that modulate specific signaling pathways.[14][15][16][17][18]
Luciferase Reporter Assays: A Powerful Tool for Signal Transduction
Luciferase reporter assays are a highly sensitive and quantitative method for studying a wide array of signal transduction pathways.[19][20][21][22] These assays utilize the enzyme luciferase, which produces bioluminescence, to report on the activity of specific promoters.[22] By linking the luciferase gene to a promoter containing response elements for a pathway of interest, you can quantify the activation or inhibition of that pathway in response to your compound.[20][23]
Scientific Rationale: When a signaling pathway is activated, it leads to the transcription of the reporter gene encoding luciferase. The subsequent production of the luciferase enzyme results in a measurable light signal upon the addition of its substrate, luciferin.[22] This allows for the quantification of pathway activation.[19][20]
Experimental Workflow: Luciferase Reporter Assay
Caption: General workflow for a luciferase reporter assay.
Protocol 3: Generic Luciferase Reporter Assay for Pathway Activation
Materials:
-
Host cell line (e.g., HEK293, HeLa)
-
Luciferase reporter plasmid with a response element for the pathway of interest (e.g., NF-κB, CREB)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound derivative stock solution
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Transfection: Transfect the host cell line with the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. For stable cell lines, this step is omitted.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of your this compound derivative.
-
Incubation: Incubate for a period sufficient to allow for transcriptional activation (typically 6-24 hours).
-
Cell Lysis and Luciferase Reaction: Lyse the cells and perform the luciferase assay according to the manufacturer's instructions. This usually involves adding a single reagent that both lyses the cells and contains the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Interpretation and Self-Validation:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.[20]
-
Express the results as fold-change relative to the vehicle control.
-
Trustworthiness Check: Include positive and negative controls for pathway activation to validate the assay's responsiveness. A clear dose-response relationship for your test compound strengthens the data.
G-Protein Coupled Receptor (GPCR) Activation Assays
GPCRs are a major class of drug targets, and their activation leads to downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and calcium.[20][24][25][26] Cell-based assays are essential for evaluating ligand-induced GPCR activation.[25]
Scientific Rationale:
-
Gαs and Gαi signaling: Gαs activation stimulates adenylyl cyclase, increasing intracellular cAMP, while Gαi inhibits it, decreasing cAMP.[24]
-
Gαq signaling: Gαq activates phospholipase C, leading to an increase in intracellular calcium.[24]
Protocol 4: cAMP Assay for Gαs/Gαi Coupled GPCRs
Materials:
-
Cells expressing the GPCR of interest
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well or 384-well plates
-
This compound derivative stock solution
Procedure:
-
Cell Seeding: Seed cells expressing the target GPCR in the appropriate microplate.
-
Compound Treatment: Add the this compound derivative (for agonists) or pre-incubate with the derivative before adding a known agonist (for antagonists).
-
Incubation: Incubate for the time specified in the assay kit protocol.
-
cAMP Measurement: Perform the cAMP assay according to the manufacturer's instructions.
-
Signal Detection: Read the plate on the appropriate instrument (e.g., HTRF-compatible reader, fluorescence plate reader).
Protocol 5: Calcium Flux Assay for Gαq Coupled GPCRs
Materials:
-
Cells expressing the GPCR of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96-well or 384-well black, clear-bottom plates
-
This compound derivative stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in the microplate and grow overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Place the plate in the fluorescence reader. Inject the this compound derivative and immediately begin measuring the fluorescence intensity over time.
-
Data Acquisition: Record the fluorescence signal before and after compound addition to measure the change in intracellular calcium.
GPCR Signaling Pathway Overview
Caption: Overview of major GPCR signaling pathways.
Section 3: Investigating Metabolic Effects
Cellular metabolism is a complex network of reactions crucial for cell survival and function.[27][28] Many therapeutic agents exert their effects by modulating metabolic pathways. Bioluminescence-based assays offer a sensitive and rapid method to measure key metabolites.[27]
Scientific Rationale: The activity of key metabolic pathways, such as glycolysis, can be assessed by measuring the levels of specific metabolites like glucose, lactate, and ATP.[27][29][30] These measurements can reveal if a compound alters the metabolic state of the cells.
Protocol 6: ATP-Based Cell Viability/Metabolism Assay
Materials:
-
Cells of interest
-
96-well white, clear-bottom plates
-
This compound derivative stock solution
-
ATP detection reagent (containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
Reagent Addition: Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and initiates the luminescent reaction.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Interpretation and Self-Validation:
-
A decrease in ATP levels can indicate either cytotoxicity or a specific inhibition of ATP-producing pathways.
-
Correlate the results with viability assays (MTT/XTT) to distinguish between these possibilities.
-
Trustworthiness Check: Include controls with known metabolic inhibitors (e.g., 2-deoxyglucose for glycolysis, oligomycin for oxidative phosphorylation) to validate the assay's ability to detect metabolic changes.
| Assay Type | Key Parameter Measured | Principle | Typical Application |
| Cell Viability | Metabolic activity (dehydrogenase) | Colorimetric | Determining IC₅₀, assessing general cytotoxicity |
| Luciferase Reporter | Promoter activity | Bioluminescent | Quantifying specific signaling pathway activation/inhibition |
| GPCR (cAMP) | Second messenger levels | HTRF, FRET, ELISA | Screening for GPCR agonists/antagonists |
| GPCR (Calcium) | Second messenger levels | Fluorescence | Screening for GPCR agonists/antagonists |
| Metabolism (ATP) | Intracellular ATP levels | Bioluminescent | Assessing overall metabolic health, identifying metabolic modulators |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound derivatives in cell-based assays. By systematically evaluating cytotoxicity, pathway-specific effects, and metabolic alterations, researchers can gain a comprehensive understanding of the biological activities of these compounds. The modular nature of these assays allows for adaptation to high-throughput screening formats, facilitating the rapid identification of lead compounds for further development.[15][17] Future studies should focus on elucidating the specific molecular targets of active compounds and validating their efficacy in more complex, physiologically relevant models, such as 3D cell cultures and in vivo systems.
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High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available at: [Link]
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Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. BPS Bioscience. Available at: [Link]
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Luciferase Reporter Assay System for Deciphering GPCR Pathways. National Institutes of Health. Available at: [Link]
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Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. ScienCell. Available at: [Link]
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MTT assay. Wikipedia. Available at: [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. National Institutes of Health. Available at: [Link]
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High-Throughput Molecular Screening Center. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. Available at: [Link]
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High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. National Institutes of Health. Available at: [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available at: [Link]
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Live-cell metabolic analyzer protocol for measuring glucose and lactate metabolic changes in human cells. PubMed. Available at: [Link]
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Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. National Institutes of Health. Available at: [Link]
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Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
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Mechanism of Action Assays for Enzymes. National Institutes of Health. Available at: [Link]
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Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. National Institutes of Health. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
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Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. National Institutes of Health. Available at: [Link]
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. Available at: [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]
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Application Notes and Protocols for Efficacy Testing of 2-Amino-3-(thiazol-2-yl)propanoic acid in Oncology
Introduction: The Therapeutic Potential of 2-Amino-3-(thiazol-2-yl)propanoic acid in Oncology
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2][3] This heterocyclic moiety is a key component in clinically approved anticancer agents, highlighting its significance in drug discovery.[1] Derivatives of 2-aminothiazole have demonstrated efficacy against a wide array of human cancer cell lines, such as those from lung, breast, colon, and prostate cancers.[1][3] The therapeutic potential of these compounds often stems from their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preclinical evaluation of This compound , a novel small molecule incorporating the 2-aminothiazole core. While extensive in vivo data for this specific molecule is emerging, its structural similarity to other anticancer 2-aminothiazole derivatives suggests a promising therapeutic window. Based on the established literature for this class of compounds, a plausible mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5][6]
These application notes will focus on the use of a human lung carcinoma xenograft model to assess the anti-tumor efficacy of this compound. We will provide a comprehensive, step-by-step protocol, from the selection and establishment of the animal model to the final data analysis and interpretation.
I. Strategic Selection of an In Vivo Model: The A549 Xenograft
The translation of in vitro findings to in vivo efficacy is a critical step in drug development. The choice of an appropriate animal model is paramount for obtaining clinically relevant and reproducible data. For the initial efficacy testing of this compound, we recommend the subcutaneous A549 human lung carcinoma xenograft model in immunodeficient mice .
Rationale for Model Selection:
-
Clinical Relevance: The A549 cell line, derived from a human lung adenocarcinoma, is a well-characterized and widely used model in lung cancer research.[7][8] Xenografts of A549 cells in immunodeficient mice can recapitulate key aspects of human tumor biology.[9]
-
Established Methodology: The protocols for establishing and utilizing the A549 xenograft model are well-documented and standardized, ensuring a high degree of reproducibility.[7][10]
-
Tumor Growth Characteristics: A549 cells form solid, measurable tumors when implanted subcutaneously, allowing for straightforward and quantitative assessment of therapeutic response through caliper measurements.[7]
-
Hypothesized Target Relevance: While not definitively confirmed for this specific molecule, the A549 model is suitable for evaluating compounds with anti-angiogenic properties, aligning with the hypothesized VEGFR-2 inhibitory mechanism of this compound.
II. Experimental Workflow for Efficacy Assessment
The following diagram illustrates the overarching experimental workflow for assessing the in vivo efficacy of this compound.
Figure 1: Overall experimental workflow for in vivo efficacy testing.
III. Detailed Protocols
A. A549 Cell Culture and Preparation
-
Cell Line Authentication: Prior to use, authenticate the A549 cell line using short tandem repeat (STR) profiling to ensure its identity.
-
Culture Conditions: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Cell Harvesting for Implantation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Detach the cells using a brief incubation with 0.25% trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free RPMI-1640 or PBS.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. A viability of >95% is required.
-
Adjust the cell suspension to the desired concentration for injection (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice until injection.
-
B. Animal Husbandry and Tumor Implantation
-
Animals: Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks of age.
-
Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment.
-
Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave and disinfect the right flank of each mouse.
-
Subcutaneously inject 100 µL of the A549 cell suspension (containing 5 x 10^6 cells) into the prepared site.[7]
-
Monitor the mice for recovery from anesthesia.
-
C. Tumor Monitoring and Treatment
-
Tumor Measurement:
-
Begin monitoring for tumor growth approximately 5-7 days post-implantation.
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2 .
-
-
Randomization:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[7]
-
Ensure that the average tumor volume is similar across all groups at the start of treatment.
-
-
Compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
The dosing regimen should be determined from prior maximum tolerated dose (MTD) studies. A hypothetical dosing schedule is presented in the table below.
-
Administer the compound or vehicle control via the appropriate route (e.g., oral gavage or intraperitoneal injection) according to the predetermined schedule.
-
| Parameter | Recommendation |
| Test Compound | This compound |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in sterile water |
| Dose Levels | 10 mg/kg, 30 mg/kg, 100 mg/kg |
| Route of Administration | Oral gavage (p.o.) |
| Dosing Frequency | Once daily (q.d.) |
| Treatment Duration | 21 days |
| Table 1: Hypothetical Dosing Regimen for Efficacy Study. |
-
Monitoring during Treatment:
-
Continue to measure tumor volume 2-3 times per week.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the mice daily for any clinical signs of distress or adverse effects.
-
IV. Endpoint Analysis
A. Euthanasia and Sample Collection
-
Euthanasia: At the end of the treatment period, or if tumors reach a predetermined endpoint (e.g., >2000 mm³), euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tumor Excision and Measurement:
-
Carefully excise the tumors and remove any surrounding non-tumor tissue.
-
Weigh each tumor and record the final tumor weight.
-
-
Tissue Preservation:
-
Divide each tumor into sections for different analyses:
-
Fix one section in 10% neutral buffered formalin for histopathology.
-
Snap-freeze another section in liquid nitrogen and store at -80°C for molecular and biochemical analyses.
-
-
Collect blood samples via cardiac puncture for potential pharmacokinetic or biomarker analysis.
-
B. Histopathological and Biomarker Analysis
-
Histopathology:
-
Embed the formalin-fixed tumor tissues in paraffin and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology, necrosis, and overall architecture.
-
Immunohistochemistry (IHC) can be performed to evaluate:
-
Proliferation: Ki-67 staining.
-
Apoptosis: Cleaved caspase-3 staining.
-
Angiogenesis: CD31 staining to visualize microvessel density.
-
-
-
Biomarker Analysis (from frozen tissue):
-
Western Blotting: Analyze the protein levels and phosphorylation status of key components of the VEGFR-2 signaling pathway (e.g., p-VEGFR-2, p-ERK, p-AKT) to confirm the hypothesized mechanism of action.
-
ELISA: Quantify the levels of pro-angiogenic factors (e.g., VEGF) within the tumor microenvironment.
-
V. Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI):
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Plot the mean tumor volume ± SEM over time for each group.
-
Calculate the percentage of TGI using the formula: % TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA followed by a post-hoc test) to compare the mean tumor volumes and weights between the treated and control groups. A p-value of <0.05 is typically considered statistically significant.
-
-
Toxicity Assessment:
-
Plot the mean body weight ± SEM over time for each group to assess treatment-related toxicity. Significant weight loss (>15-20%) may indicate toxicity.
-
Document all clinical observations of adverse effects.
-
VI. Signaling Pathway and Experimental Logic
The following diagram illustrates the hypothesized mechanism of action of this compound and the rationale for the selected biomarker analyses.
Figure 2: Hypothesized mechanism and corresponding biomarker analysis.
VII. Conclusion
These application notes provide a comprehensive framework for the in vivo evaluation of this compound using the A549 human lung carcinoma xenograft model. By following these detailed protocols, researchers can generate robust and reproducible data to assess the anti-tumor efficacy and preliminary safety profile of this promising compound. The inclusion of mechanistic biomarker analysis will provide valuable insights into its mode of action and guide further preclinical and clinical development.
VIII. References
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Cancer Research and Clinical Oncology. [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology. [Link]
-
Animal models of lung cancer: Phenotypic comparison of different animal models of lung cancer and their application in the study of mechanisms. Journal of Cellular and Molecular Medicine. [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. STAR Protocols. [Link]
-
A549 Xenograft Model. Altogen Labs. [Link]
-
Design strategy for 2-amino-benzothiazole derivatives as dual VEGFR-2/BRAF inhibitors. ResearchGate. [Link]
-
Lung Cancer Xenograft. Altogen Labs. [Link]
-
Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Preclinical Models of Solid Cancers for Testing Cancer Immunotherapies. Annual Review of Cancer Biology. [Link]
-
Influence of the vaccinating density of A549 cells on tumorigenesis and distant organ metastasis in a lung cancer mice model. Cellular and Molecular Biology. [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Experimental Animal Models for Lung Cancer. Molecular Imaging and Radionuclide Therapy. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. [Link]
-
Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. [Link]
-
Animal models and therapeutic molecular targets of cancer: utility and limitations. Drug Design, Development and Therapy. [Link]
-
Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances. [Link]
-
Pulmonary metastases of the A549-derived lung adenocarcinoma tumors growing in nude mice. A multiple case study. Acta Biochimica Polonica. [Link]
-
A549 Xenograft Model. Biocytogen. [Link]
-
Lung cancer: Animal model of lung cancer, molecular carcinogenesis of lung cancer, and antitumor effect of Ocimum sanctum against lung cancer. Heliyon. [Link]
-
Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute. [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Purification of Synthetic 2-Amino-3-(thiazol-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(thiazol-2-yl)propanoic acid is a non-proteinogenic amino acid containing a thiazole moiety, a heterocyclic scaffold of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, making this amino acid a valuable building block in the synthesis of novel therapeutic agents.[1][2] The purity of such building blocks is paramount, as impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the primary techniques for the purification of synthetic this compound, complete with theoretical explanations and actionable protocols.
Understanding the Molecule: Physicochemical Properties
A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. This compound is a chiral, polar molecule, existing as a zwitterion at its isoelectric point. Its amphoteric nature, a consequence of the amino and carboxylic acid groups, dictates its solubility characteristics.
| Property | Value/Characteristic | Significance for Purification |
| Molecular Formula | C₆H₈N₂O₂S | Influences molecular weight and elemental composition. |
| Molecular Weight | 172.21 g/mol | Relevant for mass spectrometry-based detection and quantification. |
| Polarity | High | Dictates choice of chromatographic conditions (reverse-phase, HILIC) and recrystallization solvents. |
| Chirality | Exists as (R) and (S) enantiomers | Chiral separation techniques are necessary to isolate a single enantiomer. |
| Solubility | Generally soluble in aqueous solutions and polar organic solvents like methanol and ethanol; sparingly soluble in non-polar organic solvents.[1][3] | Critical for selecting appropriate solvent systems for recrystallization and chromatography. |
Pre-Purification: Addressing Common Impurities from Synthesis
The Hantzsch thiazole synthesis is a common route for preparing 2-aminothiazole derivatives.[4] This reaction typically involves the condensation of an α-haloketone or its equivalent with a thioamide. Potential impurities arising from this synthesis can include unreacted starting materials, side-products from competing reactions, and regioisomers.[5] Understanding these potential impurities is crucial for developing a targeted purification strategy.
Potential Impurities:
-
Unreacted starting materials (e.g., α-halo-β-ketoester, thiourea)
-
By-products from self-condensation of starting materials
-
Regioisomers, depending on the symmetry of the reactants
-
Residual solvents from the reaction and work-up
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of the most effective purification method.
Purification Technique 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds based on differences in solubility. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the desired compound while the impurities remain in the solution.
Causality Behind Experimental Choices
The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.
-
Have a boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.
-
Not react with the target compound.
-
Dissolve impurities readily at both high and low temperatures, or not at all.
For a polar, zwitterionic compound like this compound, polar solvents and aqueous-organic mixtures are often effective.[3][6]
Protocol for Recrystallization
This protocol provides a starting point for the recrystallization of this compound. Optimization of solvent ratios and temperatures may be necessary depending on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., water, methanol, ethanol, isopropanol, and mixtures thereof) to identify a suitable system. A methanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot methanol to dissolve the compound. Stir and heat gently.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification Technique 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For challenging separations or when higher purity is required, preparative RP-HPLC is an excellent option. This technique separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase.[7]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica phase is the most common choice for RP-HPLC and is well-suited for retaining and separating a wide range of organic molecules, including polar compounds.[8]
-
Mobile Phase: A mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol, is typically used. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for purifying amino acids. The acid protonates the carboxylic acid group and suppresses the ionization of the amino group, leading to better peak shape and retention.[9]
Workflow for Preparative RP-HPLC Purification
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
proper handling and storage of 2-Amino-3-(thiazol-2-yl)propanoic acid
An In-Depth Guide to the Handling and Storage of 2-Amino-3-(thiazol-2-yl)propanoic acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the proper handling, storage, and use of this compound (CAS 119433-33-3), a key heterocyclic amino acid analogue utilized in pharmaceutical research and drug development. Adherence to these protocols is critical for ensuring compound integrity, experimental reproducibility, and laboratory safety.
Compound Profile and Physicochemical Properties
This compound is a non-proteinogenic amino acid featuring a thiazole ring. The thiazole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and experimental compounds due to its wide range of biological activities.[1][2] Understanding its physical and chemical properties is the foundation for its proper handling.
Table 1: Physicochemical Data for Thiazole-Containing Propanoic Acid Analogues
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₂O₂S | [3][4] |
| Molecular Weight | 172.21 g/mol | [3][4] |
| Typical Form | Solid, powder | |
| Isomer | 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | [4] |
| Isomer | 2-Amino-3-(thiazol-4-yl)propanoic acid |[3] |
Note: Data is compiled from closely related isomers. Researchers should always refer to the specific Certificate of Analysis (CoA) for their supplied lot.
Hazard Identification and Risk Assessment
GHS Hazard Classifications (based on related isomers): [4]
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.[4][5][6]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[4][5][6]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Warning): May cause respiratory irritation.[4][5][6]
Causality of Hazards:
-
Inhalation: As a fine powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring), posing a risk of respiratory tract irritation.[7][8]
-
Skin/Eye Contact: The chemical structure contains functional groups that can interact with biological tissues, leading to irritation upon direct contact.
-
Ingestion: Accidental ingestion can be harmful. Standard laboratory hygiene practices, such as not pipetting by mouth and washing hands thoroughly after handling, are essential.[9][10]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of appropriate PPE is the first line of defense.[11][12]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[12][13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for tears or holes before use and changed immediately if contamination occurs.[12]
-
Body Protection: A lab coat that closes at the front is required to protect against incidental contact.[12] Ensure shoes are closed-toe.
-
Respiratory Protection: For operations with a high likelihood of generating dust (e.g., handling large quantities, cleaning spills), a full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[13] All routine handling of the solid must be performed in a certified chemical fume hood or other ventilated enclosure.[9][12]
Protocols for Safe Handling
The following protocols are designed to minimize exposure and maintain the purity of the compound during routine laboratory use.
Workspace Preparation Protocol
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Check the airflow monitor before starting work.[9]
-
Decontaminate Surface: Clean the work surface within the fume hood to prevent cross-contamination.
-
Assemble Materials: Place a weigh boat, spatula, and pre-labeled receiving vessel inside the fume hood. Have secondary containment trays ready for transporting chemicals.[12]
-
Position Equipment: Keep all materials at least 6 inches (15 cm) from the sash opening to ensure optimal airflow and containment.[9]
Aliquoting and Weighing Protocol
-
Don PPE: Put on all required PPE as outlined in Section 3.
-
Equilibrate Compound: Before opening, allow the primary container to equilibrate to room temperature. This is particularly important if the compound has been stored in a freezer or refrigerator, as it prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Work in Fume Hood: Perform all manipulations of the open container within the fume hood.[12][14]
-
Transfer Gently: Use a clean spatula to carefully transfer the desired amount of powder from the storage bottle to a weigh boat. Avoid any actions that could generate dust.
-
Secure Primary Container: Tightly close the lid of the primary storage container immediately after removing the required amount to minimize its exposure to air and moisture.[12][15]
-
Transfer to Vessel: Carefully transfer the weighed powder into the designated, pre-labeled experimental vessel.
-
Decontaminate and Clean: Clean the spatula thoroughly. Dispose of the weigh boat and any contaminated materials (e.g., gloves) in the appropriate chemical waste stream.
Caption: A logical workflow for the safe handling of powdered chemical reagents.
Comprehensive Storage Protocols
Improper storage is a primary cause of compound degradation, leading to failed experiments. The key environmental factors to control are temperature, atmosphere (moisture and oxygen), and light .[11][16][17]
Long-Term Storage (> 1 month)
-
Temperature: Store at -20°C. Lower temperatures slow the rate of potential decomposition reactions.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). The amino and thiazole functionalities can be sensitive to oxidation over long periods. The compound may also be hygroscopic; an inert atmosphere minimizes exposure to moisture.[15][16]
-
Light: Store in an amber glass vial or a container wrapped in aluminum foil to protect from light. Thiazole rings can be susceptible to photo-degradation.[17][18]
-
Container: Use a tightly sealed container designed for low-temperature storage. Ensure the cap provides an excellent seal.
Short-Term Storage (< 1 month)
-
Temperature: Storage at 2-8°C in a designated laboratory refrigerator is acceptable.[11]
-
Atmosphere: A desiccator cabinet at room temperature or within the refrigerator is highly recommended to protect against moisture.[16]
-
Light: Protection from light using an amber vial is still mandatory.[17]
-
Container: Ensure the container is tightly sealed after each use.
Caption: A decision tree for selecting the appropriate storage conditions.
Stability and Degradation Pathways
The stability of this compound is influenced by its chemical structure. The thiazole ring, while aromatic, can be susceptible to specific degradation pathways, particularly photo-oxygenation.
-
Photo-degradation: Studies on structurally related thiazole-containing compounds have shown that they can react with singlet oxygen upon exposure to light.[18] This reaction can proceed via a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges into degradation products.[18] This mechanism underscores the critical importance of protecting the compound from light at all times.
-
Hygroscopicity: As with many amine salts and polar compounds, there is a potential for hygroscopicity (absorption of moisture from the air). Water can act as a plasticizer, potentially lowering the melting point, and can participate in hydrolytic degradation pathways over long periods, although the core structure is generally stable to hydrolysis under neutral conditions.[15]
Caption: A conceptual pathway for the photo-degradation of thiazole-containing compounds.[18]
Spill and Emergency Procedures
Rapid and appropriate response to a spill is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent further spread of the powder.
-
Clean-up: For a small spill, gently sweep up the material using absorbent pads or vacuum with a HEPA-filtered vacuum. Avoid dry sweeping, which can create dust.[7] Place the collected material and all cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Wash the spill area with soap and water.
-
First Aid:
References
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Link]
-
PubChem. 2-Amino-3-(thiazol-4-yl)propanoic acid. National Center for Biotechnology Information. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
-
MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
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Lab Manager. Handling and Storing Chemicals. [Link]
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PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]
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University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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Storemasta. Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]
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MDPI. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]
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ANGUS Chemical Company. SAFETY DATA SHEET. [Link]
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PubChem. 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. (PDF) Synthesis of thiazole-containing amino acids based on asparagine. [Link]
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PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]
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Wittenberg University, Chemistry Department. Handling Chemicals. [Link]
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Iowa State University, Environmental Health and Safety. Chemical Handling and Storage. [Link]
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PubMed Central. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
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Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
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MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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Application Notes and Protocols for the GC-MS Analysis of 2-Amino-3-(thiazol-2-yl)propanoic acid via Derivatization
Introduction: The Analytical Challenge of a Non-Proteinogenic Amino Acid
2-Amino-3-(thiazol-2-yl)propanoic acid is a non-proteinogenic amino acid of increasing interest in pharmaceutical and metabolic research. Its unique thiazole moiety presents potential for novel drug design and as a biomarker in various physiological pathways. However, the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is not straightforward. Like all amino acids, its structure contains both a basic amino group and an acidic carboxylic acid group, rendering it zwitterionic, polar, and non-volatile at temperatures typically used in GC analysis.[1] To overcome this analytical hurdle, a chemical modification step known as derivatization is essential. This process transforms the polar functional groups into less polar, more volatile, and thermally stable analogues suitable for GC separation and subsequent mass spectrometric detection.[2]
This application note provides a comprehensive guide with two robust protocols for the derivatization of this compound for GC-MS analysis: a single-step silylation method using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a two-step esterification followed by acylation. The rationale behind each procedural step is elucidated to provide a deeper understanding of the underlying chemical principles.
Pillar 1: Silylation with MTBSTFA – A Robust and Stable Derivatization
Silylation is a widely employed derivatization technique for compounds bearing active hydrogens, such as those found in amino acids.[3] The process involves the replacement of these active hydrogens on hydroxyl, amino, and thiol groups with a nonpolar moiety. Among the various silylating agents, MTBSTFA is particularly advantageous as it forms tert-butyldimethylsilyl (TBDMS) derivatives. These TBDMS derivatives are significantly more stable and less susceptible to hydrolysis compared to their trimethylsilyl (TMS) counterparts, which is a critical factor for reproducible quantitative analysis.[4]
The reaction with MTBSTFA proceeds by targeting the acidic protons on both the carboxylic acid and the primary amine of this compound. The thiazole ring, being aromatic, is generally unreactive under these conditions. The resulting di-TBDMS derivative exhibits excellent volatility and chromatographic behavior.
Figure 1: Silylation workflow with MTBSTFA.
Protocol 1: Silylation of this compound with MTBSTFA
Materials:
-
This compound standard or dried sample extract
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[5]
-
Acetonitrile (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade, optional catalyst)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen gas line for drying
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. For aqueous samples, evaporate to dryness under a gentle stream of nitrogen at 40-50°C. The absence of moisture is crucial as silylating reagents are sensitive to water, which can lead to poor reaction yield and instability of the derivatives.[6]
-
Reagent Addition: To the dried sample in the reaction vial, add 100 µL of acetonitrile and 100 µL of MTBSTFA.[1] For difficult-to-derivatize samples, the addition of a small amount of pyridine (e.g., 10 µL) can catalyze the reaction.
-
Reaction: Tightly cap the vial and heat at 70-100°C for 30 minutes to 4 hours.[1] The optimal time and temperature may need to be determined empirically for maximal yield of the di-substituted derivative.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Expected Derivative: The reaction will yield N,O-bis(tert-butyldimethylsilyl)-2-amino-3-(thiazol-2-yl)propanoic acid.
| Parameter | Value/Information | Source |
| Derivatizing Agent | MTBSTFA | [5] |
| Solvent | Acetonitrile | [1] |
| Catalyst (Optional) | Pyridine | [7] |
| Reaction Temperature | 70-100°C | [1] |
| Reaction Time | 30-240 minutes | [1] |
| Expected Derivative | N,O-bis(tert-butyldimethylsilyl) derivative | |
| Key MS Fragment | [M-57]+ (loss of tert-butyl group) | General TBDMS fragmentation |
Pillar 2: Two-Step Esterification and Acylation – A Versatile Alternative
An alternative and equally effective method is a two-step derivatization involving esterification followed by acylation.[2] This approach offers versatility and can sometimes provide cleaner chromatograms with fewer side products compared to silylation.
The first step involves the esterification of the carboxylic acid group, typically with an alcohol (e.g., methanol or isopropanol) under acidic conditions. This converts the non-volatile carboxylic acid into a more volatile ester.[8] The subsequent step is the acylation of the primary amino group using an acylating agent such as a perfluorinated anhydride (e.g., pentafluoropropionic anhydride - PFPA).[2] This not only increases volatility but also introduces electronegative atoms (fluorine), which can enhance sensitivity in certain GC-MS detectors.
Figure 2: Two-step esterification and acylation workflow.
Protocol 2: Two-Step Derivatization of this compound
Materials:
-
This compound standard or dried sample extract
-
2M HCl in Methanol (or other suitable alcohol)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous, GC grade)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen gas line for drying
-
Microsyringes
Procedure:
-
Esterification: a. Ensure the sample is completely dry in a reaction vial. b. Add 100 µL of 2M HCl in methanol.[2] c. Tightly cap the vial and heat at 80°C for 60 minutes.[2] d. Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.
-
Acylation: a. To the dried esterified intermediate, add 100 µL of a solution of PFPA in ethyl acetate (e.g., 1:4 v/v).[2] b. Tightly cap the vial and heat at 60-70°C for 30 minutes. c. Cool the vial to room temperature. d. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. e. Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.
Expected Derivative: The reaction will yield the methyl ester, N-pentafluoropropionyl derivative of this compound.
| Parameter | Value/Information | Source |
| Esterification Reagent | 2M HCl in Methanol | [2] |
| Esterification Conditions | 80°C for 60 minutes | [2] |
| Acylation Reagent | Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate | [2] |
| Acylation Conditions | 60-70°C for 30 minutes | [2] |
| Expected Derivative | Methyl ester, N-pentafluoropropionyl derivative | [2] |
| Key MS Fragments | Characteristic fragments from the loss of the ester and acyl groups | General fragmentation patterns |
Trustworthiness: A Self-Validating System
For both protocols, it is imperative to include quality control samples in each analytical batch. These should include:
-
A procedural blank: To monitor for contamination from reagents and labware.
-
A known positive control: A standard solution of this compound to verify the efficiency of the derivatization reaction and the performance of the GC-MS system.
-
A matrix spike: To assess for any matrix effects that may interfere with the derivatization or analysis.
The stability of the derivatized samples should also be evaluated. While TBDMS derivatives are generally stable, it is good practice to analyze them within a reasonable timeframe (e.g., 24-48 hours) or to conduct a stability study if longer storage is required.[9]
Conclusion
The derivatization of this compound is a critical step for its successful analysis by GC-MS. Both the single-step silylation with MTBSTFA and the two-step esterification/acylation method are reliable approaches. The choice between the two will depend on the specific requirements of the assay, available instrumentation, and the nature of the sample matrix. By understanding the chemical principles behind these derivatization strategies and following the detailed protocols, researchers can achieve accurate and reproducible quantification of this important non-proteinogenic amino acid.
References
- N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide 97 77377-52-7 - Sigma-Aldrich. (URL: )
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. (URL: )
- N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide 97 77377-52-7 - Sigma-Aldrich. (URL: )
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (URL: )
- Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry - Glen Jackson. (URL: )
- Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed. (URL: )
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (URL: )
- The Derivatization and Analysis of Amino Acids by GC-MS - Merck Millipore. (URL: )
- How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. (URL: )
- MTBSTFA with TBDMCS - CovaChem. (URL: )
- Analytical characteristics for amino acid derivatives using GC-MS...
- GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters - PubMed. (URL: )
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. (URL: )
- Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids | Request PDF - ResearchG
- Acylation and Esterification of Amino Acids - AK Lectures. (URL: )
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. (URL: )
- GC Analysis of Derivatized Amino Acids - Thermo Fisher Scientific. (URL: )
- Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed. (URL: )
- Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples | Request PDF - ResearchG
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis - Benchchem. (URL: )
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (URL: )
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- Gas Chromatography-Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS)
- Fig. 2 TIC GC/MS chromatogram of the chiral amino acid analysis...
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed. (URL: )
- Amino Acid Based Chiral Ionic Liquids as Potential GC St
- (PDF)
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- 5. N - 叔 -丁基二甲基硅基- N -甲基三氟乙酰胺 >97% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. mdpi.com [mdpi.com]
Application Note: A Systematic Approach to HPLC Method Development for 2-Amino-3-(thiazol-2-yl)propanoic acid
Abstract
This guide provides a comprehensive, field-proven strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-3-(thiazol-2-yl)propanoic acid. Due to its highly polar and zwitterionic nature, this analyte presents significant challenges for retention and peak shape in traditional reversed-phase chromatography. We will deconstruct the analytical challenges based on the molecule's physicochemical properties and present a logical, step-by-step workflow for method development. This note details two primary protocols—Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography—and provides the scientific rationale behind each experimental choice, ensuring researchers can develop a reliable, accurate, and robust method suitable for their specific application.
Introduction: The Analytical Challenge
This compound is a heterocyclic amino acid derivative. The presence of the thiazole ring, a common scaffold in medicinal chemistry, combined with the amino acid backbone, makes it a molecule of interest in pharmaceutical and biochemical research. However, the combination of a polar heterocyclic ring, a primary amine, and a carboxylic acid group results in a highly polar, zwitterionic compound that is difficult to analyze using standard HPLC techniques.
The primary analytical hurdles include:
-
Poor Retention: The molecule's high polarity leads to minimal interaction with conventional nonpolar stationary phases (e.g., C18), often resulting in elution at or near the void volume.
-
Complex Retention Behavior: As a zwitterion, its net charge is highly dependent on the mobile phase pH, leading to complex and often unpredictable retention behavior.
-
Poor Peak Shape: Secondary interactions between the analyte's charged groups and residual silanols on silica-based columns can cause significant peak tailing.
This document outlines a systematic approach to overcome these challenges by carefully selecting the chromatographic mode, column chemistry, and mobile phase conditions tailored to the analyte's unique properties.
Analyte Characterization: The Foundation of Method Development
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the entire analytical strategy.
| Property | Value / Structure | Implication for HPLC Method Development |
| Structure | Contains a carboxylic acid (acidic), an amino group (basic), and a thiazole ring (UV chromophore, polar). The molecule is zwitterionic. | |
| Molecular Formula | C₆H₈N₂O₂S | - |
| Molecular Weight | ~172.21 g/mol [1][2] | - |
| Polarity (XLogP3-AA) | -2.3[1] | Highly polar. Predicts very poor retention on standard reversed-phase columns. HILIC, Mixed-Mode, or Ion-Pair chromatography are strongly indicated.[3][4][5] |
| Predicted pKa | Carboxyl (~2-3), Amino (~9-10), Thiazole-N (~2.5) | The analyte's charge state is highly pH-dependent. Mobile phase pH is the most critical parameter for controlling retention and selectivity. |
| UV Chromophore | Thiazole Ring | Allows for UV detection. A UV scan is required to determine the optimal wavelength (λmax). The thiazole nucleus typically absorbs in the 230-260 nm range.[6] |
The Critical Role of pH
The zwitterionic nature of this compound means its charge changes with pH. Controlling the mobile phase pH is therefore essential to ensure a consistent and reproducible retention mechanism.
Caption: Systematic workflow for HPLC method development.
Recommended Protocols & Methodologies
Based on the analyte's properties, two primary approaches are recommended. The HILIC method is often the most direct and effective for such polar compounds, while the Ion-Pair RP method provides a robust alternative using more common C18 columns.
Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality: HILIC is the preferred technique for highly polar analytes that are poorly retained in reversed-phase. [4][5][7][8]The separation mechanism is based on the partitioning of the analyte between the bulk mobile phase (high in organic solvent) and a water-enriched layer adsorbed onto the polar stationary phase. [5]This provides excellent retention for polar compounds like this compound.
Step-by-Step Protocol:
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm; or equivalent)
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 90:10 Water:Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B (Organic): 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Scientist's Note: The buffer salt is crucial in HILIC to ensure good peak shape and reproducible retention. [5][7]A pH of 3.0 ensures the amino group is fully protonated, providing a consistent positive charge for interaction with the stationary phase.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution in 50:50 Acetonitrile:Water.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95% B).
-
-
HPLC/UPLC Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | HILIC Amide, 1.7 µm, 2.1 x 100 mm | Amide phases offer excellent selectivity for polar, acidic, and basic compounds. |
| Mobile Phase A | 90:10 H₂O:ACN, 10mM NH₄HCO₂, pH 3.0 | Aqueous component for elution. |
| Mobile Phase B | 90:10 ACN:H₂O, 10mM NH₄HCO₂, pH 3.0 | High organic content for retention in HILIC mode. |
| Gradient | 5% to 50% A over 10 min | A shallow gradient is a good starting point for polar analytes. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak efficiency. |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion from strong injection solvents. |
| Detection | DAD/PDA at λmax (~245 nm) | Monitor at the determined absorbance maximum for best sensitivity. |
-
System Suitability:
-
Inject the working standard six times.
-
Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%; Tailing factor between 0.8 and 1.5.
-
Protocol 2: Ion-Pair Reversed-Phase Chromatography (IP-RP)
Causality: This technique modifies a standard reversed-phase system to retain ionic and highly polar analytes. [9][10]An ion-pairing reagent, an organic molecule with a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase. It forms a neutral, hydrophobic ion-pair with the analyte, which can then be retained on a C18 column. [10][11]This is a powerful technique when HILIC columns are not available or when dealing with complex mixtures containing both polar and non-polar compounds.
Step-by-Step Protocol:
-
Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Sodium dodecyl sulfate (SDS) (HPLC grade) or other suitable anionic pairing agent
-
Phosphoric acid (reagent grade)
-
Sodium phosphate monobasic (reagent grade)
-
Ultrapure water (18.2 MΩ·cm)
-
C18 Column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm; or equivalent)
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 20 mM Sodium Phosphate buffer with 5 mM SDS, pH adjusted to 2.8 with Phosphoric Acid.
-
Mobile Phase B (Organic): Methanol.
-
Scientist's Note: At pH 2.8, the analyte's amino group is protonated (positive charge). The anionic SDS will pair with this positive charge. Dedicate a column to ion-pairing applications, as the reagent can be difficult to wash out completely.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution in ultrapure water.
-
Prepare working standards by diluting the stock solution with Mobile Phase A.
-
-
HPLC Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column. |
| Mobile Phase A | 20mM NaH₂PO₄, 5mM SDS, pH 2.8 | Aqueous buffer containing the ion-pairing reagent. |
| Mobile Phase B | Methanol | Organic modifier. |
| Gradient | 5% to 60% B over 15 min | A typical gradient for screening. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | - |
| Detection | DAD/PDA at λmax (~245 nm) | Monitor at the determined absorbance maximum. |
-
System Suitability:
-
Inject the working standard six times.
-
Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%; Tailing factor between 0.8 and 1.5.
-
Method Validation Principles
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [12][13][14]
| Parameter | Purpose |
|---|---|
| Specificity | To ensure the signal is unequivocally from the analyte of interest. |
| Linearity & Range | To confirm the method provides results proportional to concentration over a defined range. |
| Accuracy | To measure the closeness of the test results to the true value (e.g., via spike recovery). |
| Precision | To assess the method's repeatability and intermediate precision (day-to-day, analyst-to-analyst). |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected and quantified. |
| Robustness | To evaluate the method's reliability when small, deliberate changes are made (e.g., pH ±0.2, temp ±5°C). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Poor Retention | (HILIC): Too much water in mobile phase/sample. (RP): Analyte is too polar for the conditions. | (HILIC): Increase initial % Acetonitrile; ensure sample diluent matches mobile phase. (RP): Switch to HILIC or implement Ion-Pair method. |
| Peak Tailing | Secondary interactions with silanols; incorrect mobile phase pH; column degradation. | Adjust pH to fully protonate or suppress ionization; use a newer, end-capped column; for HILIC, check buffer concentration. |
| Split Peaks | Column void/channeling; partially blocked frit; co-elution with an impurity. | Reverse-flush column (if permitted); replace column; improve separation by adjusting gradient or mobile phase. |
| Drifting Baseline | Column not equilibrated; mobile phase composition changing; temperature fluctuations. | Ensure sufficient column equilibration time (>10 column volumes); check pump performance; use a column oven. |
Conclusion
The analysis of this compound by HPLC requires a deliberate departure from standard reversed-phase protocols. Its high polarity and zwitterionic character are best addressed by either Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Reversed-Phase Chromatography . HILIC offers a direct and elegant solution by promoting retention of this polar molecule. Ion-pair RP provides a robust alternative by forming a hydrophobic, retainable complex. By understanding the analyte's fundamental properties and systematically evaluating these advanced chromatographic modes, researchers can develop a precise, accurate, and reliable method for the quantification of this challenging compound.
References
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
Eslampour, A., et al. (1998). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A. Available at: [Link]
-
HILICON AB. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation. Retrieved from [Link]
-
Nest Group. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Wang, Y., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
Piraud, M., et al. (2005). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles. Retrieved from [Link]
-
Diva Portal. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]
-
ResearchGate. (n.d.). Simulated UV-Vis absorption spectrum for the best performed of designed thiazole 4. Retrieved from [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Retrieved from [Link]
-
Wang, L., et al. (2016). Ultrafast Excited-State Dynamics of Thiazole Orange. Scientific Reports. Available at: [Link]
-
SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14540319, 2-Amino-3-(thiazol-4-yl)propanoic acid. Retrieved from [Link].
-
National Institute of Standards and Technology. (n.d.). Thiazole. NIST Chemistry WebBook. Retrieved from [Link]
-
PhotochemCAD. (2018). Thiazole Orange. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227176, 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid. Retrieved from [Link].
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Application Note: Comprehensive Structural Characterization of 2-Amino-3-(thiazol-2-yl)propanoic Acid via Multinuclear and Multidimensional NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the unambiguous structural verification of 2-Amino-3-(thiazol-2-yl)propanoic acid, a non-canonical amino acid of interest in medicinal chemistry, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments.
Introduction: The Need for Rigorous Characterization
This compound (Thz-Ala) is a heterocyclic amino acid analog that serves as a valuable building block in drug discovery. Its incorporation into peptides or synthesis as a standalone molecule requires absolute certainty of its chemical structure, including the correct isomeric form and connectivity between the alanine backbone and the thiazole ring. NMR spectroscopy is the most powerful technique for this purpose, providing atomic-level information on the molecular framework.
This guide details a systematic NMR-based workflow, explaining not just the steps to be taken, but the scientific rationale behind each experimental choice. By following this protocol, researchers can confidently confirm the identity and purity of their synthesized Thz-Ala.
Foundational Principles: A Multi-Experiment Approach
A single NMR experiment is insufficient for complete characterization. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential to build a self-validating structural puzzle.
-
1D NMR (¹H and ¹³C): Provides an initial census of the proton and carbon environments in the molecule. Chemical shifts give clues about the electronic environment of each nucleus, while integration (for ¹H) reveals proton counts, and coupling patterns indicate neighboring protons.
-
2D Homonuclear Correlation (COSY): Establishes proton-proton (¹H-¹H) connectivity through scalar (J) coupling, typically over two to three bonds. This is crucial for identifying adjacent protons, such as those on the alanine backbone.[1][2]
-
2D Heteronuclear Correlation (HSQC & HMBC): These experiments map correlations between protons and carbons.
-
HSQC (Heteronuclear Single Quantum Coherence) identifies direct, one-bond connections (¹J-coupling) between protons and the carbons they are attached to.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the complete molecular skeleton. It reveals long-range correlations between protons and carbons over two to three bonds (²J and ³J-coupling), connecting fragments that are not directly bonded.[3][5]
-
The synergy of these experiments allows for the unambiguous assignment of every proton and carbon signal, leading to irrefutable structural confirmation.
Experimental Workflow and Protocols
The overall process follows a logical sequence from sample preparation to the acquisition of a suite of NMR spectra, culminating in data integration for structural elucidation.
Figure 1: High-level workflow for NMR-based structural characterization.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6]
Rationale for Solvent Choice: this compound is a zwitterionic molecule with polar functional groups. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds. Its residual proton signal appears around 2.50 ppm and its carbon signals around 39.5 ppm, regions that typically do not overlap with key analyte signals.[7] Furthermore, the acidic protons of the amine (NH₂) and carboxylic acid (COOH) groups are often observable in DMSO-d₆, whereas they would rapidly exchange with deuterium in solvents like D₂O.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 10-20 mg of the purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a small, clean vial.[6]
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, dry 5 mm NMR tube. This can be done using a Pasteur pipette with a small plug of cotton or glass wool.[8][9] The final solution must be clear and transparent.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.
Protocol 2: NMR Data Acquisition
The following experiments should be performed on a spectrometer of 400 MHz or higher for optimal resolution.
-
¹H NMR (Proton):
-
Purpose: To identify all proton environments, their relative numbers (integration), and their coupling patterns (multiplicity).
-
Key Parameters: 16-32 scans, relaxation delay (d1) of 2-5 seconds.
-
-
¹³C NMR (Carbon):
-
Purpose: To identify all unique carbon environments. Note that quaternary carbons (like the C=O and the thiazole C2') will be present.
-
Key Parameters: Proton-decoupled, sufficient number of scans for good signal-to-noise (e.g., 1024 or more, depending on concentration).
-
-
gCOSY (Gradient Correlation Spectroscopy):
-
Purpose: To map ¹H-¹H J-couplings. Expect to see correlations between Hα and the two Hβ protons, and between the two thiazole ring protons (H4' and H5').
-
Key Parameters: Standard gradient-selected COSY pulse program.
-
-
gHSQC (Gradient Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon. This is the primary method for assigning carbon signals for all CH, CH₂, and CH₃ groups.
-
Key Parameters: Optimized for a one-bond coupling constant (¹Jᴄʜ) of ~145 Hz.
-
-
gHMBC (Gradient Heteronuclear Multiple Bond Correlation):
-
Purpose: To establish long-range (2- and 3-bond) connectivity, which is essential for piecing the molecule together.
-
Key Parameters: Optimized for a long-range coupling constant of 7-8 Hz. This value is a good compromise for detecting various types of ²Jᴄʜ and ³Jᴄʜ correlations.[3]
-
Data Interpretation and Expected Results
The power of this workflow lies in using the data from each experiment to build upon and validate the others.
Figure 2: Key NMR correlations for structural assignment of Thz-Ala.
Expected Chemical Shifts and Assignments
The following table summarizes the anticipated chemical shifts and the key correlations used for their assignment. Actual values may vary slightly based on concentration and precise sample conditions.
| Atom | Type | Expected δ (ppm) | ¹H Multiplicity | Key HMBC Correlations (from ¹H) |
| Hα | ¹H | ~4.2 - 4.5 | Triplet (t) | Cβ, COOH |
| Hβ | ¹H | ~3.4 - 3.6 | Doublet (d) | Cα, COOH, C2' , C4' |
| H4' | ¹H | ~7.7 - 7.8 | Doublet (d) | C2', C5' |
| H5' | ¹H | ~7.9 - 8.0 | Doublet (d) | C2', C4' |
| NH₂ | ¹H | Broad, ~8.0-8.5 | Broad singlet | Cα |
| COOH | ¹H | Broad, >12.0 | Broad singlet | Cα, Cβ |
| Cα | ¹³C | ~53 - 55 | - | - |
| Cβ | ¹³C | ~35 - 38 | - | - |
| COOH | ¹³C | ~170 - 172 | - | - |
| C2' | ¹³C | ~168 - 170 | - | - |
| C4' | ¹³C | ~143 - 145 | - | - |
| C5' | ¹³C | ~120 - 122 | - | - |
Note: Chemical shifts are referenced against residual DMSO-d₆ (δH = 2.50, δC = 39.52).
Step-by-Step Assignment Logic:
-
Identify the Alanine Backbone:
-
In the ¹H spectrum , locate the downfield triplet (Hα) and the corresponding upfield doublet (Hβ).
-
Confirm their connectivity in the COSY spectrum , where a cross-peak between these two signals will be present.
-
Use the HSQC spectrum to find the carbon signals directly attached to Hα (Cα) and Hβ (Cβ).
-
-
Identify the Thiazole Ring:
-
In the ¹H spectrum , identify the two doublets in the aromatic region (~7.7-8.0 ppm). These are H4' and H5'.
-
A weak COSY correlation may exist between them.
-
Use the HSQC spectrum to assign their attached carbons, C4' and C5'.
-
-
Connect the Fragments (The Crucial Step):
-
The HMBC spectrum provides the definitive link. The most critical correlation is from the Hβ protons to the C2' carbon of the thiazole ring. This is a three-bond coupling (³Jᴄʜ) that unambiguously proves the connection point.
-
Additional confirmatory HMBC correlations from Hβ to C4', and from the thiazole protons (H4'/H5') to C2', will further solidify the assignment.
-
HMBC correlations from Hα and Hβ to the carboxyl carbon (COOH) confirm the full alanine structure.
-
Conclusion
By systematically applying this suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), researchers can move beyond simple spectral matching to a rigorous, first-principles confirmation of the structure of this compound. This self-validating workflow ensures the high-quality characterization necessary for applications in medicinal chemistry and drug development, providing confidence in the identity and purity of the molecule.
References
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available from: [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
-
Oranic Chemistry Tutor. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. Columbia University. Available from: [Link]
-
Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available from: [Link]
-
UCL Faculty of Mathematical & Physical Sciences. NMR Sample Preparation. University College London. Available from: [Link]
-
University of Ottawa. NMR Sample Preparation. Available from: [Link]
-
University of Alberta. NMR Sample Preparation. Available from: [Link]
-
MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available from: [Link]
-
MIT OpenCourseWare. FT-NMR Sample Preparation Guide. Massachusetts Institute of Technology. Available from: [Link]
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Comprehensive Mass Spectrometric Analysis of 2-Amino-3-(thiazol-2-yl)propanoic Acid: An Application Note and Protocol
Abstract
This document provides a detailed technical guide for the analysis of 2-Amino-3-(thiazol-2-yl)propanoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a non-canonical amino acid containing a thiazole moiety, this compound and its isomers are of significant interest in medicinal chemistry and drug development. This guide offers a comprehensive, step-by-step protocol, from sample preparation to data analysis, grounded in the principles of mass spectrometry. We delve into the rationale behind method development choices, including ionization behavior, fragmentation pathways, and chromatographic separation, to provide researchers, scientists, and drug development professionals with a robust framework for the sensitive and selective quantification of this molecule.
Introduction: The Analytical Imperative
This compound is a heterocyclic amino acid. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, and its incorporation into amino acid structures can yield novel peptides with unique conformational properties and biological activities.[1] Accurate and sensitive quantification of such molecules is paramount for pharmacokinetic studies, metabolism research, and quality control in synthetic processes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this analytical challenge. Its inherent selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for precise quantification even in complex biological matrices, while its sensitivity reaches levels unattainable by other methods like UV or fluorescence detection. This application note details a foundational method for the analysis of this compound, which can be adapted and validated for specific research needs.
Physicochemical Properties and Ionization Strategy
Understanding the molecule's properties is the first step in developing a robust MS method. This compound is a constitutional isomer of 2-Amino-3-(thiazol-4-yl)propanoic acid and shares identical mass properties.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [2] |
| Average Molecular Weight | 172.21 g/mol | [2] |
| Monoisotopic Mass | 172.0306 Da | [2] |
The structure contains two key functional groups that dictate its ionization behavior: a primary amine (-NH₂) and a carboxylic acid (-COOH). The primary amine has a high proton affinity, making it readily protonated under acidic conditions. Therefore, Electrospray Ionization in Positive Ion Mode (ESI+) is the optimal choice. The expected protonated molecule, or precursor ion, will be observed as [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 173.04 .
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) achieves its selectivity by isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. For this compound, the primary fragmentation events are predicted to be the loss of the carboxyl group and cleavages around the alpha-carbon.
A common and highly reliable fragmentation pathway for amino acids is the neutral loss of formic acid (HCOOH; 46.02 Da) from the protonated precursor.[3] This yields a stable iminium ion. Another significant fragmentation can result from the cleavage of the bond between the alpha-carbon and the side chain, leading to a fragment containing the thiazolemethyl group.
Caption: Proposed CID fragmentation of protonated this compound.
General Analytical Workflow
The end-to-end process for analyzing this compound follows a structured workflow, ensuring reproducibility and accuracy. This process is critical for generating reliable data in both research and regulated environments.
Caption: High-level workflow for the LC-MS/MS analysis of target analytes.
Detailed Experimental Protocols
The following protocols provide a starting point for method development. All solvents and reagents should be LC-MS grade or higher.
Standard, Quality Control (QC), and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 methanol:water solution. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for at least one month at -20°C.
-
Working Standard Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock with 50:50 methanol:water.
-
Calibration Curve and QC Samples: Spike the appropriate volume of working standard solutions into the chosen matrix (e.g., blank plasma, buffer) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation (from Plasma):
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
This method uses reversed-phase chromatography, which is a robust starting point for polar small molecules when using an acidic mobile phase modifier.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and high efficiency for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid protonates the analyte for good peak shape and ESI+ response. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase separation. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | Time (min) | %B |
| 0.0 | 2 | |
| 0.5 | 2 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 2 | |
| 5.0 | 2 |
Tandem Mass Spectrometry (MS/MS) Method
The instrument should be tuned and calibrated according to the manufacturer's recommendations. The following parameters are typical starting points for a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive (ESI+) | Analyte contains a readily protonated primary amine. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 150 °C | Assists in desolvation. |
| Desolvation Temp | 400 °C | Ensures complete evaporation of mobile phase. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Removes solvent from the ESI plume. |
| Cone Gas Flow | 50 L/hr (Nitrogen) | Helps focus ions into the mass analyzer. |
| Collision Gas | Argon | Standard inert gas for CID. |
Multiple Reaction Monitoring (MRM) Transitions:
Collision energies (CE) must be optimized for the specific instrument. The values below are representative starting points.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| Quantifier | 173.04 | 127.02 | 100 | ~15 |
| Qualifier | 173.04 | 98.01 | 100 | ~25 |
Data Analysis and Quality Control
-
Data Processing: Acquired data should be processed using the instrument manufacturer's software. Chromatographic peaks for the quantifier and qualifier transitions should be integrated.
-
Calibration: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically appropriate.
-
Quantification: The concentration of the analyte in unknown samples and QCs is calculated from their peak area ratios using the regression equation from the calibration curve.
-
Acceptance Criteria: For a result to be accepted, the calculated concentrations of the QC samples should be within ±15% (±20% at the Lower Limit of Quantification) of their nominal values. The ratio of the qualifier ion to the quantifier ion in samples should be consistent with that observed in the standards.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The detailed steps for sample preparation, chromatography, and mass spectrometry, along with the rationale for each parameter, offer a robust starting point for method development and validation. By leveraging the principles of ionization and fragmentation, this method delivers the high sensitivity and selectivity required for demanding applications in pharmaceutical research and development.
References
-
PubChem. (n.d.). 2-Amino-3-(aminooxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-(thiazol-4-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Ciupa, A., et al. (2015). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 47(11), 2465-2477. Retrieved from [Link]
-
Al-Lahham, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 725. Retrieved from [Link]
-
Fales, H. M., et al. (1980). The chemical ionization mass spectrometric analysis of phenylthiohydantoin and 2-anilino-5-thiazolinone amino acids obtained from the Edman degradation of proteins and peptides. Analytical Biochemistry, 107(1), 140-149. Retrieved from [Link]
-
Hansen, K. B., et al. (2019). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 12, 125. Retrieved from [Link]
- Nonami, H., et al. (2018). Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. Journal of Mass Spectrometry, 53(1), 89-97.
-
ResearchGate. (n.d.). Improved LC-MS Method for the Determination of Fatty Acids in Red Blood Cells by LC-Orbitrap MS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]
-
Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. U.S. Department of Energy Office of Scientific and Technical Information. Retrieved from [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of RGD-peptidomimetics, derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acid, by fast atom bombardment mass spectrometry in positive and negative ion modes. Retrieved from [Link]
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. Wiley-Interscience. (General reference for ESI of peptides/amino acids).
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Topic: Determining the Minimum Inhibitory Concentration (MIC) of 2-Amino-3-(thiazol-2-yl)propanoic acid against Bacterial Strains
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria necessitates the discovery and evaluation of novel antimicrobial agents. Thiazole derivatives, including 2-Amino-3-(thiazol-2-yl)propanoic acid, represent a class of heterocyclic compounds with demonstrated potential for bioactivity.[1][2][3] This application note provides a detailed, robust protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacterial strains. The methodology is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data accuracy, reproducibility, and integrity.[4][5] We present the broth microdilution method, a self-validating system incorporating essential quality controls to provide trustworthy and actionable data for early-stage drug development.
Scientific Principles and Foundational Concepts
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism after a defined incubation period.[6][7][8] Determining the MIC is a critical first step in assessing the potential of a new chemical entity, like this compound, as a therapeutic agent.
This protocol employs the broth microdilution method, the gold standard for quantitative susceptibility testing.[4][8][9] The principle involves challenging a standardized bacterial inoculum with serially diluted concentrations of the test compound in a liquid growth medium. The causality behind this choice is its efficiency, requirement for small volumes of reagents, and its ability to generate precise, quantitative data.[7]
Standardization is paramount for the integrity of the results. Key parameters that must be strictly controlled include:
-
Bacterial Inoculum Density: The final concentration of bacteria in each test well must be consistent (~5 x 10⁵ CFU/mL).[8] A higher inoculum can lead to falsely elevated MIC values, a phenomenon known as the "inoculum effect," especially with certain classes of antibiotics.[10]
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most non-fastidious aerobic bacteria.[8] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized because these ions can influence the activity of some antimicrobial agents and affect the permeability of the bacterial outer membrane.
-
Incubation Conditions: Standardized temperature (35°C ± 2°C) and duration (16-20 hours) ensure consistent bacterial growth rates, allowing for reliable comparison across experiments.[8]
Materials and Reagents
Test Compound
-
Compound: this compound (DL-form, CAS: 1596-65-2; Molecular Weight: 172.21 g/mol )[11]
-
Solvent: High-purity Dimethyl Sulfoxide (DMSO) or sterile deionized water. Initial solubility tests are required. Many novel organic compounds require a non-aqueous solvent like DMSO.[10]
Bacterial Strains & Quality Control
A representative panel should include Gram-positive and Gram-negative organisms. The following are standard quality control (QC) strains available from the American Type Culture Collection (ATCC) with well-documented MIC ranges for control antibiotics.[12][13][14]
-
Staphylococcus aureus ATCC 29213 (Gram-positive)
-
Escherichia coli ATCC 25922 (Gram-negative)
-
Pseudomonas aeruginosa ATCC 27853 (Gram-negative, non-fermenter)
-
Enterococcus faecalis ATCC 29212 (Gram-positive)
Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar for bacterial culture
-
0.85% Sterile Saline
-
0.5 McFarland Turbidity Standard
-
Control Antibiotic (e.g., Gentamicin, Ciprofloxacin, Vancomycin) with known QC ranges for the strains listed above.[15]
Equipment and Consumables
-
Sterile, 96-well, flat-bottom microtiter plates
-
Calibrated single and multichannel micropipettes with sterile tips
-
Spectrophotometer or Densitometer for McFarland standard comparison
-
Class II Biological Safety Cabinet
-
Incubator (35°C ± 2°C, ambient air)
-
Vortex mixer
-
Microplate reader (optional, for optical density measurement)
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The concurrent testing of a reference antibiotic against a QC strain is not optional; it is the critical step that validates the accuracy of the entire experimental run.
Phase 1: Preparation of Solutions
-
Compound Stock Solution (e.g., 1280 µg/mL):
-
Accurately weigh the required amount of this compound.
-
Dissolve in the smallest practical volume of an appropriate solvent (e.g., DMSO). If DMSO is used, the final concentration in any test well must not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Once dissolved, add sterile CAMHB to reach the final desired stock concentration.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter. Prepare fresh or store in small aliquots at -20°C or colder.[16]
-
-
Control Antibiotic Stock Solution: Prepare as per the manufacturer's or CLSI guidelines.
Phase 2: Inoculum Preparation
The goal is to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each test well.[8]
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer colonies into a tube with 3-5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13).[8] This standardized suspension contains approximately 1.5 x 10⁸ CFU/mL.
-
Within 30 minutes of standardization, dilute this suspension. A 1:150 dilution in sterile CAMHB is typical to achieve a working inoculum of ~1 x 10⁶ CFU/mL. This will be diluted a final 1:1 in the plate to reach the target 5 x 10⁵ CFU/mL.
Phase 3: Microtiter Plate Assay Setup
-
Plate Layout: Designate wells for each component (see sample layout below).
-
Broth Dispensing: Add 50 µL of sterile CAMHB to all wells that will be used for serial dilutions (e.g., columns 2-11 for each tested strain). Add 100 µL to the sterility control wells (column 12).
-
Compound Dilution:
-
Add 100 µL of the compound stock solution (e.g., 1280 µg/mL) to the wells in column 1. This well now contains twice the highest concentration to be tested.
-
Perform a 2-fold serial dilution. Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this process from column 2 to column 10.
-
After mixing column 10, discard 50 µL to ensure all wells (1-10) have a final volume of 50 µL. Column 11 will serve as the growth control.
-
-
Inoculation:
-
Add 50 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to each well in columns 1 through 11.
-
Do NOT add inoculum to the sterility control wells (column 12).
-
The final volume in wells 1-11 is now 100 µL. The compound concentrations and the inoculum have been diluted to their final test concentrations.
-
Sample 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | 640 | 320 | 160 | 80 | 40 | 20 | 10 | 5 | 2.5 | 1.25 | GC | SC |
| B | 640 | 320 | 160 | 80 | 40 | 20 | 10 | 5 | 2.5 | 1.25 | GC | SC |
| C | 640 | 320 | 160 | 80 | 40 | 20 | 10 | 5 | 2.5 | 1.25 | GC | SC |
| D | 640 | 320 | 160 | 80 | 40 | 20 | 10 | 5 | 2.5 | 1.25 | GC | SC |
| E | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-GC | SC |
| F | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-GC | SC |
| G | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-GC | SC |
| H | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-Abx | QC-GC | SC |
-
Rows A-D: Test Compound vs. Bacterial Strains 1-4. Concentrations shown are post-inoculation (µg/mL).
-
Rows E-H: Quality Control Antibiotic (QC-Abx) vs. QC Bacterial Strain (e.g., E. coli ATCC 25922).
-
GC: Growth Control (Inoculum + Broth).
-
SC: Sterility Control (Broth only).
-
QC-GC: Growth control for the QC strain.
Phase 4: Incubation & MIC Determination
-
Incubation: Stack plates (no more than four high), cover to prevent evaporation, and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
Reading the Results:
-
Validate the Assay: Before reading the test compound results, check the controls.
-
The Sterility Control wells must be clear (no growth).
-
The Growth Control wells must show distinct turbidity (adequate growth).
-
The MIC of the control antibiotic against the QC strain must fall within the acceptable range published by CLSI or EUCAST.[15] If any of these fail, the entire plate's results are invalid.
-
-
Determine the MIC: Visually inspect the wells from the bottom using a reading mirror or against a dark background. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth. A small, pinpoint button of growth at the bottom of the well may be disregarded for some compounds.[8]
-
Visualization of Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Data Presentation and Interpretation
Results should be recorded in a clear, tabular format. This allows for easy comparison of the compound's activity across different bacterial species and against the performance of the control antibiotic.
Table 1: Sample MIC Data Summary
| Bacterial Strain | Gram Stain | Test Compound MIC (µg/mL) | Control Antibiotic | Control MIC (µg/mL) | CLSI QC Range (µg/mL) |
| S. aureus ATCC 29213 | Positive | 16 | Vancomycin | 1 | 0.5 - 2 |
| E. coli ATCC 25922 | Negative | >64 | Ciprofloxacin | 0.008 | 0.004 - 0.016 |
| P. aeruginosa ATCC 27853 | Negative | 32 | Gentamicin | 0.5 | 0.25 - 1 |
| E. faecalis ATCC 29212 | Positive | >64 | Ampicillin | 1 | 0.5 - 2 |
Note: The data presented above are hypothetical and for illustrative purposes only.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Action |
| Growth in Sterility Control | Contamination of broth, plates, or poor aseptic technique. | Discard results. Repeat the assay using fresh, sterile materials and verify aseptic technique. |
| No/Poor Growth in Growth Control | Inoculum density too low, inactive bacterial culture, or incorrect incubation. | Verify the McFarland standard preparation and dilution steps. Use a fresh (18-24h) culture. Check incubator temperature. |
| QC MIC Out of Range | Procedural error (e.g., inoculum, dilution), expired reagents, or mutation in QC strain. | Review all procedural steps. Re-test with fresh reagents. If the problem persists, obtain a new lyophilized stock of the QC strain.[14] |
| Compound Precipitates in Wells | Poor solubility of the test compound in the aqueous medium. | Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains below toxic levels. Consider alternative formulation strategies or test methods like agar dilution.[10] |
References
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. National Institutes of Health (NIH). [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy (BSAC). [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. American Society for Microbiology (ASM) Journals. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
-
Quality Control of Antimicrobial Susceptibility Tests. Global Journal for Research Analysis. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health (NIH). [Link]
-
EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Expert Rules. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
M07-A8. Regulations.gov. [Link]
-
Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH). [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
-
2-amino-3-(1,3-thiazol-2-yl)propanoic acid. Stenutz. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
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- 7. emerypharma.com [emerypharma.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-amino-3-(1,3-thiazol-2-yl)propanoic acid [stenutz.eu]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. bsac.org.uk [bsac.org.uk]
- 15. szu.gov.cz [szu.gov.cz]
- 16. pdf.benchchem.com [pdf.benchchem.com]
cytotoxicity assays for 2-Amino-3-(thiazol-2-yl)propanoic acid on cancer cell lines
An in-depth guide to the cytotoxic evaluation of 2-Amino-3-(thiazol-2-yl)propanoic acid on cancer cell lines, providing a strategic framework from initial viability screening to mechanistic apoptosis assays.
Introduction: The Rationale for Cytotoxicity Profiling
The thiazole ring, a key heterocyclic scaffold, is a recurring motif in a multitude of compounds with significant pharmacological activities. Several thiazole-based molecules have demonstrated potent anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and interference with topoisomerases.[1] The conjugation of amino acids to thiazole scaffolds has been explored as a strategy to enhance pharmacological activity and potentially reduce toxicity.[2][3] This approach of molecular hybridization has gained significant attention for its potential to create novel anticancer agents with improved efficacy.[3]
This compound is a compound that merges a thiazole heterocycle with an amino acid moiety. While extensive research has been conducted on various thiazole derivatives, a clear and systematic cytotoxic profile of this specific isomer on cancer cells is essential for determining its potential as a therapeutic lead compound.[2][4]
This application note provides a comprehensive, tiered approach for researchers to systematically evaluate the cytotoxic and pro-apoptotic activity of this compound against various cancer cell lines. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the causality behind each experimental choice, thereby ensuring data integrity and reproducibility.
Compound Characterization and Handling
Precise handling and preparation of the test compound are foundational to reliable and reproducible results.
Physicochemical Properties:
-
Molecular Formula: C₆H₈N₂O₂S
-
Molecular Weight: 172.21 g/mol
-
CAS Number: 14717-97-6 (for the 4-yl isomer, ensure you have the correct CAS for the 2-yl isomer if different)[5]
Solubility and Stock Solution Preparation: The solubility of a compound dictates its bioavailability in an in-vitro setting. It is crucial to determine the optimal solvent.
-
Solvent Selection: Test solubility in sterile Dimethyl Sulfoxide (DMSO) and sterile Phosphate-Buffered Saline (PBS). Thiazole derivatives are often soluble in DMSO.
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in the chosen solvent (typically DMSO). Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture wells should be kept to a minimum, typically ≤0.5%, as higher concentrations can induce cytotoxicity. A vehicle control (medium with the same percentage of DMSO) must be included in all experiments.
Experimental Strategy: A Tiered Approach
A multi-tiered assay strategy provides a logical and cost-effective progression from broad screening to detailed mechanistic investigation. This approach ensures that resources are focused on compounds that show initial promise.
Caption: A tiered workflow for cytotoxicity assessment.
Tier 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer, MCF-7 breast cancer[3]) to ~80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations.
-
Essential Controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium containing the maximum percentage of DMSO used in the treatment wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 5-Fluorouracil or Cisplatin).[1][2]
-
Blank Control: Medium only (no cells) to serve as a background reading.
-
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Solubilization:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6][7]
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculation:
-
Corrected Absorbance = Absorbance of Test Well - Absorbance of Blank Well.
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100.
-
-
Plot % Cell Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Tier 2: Differentiating Apoptosis and Necrosis with Annexin V/PI Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and binds to these exposed PS residues.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]
Caption: Simplified executioner caspase activation pathway.
Protocol: Caspase-Glo® 3/7 Assay
-
Assay Setup:
-
Seed cells in a white-walled, clear-bottom 96-well plate at the same density used for the MTT assay and incubate for 24 hours.
-
Treat cells with the compound at IC₅₀ and 2x IC₅₀ concentrations, including vehicle and positive controls (e.g., Staurosporine).
-
-
Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Equilibrate to room temperature before use. [11] * Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. [12]
-
-
Incubation and Measurement:
-
Mix the contents by shaking on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from cell-free wells) from all readings.
-
Calculate the fold-change in caspase activity relative to the vehicle control.
-
Data Presentation and Interpretation
Summarizing the results from the tiered assays provides a comprehensive cytotoxic profile of the test compound.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cancer Cell Line | MTT IC₅₀ (µM) after 48h | % Early Apoptosis (at IC₅₀) | % Late Apoptosis/Necrosis (at IC₅₀) | Caspase-3/7 Activity (Fold Change at IC₅₀) |
| A549 | 15.2 | 25.4% | 12.1% | 4.5 |
| HeLa | 22.8 | 18.9% | 8.5% | 3.2 |
| MCF-7 | > 100 | < 5% | < 2% | 1.1 |
| Vehicle Control | N/A | 2.1% | 1.5% | 1.0 |
Interpretation: The hypothetical data in Table 1 suggests that this compound exhibits selective cytotoxicity against A549 and HeLa cells, with a significantly lower effect on MCF-7 cells. The substantial increase in the early apoptotic population, coupled with a corresponding activation of executioner caspases-3/7, strongly indicates that the compound induces cell death primarily through the apoptotic pathway in susceptible cell lines.
References
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers.
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC - NIH.
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.
-
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid. Sigma-Aldrich.
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH.
-
Annexin V-FITC Apoptosis Detection Kit. Sigma-Aldrich.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
-
MTT assay protocol. Abcam.
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific.
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
-
Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific.
-
Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo Molecular Technologies.
-
MTT Cell Proliferation Assay. ATCC.
-
LDH assay kit guide: Principles and applications. Abcam.
-
Caspase 3/7 Activity. Protocols.io.
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine.
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
-
Cytotoxicity of compounds toward various cell lines. ResearchGate.
-
Annexin V staining assay protocol for apoptosis. Abcam.
-
Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.
-
LDH cytotoxicity assay. Protocols.io.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH.
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [URL: https://www.researchgate.net/publication/5158 MTT_assay_Cell_sensitivity_assays_the_MTT_assay_Cancer_cell_culture_methods_and_protocols]([Link] MTT_assay_Cell_sensitivity_assays_the_MTT_assay_Cancer_cell_culture_methods_and_protocols)
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate.
-
MTT Cell Assay Protocol. T. Horton Checkpoint lab.
-
Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. MDPI.
-
Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience.
-
(S)-2-Amino-3-(thiophen-3-yl)propanoic acid. BLDpharm.
-
2-Amino-3-(thiazol-4-yl)propanoic acid. PubChem.
-
2-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]propanoic acid. AA Blocks.
Sources
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-(thiazol-4-yl)propanoic acid | C6H8N2O2S | CID 14540319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Caspase 3/7 Activity [protocols.io]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Note & Protocols: Developing a Bioassay for 2-Amino-3-(thiazol-2-yl)propanoic acid Activity
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-(thiazol-2-yl)propanoic acid
Welcome to the technical support center for the synthesis of 2-Amino-3-(thiazol-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the identification and mitigation of common byproducts. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this important amino acid analog involve the construction of the thiazole ring. The Hantzsch thiazole synthesis is a cornerstone approach, typically involving the condensation of an α-haloketone or α-haloaldehyde with a thioamide or thiourea.[1][2][3][4][5] Another common strategy is the Erlenmeyer-Plöchl synthesis, which can be adapted to form the thiazole ring from an acylglycine precursor.[6][7]
Q2: I am observing an impurity with a similar mass to my product in the LC-MS analysis. What could it be?
A2: A common issue is the formation of isomeric byproducts. Depending on the specific precursors and reaction conditions, you might be forming a thiazole regioisomer. For instance, in the Hantzsch synthesis, if an unsymmetrical α-haloketone is used, condensation can occur at two different positions, leading to isomeric products. Another possibility is the formation of an oxazole or imidazole analog if there are competing nucleophiles present.
Q3: My reaction is not going to completion, and I am isolating a significant amount of starting material. What are the likely causes?
A3: Incomplete reactions can stem from several factors. Insufficient reaction time or temperature can be a primary cause. The stability of your reagents is also critical; for example, α-haloketones can be unstable and decompose over time. The choice of base and solvent can also significantly impact the reaction rate and yield.[1][2] It is crucial to ensure all reagents are of high purity and the reaction conditions are optimized.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a structured approach to identifying and addressing common byproducts encountered during the synthesis of this compound.
Issue 1: Formation of Over-alkylated Byproducts
-
Symptoms: You observe a byproduct with a higher molecular weight than your target compound, often corresponding to the addition of another equivalent of your alkylating agent.
-
Causality: In the Hantzsch synthesis, the nitrogen atoms of the intermediate thioamide or the final 2-aminothiazole product can be susceptible to further alkylation by the α-haloketone, especially if an excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures.
-
Mitigation Strategies:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the thioamide relative to the α-haloketone.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon completion.
-
Temperature Control: Maintain the reaction at the lowest effective temperature to minimize side reactions.
-
Issue 2: Racemization at the α-Carbon
-
Symptoms: If you are performing an asymmetric synthesis, you may observe a loss of enantiomeric excess (ee) in your final product.
-
Causality: The acidic proton at the α-carbon of the amino acid can be susceptible to epimerization under certain reaction conditions, particularly in the presence of strong bases or at elevated temperatures.[8]
-
Mitigation Strategies:
-
Mild Reaction Conditions: Employ milder bases and lower reaction temperatures.
-
Protecting Group Strategy: The choice of protecting groups for the amino and carboxyl functionalities can influence the acidity of the α-proton. Consider using protecting groups that minimize this acidity.
-
Chiral Chromatography: If racemization cannot be completely avoided, purification by chiral High-Performance Liquid Chromatography (HPLC) may be necessary to isolate the desired enantiomer.
-
Issue 3: Formation of Thiazolidinone or Dihydrothiazole Byproducts
-
Symptoms: You may observe byproducts with molecular weights corresponding to the addition of the thioamide to the α-haloketone without the subsequent dehydration to form the aromatic thiazole ring.
-
Causality: Incomplete dehydration of the cyclized intermediate can lead to the formation of thiazolidinone or dihydrothiazole derivatives.[1][2] This is more likely to occur under mild reaction conditions or if the reaction is not heated for a sufficient amount of time.
-
Mitigation Strategies:
-
Dehydration Conditions: Ensure adequate heating and/or the use of a dehydrating agent to drive the reaction towards the aromatic thiazole product.
-
Acid Catalysis: In some cases, the addition of a catalytic amount of a protic or Lewis acid can promote the dehydration step.
-
Experimental Protocols
Protocol 1: Byproduct Identification using LC-MS/MS
This protocol outlines a general method for identifying unknown byproducts using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.
-
MS1 Scan: Scan a mass range appropriate for the expected product and potential byproducts (e.g., m/z 100-1000).
-
MS2 Fragmentation: Perform fragmentation (e.g., Collision-Induced Dissociation - CID) on the major peaks observed in the MS1 scan, including the product and unknown impurities.
-
-
Data Analysis: Analyze the fragmentation patterns of the byproducts to elucidate their structures. Compare the fragmentation of the unknowns to that of the desired product to identify common structural motifs.
Protocol 2: Purification by Preparative HPLC
For the separation of closely related byproducts, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.
-
Method Development: Optimize the separation on an analytical HPLC system first to determine the best column and mobile phase conditions.
-
Column Selection: Choose a preparative column with the same stationary phase as the analytical column.
-
Sample Loading: Dissolve the crude product in the mobile phase and filter it before injection. Do not overload the column.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm their purity.
-
Solvent Removal: Remove the solvent from the purified fractions under reduced pressure.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and a common side reaction.
Hantzsch Thiazole Synthesis Pathway
Caption: The Hantzsch synthesis of the thiazole ring.
Formation of an Over-alkylation Byproduct
Caption: Side reaction leading to an over-alkylated byproduct.
References
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. [Link]
- 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Synthesis of thiazole-containing amino acids based on asparagine. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
-
Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. CardioSomatics. [Link]
-
Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. [Link]
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Hantzsch Thiazole Synthesis: A Technical Support Guide for Overcoming Low Yields
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this otherwise robust and versatile reaction. Here, we will address common issues leading to low yields and provide experimentally validated solutions in a direct question-and-answer format. Our focus is on not just what to do, but why a particular approach is scientifically sound, ensuring you can adapt these principles to your specific substrates.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is structured to address specific problems you may be observing in your reaction, providing both a diagnosis and a step-by-step protocol for resolution.
Question 1: My reaction has a low yield of the desired thiazole, and I observe a significant amount of unreacted starting materials. What are the likely causes and how can I fix this?
Answer:
Low conversion in a Hantzsch thiazole synthesis often points to issues with reaction kinetics or reagent stability. The fundamental mechanism involves the nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by cyclization and dehydration.[1] If this process is stalled, it's crucial to examine the following factors:
Causality and Experimental Solutions:
-
Insufficient Reaction Temperature: The Hantzsch synthesis typically requires heating to overcome the activation energy for both the initial SN2 reaction and the subsequent cyclization and dehydration steps.[2]
-
Protocol: For a standard reaction involving 2-bromoacetophenone and thiourea in methanol, heating at reflux (around 65-70 °C) for 1-3 hours is a good starting point.[1] If you are working at room temperature, a significant increase in reaction time will be necessary. For less reactive substrates, consider switching to a higher boiling solvent like ethanol or isopropanol.[3]
-
-
Poor Quality of Starting Materials:
-
α-Haloketone Decomposition: α-Haloketones can be lachrymatory and susceptible to hydrolysis or self-condensation, especially in the presence of moisture or base.[4] Ensure your α-haloketone is pure and, if necessary, recrystallize or distill it before use.
-
Thioamide Impurities: The purity of the thioamide is equally critical. Impurities can interfere with the reaction. It is advisable to use freshly prepared or high-purity commercial thioamides.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol and methanol are generally effective as they can solvate the ionic intermediates.[3]
-
Protocol: While ethanol is a common choice, for less soluble starting materials, a solvent screen including methanol, isopropanol, or even a mixture of ethanol and water can be beneficial.[3] In some cases, solvent-free conditions with microwave irradiation have been shown to dramatically increase yields and reduce reaction times.[5]
-
Workflow for Optimizing Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My TLC analysis shows the formation of multiple products, leading to a low yield of the desired thiazole and difficult purification. What are these side products and how can I suppress their formation?
Answer:
The formation of multiple products is a common challenge, often arising from the reactivity of the starting materials and intermediates. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Their Mitigation:
-
Formation of 3-Substituted 2-Iminothiazolines: When using N-monosubstituted thioureas, the cyclization can occur through either nitrogen atom, leading to a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[6]
-
Insight: The regioselectivity of this reaction is highly dependent on the reaction conditions. Neutral or slightly basic conditions favor the formation of the 2-aminothiazole.
-
Protocol: To favor the 2-aminothiazole isomer, ensure your reaction is not acidic. If necessary, a non-nucleophilic base like triethylamine can be added. Conversely, if the 2-iminothiazoline is the desired product, conducting the reaction in a highly acidic medium (e.g., 10M HCl in ethanol) can favor its formation.[6]
-
-
Self-condensation of the α-Haloketone: In the presence of a base, α-haloketones can undergo self-condensation, leading to a complex mixture of byproducts.
-
Protocol: If a base is required, use a mild, non-nucleophilic base and add it slowly to the reaction mixture.
-
-
Hydrolysis of the Thioamide: Thioamides can be susceptible to hydrolysis, especially under harsh acidic or basic conditions and elevated temperatures.
-
Protocol: Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are particularly sensitive.
-
Visualizing Side Product Formation:
Caption: Potential reaction pathways in Hantzsch synthesis.
Question 3: The yield of my reaction seems reasonable on TLC, but I'm losing a significant amount of product during workup and purification. What are some effective purification strategies?
Answer:
Product loss during purification is a frustrating issue. The choice of workup and purification method should be tailored to the specific properties of your thiazole derivative.
Purification Strategies and Rationale:
| Method | Description | Best Suited For | Protocol and Considerations |
| Precipitation and Filtration | The thiazole product is often formed as a hydrohalide salt, which is soluble in the reaction solvent. Neutralization with a weak base precipitates the free base, which is often insoluble in aqueous media.[2] | 2-Aminothiazoles that are poorly soluble in water. | After cooling the reaction, pour the mixture into a 5% aqueous solution of sodium carbonate or sodium bicarbonate.[1] Stir for 15-30 minutes and collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. |
| Recrystallization | This classic technique is excellent for removing minor impurities. | Crystalline solid products. | Choose a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes. |
| Column Chromatography | For non-crystalline products or when separating complex mixtures of isomers and byproducts. | Oily products or mixtures that do not crystallize. | A common mobile phase for thiazoles is a mixture of ethyl acetate and hexanes.[1] Start with a low polarity eluent and gradually increase the polarity. Monitor the fractions by TLC to isolate the desired product. |
Reaction Monitoring and Workup Workflow:
Caption: Decision tree for product workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[7] The reaction proceeds in three main steps:
-
SN2 Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.[2]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone to form a five-membered ring intermediate, a hydroxythiazoline.
-
Dehydration: The hydroxythiazoline intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.[2]
Q2: How can I monitor the progress of my Hantzsch thiazole synthesis?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[8] Spot the reaction mixture on a TLC plate alongside the starting α-haloketone and thioamide. As the reaction progresses, you will see the starting material spots diminish and a new spot corresponding to the thiazole product appear. A common mobile phase for this analysis is a 1:1 mixture of ethyl acetate and hexanes.[1]
Q3: Can I use α-chloroketones instead of α-bromoketones?
Yes, α-chloroketones can be used. However, α-bromoketones are generally more reactive due to bromide being a better leaving group than chloride. If you use an α-chloroketone, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time, to achieve a comparable yield.[9]
Q4: Does the electronic nature of the substituents on the starting materials affect the yield?
Yes, the electronic properties of the substituents on both the α-haloketone and the thioamide can influence the reaction rate and yield.
-
Electron-withdrawing groups on the α-haloketone can increase its electrophilicity, potentially accelerating the initial SN2 attack.
-
Electron-donating groups on the thioamide can increase the nucleophilicity of the sulfur atom, also favoring the initial attack. However, these electronic effects can also influence the stability of intermediates and the propensity for side reactions, so the overall impact on yield can be substrate-dependent.
Q5: Are there "greener" alternatives to the traditional Hantzsch synthesis?
Several more environmentally friendly modifications to the Hantzsch synthesis have been developed. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption, often leading to higher yields.[10]
-
Use of greener solvents: Water or mixtures of ethanol and water have been successfully employed as reaction solvents.[3]
-
Catalytic approaches: The use of reusable solid acid catalysts can improve efficiency and simplify purification.[3]
-
Solvent-free conditions: In some cases, the reaction can be carried out by simply grinding the reactants together, eliminating the need for a solvent.[5]
References
- BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem Technical Support.
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- BenchChem. (2025). Technical Support Center: 2-Aminothiazole Derivative Synthesis. BenchChem Technical Support.
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]
-
Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]
-
Sharma, V., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enabled Polymeric Systems, 1(1), 1-15. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 49(49), 7165-7167. [Link]
-
CUTM Courseware. Thiazole. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Hasanah, I., & Nurziana, N. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 13(4), 1-10. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Organic Chemistry Portal. Hantzsch Thiazole Synthesis. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. synarchive.com [synarchive.com]
- 8. mdpi.com [mdpi.com]
- 9. bepls.com [bepls.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Polar Thiazole Compound Purification
Welcome to the technical support center for the purification of polar thiazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often complex challenges associated with isolating these valuable molecules. The inherent polarity and basicity of many thiazole derivatives can lead to frustrating purification outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these hurdles and achieve high-purity compounds.
I. Troubleshooting Guide: Common Issues and Solutions in Polar Thiazole Purification
This section addresses specific, frequently encountered problems during the purification of polar thiazole compounds. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable, step-by-step solutions.
Issue 1: My polar thiazole compound is streaking badly on a silica gel column, leading to poor separation.
Common Causes:
-
Strong Interaction with Silica: The basic nitrogen atoms in the thiazole ring can strongly and sometimes irreversibly bind to the acidic silanol groups on the surface of silica gel. This leads to tailing or streaking of the compound down the column.[1]
-
Inappropriate Solvent System: The chosen eluent may not be sufficiently polar or may lack the necessary additives to effectively compete with the silica for binding to your compound.
Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: Incorporate a small percentage (0.5-3%) of a basic modifier like triethylamine (Et3N) or ammonium hydroxide (NH4OH) into your eluent system.[1] This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your basic thiazole compound and improving peak shape.[1]
-
Increase Solvent Polarity: A typical starting point for polar basic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[2] If streaking persists, gradually increase the proportion of methanol. For very polar compounds, a system like 80:18:2 DCM/MeOH/NH4OH might be necessary.[2]
-
-
Switch to a Different Stationary Phase:
-
Deactivated or Neutral Alumina: Alumina is less acidic than silica and can be a better choice for purifying basic compounds.[2] Both neutral and basic alumina are commercially available.
-
Amino-Functionalized Silica: This stationary phase has amino groups bonded to the silica surface, which can help to shield the acidic silanol groups and provide a different selectivity for polar basic compounds.[2]
-
-
Employ a "Sacrificial Base" in Your Sample Loading:
-
Pre-adsorb your crude sample onto a small amount of silica gel. Before loading this onto your column, wash the column with your chosen eluent containing the basic modifier. This helps to "prime" the column and minimize interactions.
-
Issue 2: My polar thiazole compound shows poor or no retention on a reversed-phase (e.g., C18) column.
Common Causes:
-
High Polarity: Highly polar compounds have a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the non-polar stationary phase in reversed-phase chromatography.[3] This results in the compound eluting very quickly, often with the solvent front.[3]
Solutions:
-
Use a Highly Aqueous Mobile Phase: To increase retention, you can try using a mobile phase with a very high percentage of water. However, this can sometimes lead to "phase dewetting" or "phase collapse" with traditional C18 columns, where the stationary phase loses its solvation, leading to inconsistent retention.
-
Utilize Ion-Pairing Chromatography:
-
Add an ion-pairing reagent to the mobile phase. For basic thiazoles (which will be protonated at acidic to neutral pH), an anionic ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be used. The reagent forms an ion pair with the protonated thiazole, making it more hydrophobic and increasing its retention on the C18 column.[4]
-
-
Switch to a Polar-Embedded or Polar-Endcapped Reversed-Phase Column:
-
These columns have polar functional groups embedded within the long alkyl chains or at the end of them. This makes them more compatible with highly aqueous mobile phases and can provide better retention for polar analytes.
-
Issue 3: I'm struggling with the removal of highly polar, water-soluble impurities from my thiazole product.
Common Causes:
-
Similar Polarity: When the impurities have a similar high polarity to the desired product, separation by standard chromatographic techniques can be challenging.[5]
-
High Water Solubility of Product: If your thiazole compound is also highly water-soluble, traditional aqueous workups to remove polar impurities can lead to significant product loss.[6]
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
HILIC is an excellent technique for separating highly polar compounds.[7][8] It uses a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a small amount of water.[7] In HILIC, water is the strong eluting solvent, and increasing the organic content increases retention.[4][7] This provides a different selectivity compared to reversed-phase and can be very effective for separating polar compounds from each other.[9]
-
-
Liquid-Liquid Extraction Optimization:
-
For reactions in polar aprotic solvents like DMF or DMSO, a standard workup of diluting with water and extracting with an organic solvent can be inefficient due to the solubility of these solvents in both phases.[6] A more effective approach is a form of liquid-liquid partition chromatography using multiple separatory funnels.[6]
-
-
Salt Formation and Crystallization:
-
If your polar thiazole is basic, you can convert it into a salt by treating it with an acid (e.g., HCl, HBr, or even organic acids).[2] The resulting salt will have different solubility properties and may be more amenable to crystallization, leaving the polar, non-basic impurities behind in the mother liquor. Some salts, like those formed with BF4- or PF6-, can be easier to crystallize.[2]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification of polar thiazole compounds, offering insights into strategic planning and method development.
Q1: What is the best general strategy to start with for purifying an unknown polar thiazole compound?
A1: A good starting point is to first assess the compound's polarity and basicity using Thin Layer Chromatography (TLC).
-
Normal-Phase TLC Screening:
-
Spot your crude material on a silica gel TLC plate.
-
Develop the plate in a moderately polar solvent system, such as 9:1 DCM/MeOH.
-
If the compound remains at the baseline (Rf = 0), it is very polar.
-
If it streaks, it is likely basic and interacting strongly with the silica.
-
Next, try a solvent system with a basic modifier, for instance, 90:9:1 DCM/MeOH/NH4OH. If the streaking is reduced and the spot moves up the plate, this indicates that a basic-modified normal-phase chromatography system will likely be successful.
-
-
Reversed-Phase TLC Screening:
-
Spot your crude material on a C18 TLC plate.
-
Develop the plate in a polar solvent system, such as 1:1 water/acetonitrile.
-
If the compound runs with the solvent front (Rf = 1), it is too polar for standard reversed-phase chromatography without modification.[3]
-
Based on these initial TLC results, you can make an informed decision on which purification technique to pursue first.
Q2: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
A2: HILIC is particularly advantageous in the following scenarios:
-
When your polar thiazole compound is too polar for good retention on a reversed-phase column, even with highly aqueous mobile phases.[4][8]
-
When your compound is strongly retained on silica in normal-phase chromatography, requiring very high concentrations of polar solvents like methanol to elute, which can lead to poor resolution.[8]
-
When you need to separate your polar thiazole from other highly polar impurities or starting materials. HILIC offers a different selectivity that can resolve compounds that co-elute in other chromatographic modes.[9]
Q3: Can I use protecting groups to simplify the purification of a very polar thiazole?
A3: Yes, using a protecting group can be a viable strategy. For example, if your thiazole has a polar and basic functional group like a primary amine, you could protect it with a Boc (tert-butyloxycarbonyl) group.[2] The protected compound will be significantly less polar and easier to purify using standard normal-phase chromatography.[2] However, this adds two extra steps to your synthesis (protection and deprotection), and you must ensure that these reactions are high-yielding and that the deprotection conditions do not affect other parts of your molecule.[2]
Q4: Are there any non-chromatographic methods for purifying polar thiazoles?
A4: Absolutely. Before resorting to chromatography, consider these classical techniques:
-
Crystallization: This is one of the most effective and scalable purification methods if you can find suitable conditions.
-
Antisolvent Crystallization: If your thiazole derivative is soluble in one solvent (e.g., methanol) but insoluble in another (e.g., water), you can dissolve it in the first solvent and then slowly add the second (the antisolvent) to induce crystallization.[10]
-
Salt Crystallization: As mentioned earlier, converting a basic thiazole to a salt can significantly alter its solubility and facilitate crystallization.[11][12]
-
-
Extraction: A carefully planned series of liquid-liquid extractions can be a powerful purification tool, especially for removing impurities with different acid-base properties.
-
Precipitation/Filtration: In some cases, the desired thiazole compound may precipitate directly from the reaction mixture upon cooling or after the addition of an antisolvent.[11][12] Simple filtration can then yield a substantially purified product.
Q5: My thiazole compound is chiral. What are the key considerations for its purification?
A5: For chiral polar thiazoles, you will need to employ chiral separation techniques. The most common approach is chiral High-Performance Liquid Chromatography (HPLC).
-
Chiral Stationary Phases (CSPs): A variety of CSPs are available, including those based on polysaccharides (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptides.[13][14]
-
Mobile Phase Modes: Enantiomeric separation can be achieved in different mobile phase modes, including normal phase, polar organic, and reversed phase.[13][14] Method development will involve screening different combinations of CSPs and mobile phases to find the optimal conditions for your specific compound.
III. Data and Workflow Visualizations
To further aid in your purification strategy, the following resources are provided.
Table 1: Recommended Starting Solvent Systems for Chromatography of Polar Thiazoles
| Chromatography Mode | Stationary Phase | Recommended Starting Eluent System | Notes |
| Normal Phase | Silica Gel | 95:5 to 90:10 Dichloromethane/Methanol | For moderately polar thiazoles. |
| Silica Gel | 90:9:1 Dichloromethane/Methanol/Ammonium Hydroxide | For basic thiazoles exhibiting streaking.[2] | |
| Alumina (Neutral or Basic) | 98:2 Ethyl Acetate/Methanol | A less acidic alternative to silica.[2] | |
| Reversed Phase | C18 | 95:5 Water/Acetonitrile with 0.1% TFA | For moderately polar thiazoles; TFA acts as an ion-pairing agent.[4] |
| Polar-Embedded C18 | 98:2 Water/Acetonitrile | Better for highly aqueous mobile phases. | |
| HILIC | Silica, Diol, or Zwitterionic | 95:5 Acetonitrile/Water with 10 mM Ammonium Formate | For highly polar thiazoles. Water is the strong solvent.[7] |
Diagram 1: Decision Workflow for Polar Thiazole Purification
This diagram provides a logical pathway for selecting an appropriate purification strategy based on initial observations.
Caption: Decision tree for selecting a purification method.
Diagram 2: HILIC Mechanism for Polar Analyte Retention
This diagram illustrates the principle of Hydrophilic Interaction Liquid Chromatography.
Caption: Simplified HILIC retention mechanism.
IV. References
-
Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Retrieved from
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Lee, H. G., et al. (2025, August 6). Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. ResearchGate. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]
-
Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]
-
HARVEST (uSask). (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. Retrieved from [Link]
-
Chiral Technologies. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis, Chiral Separation, Barrier To Rotation And Absolute Configuration Of N-(O-Functionalized-Aryl)-4-Alkyl-Thiazolin-2-One And Thiazoline-2-Thione Atropisomers. Retrieved from [Link]
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- 14. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Amino-3-(thiazol-2-yl)propanoic acid
Introduction: 2-Amino-3-(thiazol-2-yl)propanoic acid is a non-canonical amino acid of significant interest in drug discovery and chemical biology due to its unique heterocyclic side chain. The thiazole moiety can engage in specific binding interactions, making it a valuable building block for novel peptides and small molecule therapeutics.[1][2] However, the successful application of this compound relies on a thorough understanding of its stability profile in solution. Unrecognized degradation can lead to inaccurate concentration measurements, loss of biological activity, and artifactual results. This guide provides a comprehensive overview of the stability challenges associated with this compound and offers practical solutions for researchers.
Part 1: Frequently Asked Questions (FAQs) - Foundational Stability Knowledge
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this molecule is governed by the interplay of its amino acid backbone and the thiazole heterocycle. The key factors are:
-
pH: The pH of the solution is the most critical factor. It affects the protonation state of the amino group, the carboxyl group, and the thiazole ring's nitrogen atom, influencing susceptibility to hydrolysis.
-
Temperature: Like many amino acids, it is susceptible to thermal degradation.[3][4] Elevated temperatures can accelerate hydrolysis and promote decarboxylation or deamination reactions.[5]
-
Light Exposure: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[6] Exposure to UV or even high-intensity visible light can initiate degradation pathways.
-
Oxidizing Agents: The sulfur atom in the thiazole ring is a potential site for oxidation, although the aromaticity of the ring offers some protection. The presence of dissolved oxygen or other oxidizing species can lead to the formation of sulfoxides or other unwanted byproducts.
-
Solvent and Matrix Components: The choice of solvent and the presence of other components in a complex matrix (e.g., cell culture media, formulation excipients) can impact stability. Some non-polar solvents may have solubility issues with thiazole derivatives.[7]
Q2: What are the likely degradation pathways for this compound?
Based on the structure, several degradation pathways are plausible:
-
Thiazole Ring Hydrolysis: While the thiazole ring is aromatic and relatively stable, it can undergo hydrolysis under harsh acidic or basic conditions, leading to ring-opening. The pKa of the conjugate acid of thiazole is approximately 2.5, meaning the ring is protonated in strongly acidic solutions, which can alter its reactivity.[8]
-
Photodegradation: A documented pathway for structurally related thiazoles involves a [4+2] cycloaddition with singlet oxygen upon photo-irradiation.[6] This forms an unstable endoperoxide that rearranges into degradation products. This highlights the need to protect solutions from light.
-
Amino Acid Degradation: The amino acid portion can undergo thermal decomposition through mechanisms common to other amino acids, such as deamination (loss of the -NH2 group) and decarboxylation (loss of the -COOH group as CO2).[4][5]
-
Oxidation: The thiazole sulfur atom can be oxidized, particularly in the presence of reactive oxygen species (ROS).
Q3: What are the generally recommended storage conditions for stock solutions?
To maximize shelf-life, stock solutions should be prepared and stored with the following precautions:
-
Temperature: Store at -20°C or -80°C.
-
Light: Use amber glass vials or wrap vials in aluminum foil to protect from light.
-
Atmosphere: For long-term storage, preparing the solution with a degassed buffer and overlaying the vial headspace with an inert gas (e.g., argon or nitrogen) is recommended to minimize oxidation.
-
pH: Prepare stock solutions in a buffer system that maintains a pH between 5.0 and 7.0. Avoid highly acidic or alkaline conditions.
-
Purity: Use high-purity, sterile-filtered solvents and buffers to prevent microbial contamination or degradation catalyzed by impurities.
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides direct, problem-oriented advice for researchers encountering specific stability-related issues during their experiments.
Issue: I observe a progressive loss of my compound's peak area in HPLC analysis over 24 hours in my aqueous assay buffer.
-
Possible Cause 1: pH-Mediated Hydrolysis.
-
Why it happens: Your buffer pH may be outside the optimal stability range. Thiazoles can be susceptible to ring-opening, especially at pH values below 4 or above 8.
-
Troubleshooting Steps:
-
Verify the pH of your buffer after all components have been added.
-
Perform a rapid pH stability screen. Prepare small aliquots of your compound in buffers at pH 4, 5.5, 7.4, and 8.5.
-
Analyze the samples immediately after preparation (T=0) and after 24 hours at the experimental temperature.
-
Select the buffer pH that shows the least degradation for your future experiments.
-
-
-
Possible Cause 2: Photodegradation from Lab Lighting.
-
Why it happens: Standard laboratory fluorescent lighting can be sufficient to induce photodegradation over several hours, especially if the compound is in a clear glass or plastic container. The mechanism may involve reaction with singlet oxygen.[6]
-
Troubleshooting Steps:
-
Repeat the experiment with two sets of samples.
-
Wrap one set completely in aluminum foil to serve as a dark control.
-
Expose the other set to the normal laboratory environment.
-
If the foil-wrapped sample is stable while the exposed one degrades, photodegradation is the culprit. All future experiments should be conducted in light-protecting vessels.
-
-
-
Possible Cause 3: Oxidation.
-
Why it happens: Dissolved oxygen in non-degassed buffers can slowly oxidize the thiazole ring. This is often accelerated by the presence of trace metal ions.
-
Troubleshooting Steps:
-
Prepare your buffer using water that has been degassed by sparging with nitrogen or argon for 15-20 minutes.
-
If compatible with your assay, consider adding a small amount of a chelating agent like EDTA to sequester metal ions.
-
For maximum protection, prepare and handle the solution in a glove box or under a continuous stream of inert gas.
-
-
Issue: I see new, unexpected peaks in my chromatogram immediately after dissolving the compound.
-
Possible Cause: Thermal Degradation during Dissolution.
-
Why it happens: Using excessive heat or prolonged sonication to dissolve the solid compound can cause immediate degradation. Amino acids can decompose at elevated temperatures.[9]
-
Troubleshooting Steps:
-
Dissolve the compound at room temperature or on ice.
-
Use gentle agitation (vortexing) in short bursts instead of sonication.
-
If solubility is an issue, consider preparing a concentrated stock in a compatible organic solvent like DMSO[10] and then diluting it into your aqueous buffer, provided the final organic solvent concentration is tolerated by your experiment.
-
-
Issue: My results in cell-based assays are highly variable and not reproducible.
-
Possible Cause: Instability in Complex Biological Media.
-
Why it happens: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and proteins at a physiological pH (~7.4) and temperature (37°C). These conditions can accelerate degradation compared to a simple buffer.
-
Troubleshooting Steps:
-
Always prepare fresh dilutions of your compound in the final assay medium immediately before adding it to cells. Do not store the compound pre-diluted in media.
-
Determine the experimental window: Conduct a time-course stability study directly in the cell culture medium. Spike the compound into the medium, incubate at 37°C, and measure its concentration at T=0, 2, 4, 8, and 24 hours. This will tell you the maximum duration your assay can run before significant compound loss occurs.
-
-
Summary of Stability-Influencing Factors and Recommendations
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| pH | < 4.0 and > 8.0 | pH 5.0 - 7.0 | Minimizes risk of acid- or base-catalyzed hydrolysis of the thiazole ring. |
| Temperature | Prolonged exposure > 25°C | Store solutions at -20°C or below. Keep working solutions on ice. | Prevents thermal degradation pathways like decarboxylation and deamination.[4] |
| Light | Direct sunlight, UV lamps, prolonged exposure to lab light | Use amber vials or foil wrapping. | Prevents photodegradation, a known issue for aryl-substituted thiazoles. |
| Atmosphere | Aerobic (dissolved O2) | Degassed buffers, inert gas overlay (Ar, N2). | Minimizes oxidative degradation of the sulfur atom in the thiazole ring. |
| Dissolution | High heat, prolonged sonication | Room temperature with gentle vortexing. | Avoids inducing immediate thermal degradation upon sample preparation. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study for a Stability-Indicating Method
Objective: To identify the primary degradation products and establish an analytical method that can resolve the parent compound from its degradants.
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Stress: Heat 1 mL of stock solution at 80°C for 24 hours.
-
Photolytic Stress: Expose 1 mL of stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for 24 hours. Prepare a dark control by wrapping a parallel sample in foil.
-
Analysis: Neutralize the acid and base samples if necessary. Dilute all samples to an appropriate concentration and analyze by HPLC-UV/MS. The goal is to develop a gradient method that shows baseline separation between the parent peak and all new peaks formed under stress conditions.
Caption: Workflow for a forced degradation study.
Troubleshooting Decision Tree
This diagram helps diagnose the root cause of observed instability.
Caption: Decision tree for troubleshooting stability issues.
References
-
PubChem. 2-Amino-3-(thiazol-4-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Thiazole. Wikimedia Foundation. Available from: [Link]
-
Janecková, L., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: [Link]
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available from: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]
-
Wei, L., et al. (2022). Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
-
de Paula, M. C. F., et al. (2022). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. Available from: [Link]
-
El-Ganzory, H. H., et al. (2019). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate. Available from: [Link]
-
Zhao, C., et al. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Journal of the Energy Institute. Available from: [Link]
-
Khurana, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available from: [Link]
-
Gronert, S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. Available from: [Link]
-
Calascibetta, A., et al. (2020). Photoactive Compounds Based on the Thiazolo[5,4-d]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate. Available from: [Link]
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI. Available from: [Link]
-
Kumar, D., & Kumar, N. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]
-
Papastergiadis, A. (2014). Thermal Degradation of Food Proteins. Constructor University Library. Available from: [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Reed, R. A., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Technical Support Center: Enhancing Solubility of 2-Amino-3-(thiazol-2-yl)propanoic Acid Derivatives
Prepared by: Senior Application Scientist, Drug Discovery & Development Support
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for addressing solubility challenges with 2-Amino-3-(thiazol-2-yl)propanoic acid and its derivatives. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Section 1: Foundational Understanding of Solubility
Before troubleshooting, it's crucial to understand the inherent chemical nature of your compound. The core structure, this compound, is an amino acid derivative featuring three key functional groups: a primary amine (basic), a carboxylic acid (acidic), and a thiazole ring (a weakly basic heterocycle).
This combination makes the molecule amphoteric , meaning it can act as both an acid and a base. In aqueous solutions, it primarily exists as a zwitterion , a molecule with both a positive and a negative charge, but a net neutral charge overall. This zwitterionic state, which occurs at a specific pH known as the isoelectric point (pI), is typically the point of minimum aqueous solubility . The non-polar thiazole ring and any lipophilic substituents on your specific derivative further contribute to poor solubility in water.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common solubility issues in a practical question-and-answer format.
Q1: My derivative shows very poor solubility in my neutral (pH ~7.4) aqueous buffer. Why is this happening and what is the first thing I should try?
Answer: This is the most common issue encountered with this class of compounds. The poor solubility at neutral pH is almost certainly due to the compound being at or near its isoelectric point (pI). At the pI, the net-zero charge minimizes favorable interactions with polar water molecules, leading to aggregation and precipitation.
The most direct and effective first step is pH adjustment . By shifting the pH of your solution away from the pI, you force the molecule into a charged state (either a cation or an anion), which dramatically increases its affinity for water.[1][2][3]
-
In Acidic Conditions (Low pH): The amino group becomes fully protonated (-NH₃⁺), while the carboxylic acid remains protonated (-COOH). The molecule carries a net positive charge.
-
In Basic Conditions (High pH): The carboxylic acid is deprotonated (-COO⁻), while the amino group is in its neutral state (-NH₂). The molecule carries a net negative charge.
Both the net positive and net negative forms are significantly more soluble than the neutral zwitterion.
Caption: Impact of pH on the ionization state and solubility of an amphoteric molecule.
Experimental Protocol: pH-Solubility Screening
-
Preparation: Prepare a series of small-volume buffers (e.g., 1 mL) with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Use buffers appropriate for the pH range that will not interact with your compound.
-
Addition: Add a small, known excess of your solid compound to each buffer.
-
Equilibration: Agitate the samples (e.g., on a shaker or vortex mixer) at a constant temperature for a set period (e.g., 1-2 hours) to allow them to reach equilibrium.
-
Separation: Centrifuge the samples to pellet any undissolved solid.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility against the pH to identify the pH ranges that provide the required solubility for your experiment.
Q2: Adjusting the pH is interfering with my biological assay. What is the next best strategy?
Answer: When pH modification is not an option, the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving compounds with significant non-polar character, like your thiazole-containing derivative.[4][5][6] The co-solvent works by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[7]
Data Presentation: Common Co-solvents for Biological Assays
| Co-Solvent | Recommended Stock Concentration | Max. Final Assay Conc. (v/v) | Key Considerations |
| DMSO | 10-30 mM | < 0.5% | Can induce cellular stress or differentiation at higher concentrations.[8] Avoid using with compounds containing Met or Cys, as it can cause oxidation.[9] |
| Ethanol | 10-30 mM | < 0.5% | Can affect membrane proteins and cellular metabolism.[8] |
| Propylene Glycol (PG) | 10-50 mM | < 1-2% | Generally well-tolerated in many cell-based assays and in vivo formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10-50 mM | < 5% | Low toxicity and commonly used in pharmaceutical formulations.[6] |
Experimental Protocol: Co-solvent Stock Preparation
-
Select a Co-solvent: Choose a co-solvent from the table above that is compatible with your downstream application. DMSO is a common starting point.[8]
-
Prepare High-Concentration Stock: Dissolve your compound in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 10-30 mM). Gentle warming or vortexing can assist dissolution.[8]
-
Serial Dilution: For your assay, perform serial dilutions of this stock solution directly into your aqueous assay buffer. This "crash-in" method ensures the final co-solvent concentration remains below cytotoxic levels (e.g., <0.5% for DMSO).
-
Control: Always include a vehicle control in your experiment (assay buffer with the same final concentration of co-solvent) to account for any effects of the co-solvent itself.
Caption: Troubleshooting workflow for compound solubilization.
Q3: I need a stable, solid form of my compound with improved dissolution properties for formulation development. What should I consider?
Answer: For improving the properties of the solid material itself, salt formation is an industry-standard and highly effective strategy.[10][11] This technique is only applicable to ionizable compounds, which makes your amphoteric derivative an ideal candidate. By reacting your compound with a suitable acid or base, you form a salt that often has vastly superior crystallinity, stability, and, most importantly, aqueous solubility and dissolution rate.[12] Approximately 50% of all small-molecule drugs on the market are formulated as salts.[10][12]
-
Forming a salt with an acid: Reacting your compound with an acid (like HCl or H₂SO₄) will protonate the basic amino group, forming a salt like a hydrochloride. This is often a good choice for improving solubility in the slightly acidic environment of the stomach.
-
Forming a salt with a base: Reacting with a base (like NaOH or KOH) will deprotonate the carboxylic acid, forming a salt like a sodium salt.
-
Using Amino Acid Counterions: Basic amino acids like L-arginine and L-lysine can also be used as counterions to form salts with acidic drugs, which can dramatically improve solubility.[13][14]
Q4: My lead compound has fundamental solubility issues that cannot be solved by formulation tricks. What are the options from a medicinal chemistry perspective?
Answer: When formulation strategies are insufficient, you must turn to chemical modification of the molecule itself. The two primary approaches are structural modification and the prodrug approach.
-
Prodrug Strategies: A prodrug is a bioreversible, inactive derivative of a parent drug that is designed to overcome a specific barrier, such as poor solubility.[15][16] Once administered, the prodrug is cleaved by enzymes or chemical hydrolysis to release the active parent drug.[17]
-
Phosphate Esters: Attaching a phosphate group to a hydroxyl or even a carboxylic acid can dramatically increase aqueous solubility. This is one of the most successful prodrug strategies for improving water solubility.[18]
-
Amino Acid Conjugates: Attaching a soluble amino acid or a short peptide to your compound via an ester or amide linkage can enhance solubility and potentially hijack amino acid transporters for improved absorption.[15][19]
-
-
Structural Modification (Lead Optimization): During the lead optimization phase, medicinal chemists can design next-generation analogs with improved intrinsic solubility.
-
Introduce Polar Groups: Systematically add polar functional groups (e.g., -OH, -NH₂, methoxy) to the thiazole ring or other lipophilic parts of the molecule.
-
Isosteric Replacement: Consider replacing the thiazole ring with a more polar, isosteric heterocycle like an oxazole. Studies have shown that replacing a 2-aminothiazole with a 2-aminooxazole can significantly increase hydrophilicity and water solubility, sometimes by orders of magnitude.[20]
-
Section 3: Summary and Key Takeaways
Improving the solubility of this compound derivatives is a multifactorial challenge that can be systematically addressed.
-
Always Start with pH: Due to the amphoteric nature of these compounds, pH is the most powerful tool for modulating solubility.
-
Use Co-solvents Judiciously: For in vitro work, co-solvents are a practical second step, but always be mindful of their potential to interfere with your assay and use appropriate controls.
-
Consider Salt Formation for Solid Forms: For pre-clinical and clinical development, creating a salt is a robust and well-established method to improve solubility, stability, and manufacturability.
-
Employ Chemical Modification for Intrinsic Problems: If formulation approaches fail, prodrug strategies and rational structural modifications are essential tools to design better compounds from the ground up.
By understanding the chemical principles behind these techniques, you can effectively troubleshoot solubility issues and advance your research and development goals.
References
- Vertex AI Search. (2023).
- PubMed. (2008).
- Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- Sigma-Aldrich.
- Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Slideshare. Cosolvency.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Wikipedia. Cosolvent.
- BOC Sciences. How to increase the solubility of peptides?.
- ResearchGate. (2025).
- PMC - NIH.
- PubMed Central. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- ResearchGate. (2025). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin.
- Journal of Applied Pharmaceutical Science. (2019).
- PubMed. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- Journal of Pharmaceutical Research. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
- MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- Khan Academy. pH and solubility.
- BenchChem. Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
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Technical Support Center: Optimizing Synthesis of 2-Amino-3-(thiazol-2-yl)propanoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-3-(thiazol-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The information provided herein is based on established chemical principles and field-proven insights.
Introduction to the Synthesis
This compound is a non-proteinogenic amino acid containing a thiazole moiety, a structural motif of interest in medicinal chemistry due to its presence in various bioactive compounds. The primary and most versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis .[1][2] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1]
This guide will focus on a common synthetic pathway to this compound, which involves the reaction of a protected 3-halo-2-aminopropanoic acid derivative with thiourea, followed by deprotection. We will explore potential challenges at each stage and provide practical solutions.
Proposed Synthetic Workflow
The synthesis can be logically divided into three main stages: protection of the starting amino acid, Hantzsch thiazole synthesis, and deprotection to yield the final product.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Stage 1: Protection of the Starting Amino Acid
Question 1: Why is it necessary to protect the amino and carboxylic acid groups of the starting 3-halo-2-aminopropanoic acid?
Answer: The Hantzsch thiazole synthesis is typically performed under conditions that can lead to undesirable side reactions involving the amino and carboxylic acid functionalities.
-
Amino Group: The primary amine is nucleophilic and can compete with the thioamide in reacting with the electrophilic carbonyl carbon of another molecule of the starting material, leading to dimerization or polymerization.
-
Carboxylic Acid Group: The carboxylic acid can interfere with the basic conditions that may be used in the thiazole formation step and can also potentially participate in side reactions.
Protecting these groups ensures that the desired cyclization reaction with thiourea proceeds as the primary pathway, thus maximizing the yield of the target thiazole intermediate. Common protecting groups for the amino group include tert-butyloxycarbonyl (Boc), and the carboxylic acid is often converted to a methyl or ethyl ester.[3][4]
Question 2: I am observing low yields during the N-Boc protection of 3-chloroalanine. What could be the issue?
Answer: Low yields in N-Boc protection can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate pH control | The reaction of Boc-anhydride with the amino acid requires a slightly basic pH to ensure the amino group is deprotonated and nucleophilic. If the pH is too low, the reaction will be slow. If it is too high, hydrolysis of the Boc-anhydride can occur. | Maintain the pH of the reaction mixture between 8.5 and 9.5 using a suitable base like sodium bicarbonate or sodium carbonate. Monitor the pH throughout the addition of Boc-anhydride. |
| Slow reaction rate | The reaction may be kinetically slow at room temperature. | Consider performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) to increase the rate. However, monitor for potential side reactions. |
| Impure starting material | The presence of impurities in the 3-chloroalanine can interfere with the reaction. | Ensure the purity of the starting amino acid by recrystallization or by purchasing from a reputable supplier. |
| Inefficient extraction | The protected amino acid may have some water solubility, leading to losses during the workup. | After acidification, extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times. A brine wash of the combined organic layers can help to break any emulsions. |
Stage 2: Hantzsch Thiazole Synthesis
Question 3: My Hantzsch reaction to form the thiazole ring is giving a low yield. How can I optimize this step?
Answer: The Hantzsch thiazole synthesis is a robust reaction, but its efficiency can be influenced by several parameters.[1]
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Dissolve the protected 3-halo-2-aminopropanoate (1 equivalent) in a suitable solvent (e.g., ethanol, acetone, or a mixture with water).
-
Add thiourea (1-1.2 equivalents).
-
Add a base (e.g., sodium acetate or sodium carbonate, 1-1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can then be taken to the deprotection step or purified.
Troubleshooting Low Yields:
| Parameter | Influence on the Reaction | Optimization Strategy |
| Solvent | The polarity of the solvent can affect the solubility of the reactants and the reaction rate. | Ethanol is a commonly used solvent. However, you can screen other polar protic or aprotic solvents like methanol, isopropanol, or DMF. A mixture of ethanol and water can also be effective.[1] |
| Base | The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. | Sodium acetate is a mild base often used. For less reactive substrates, a stronger base like sodium carbonate might be beneficial.[1] |
| Temperature | The reaction is typically conducted at reflux to ensure a reasonable reaction rate. | Ensure the reaction is heated to the boiling point of the chosen solvent. For sluggish reactions, a higher boiling point solvent could be considered, but be mindful of potential decomposition. |
| Reaction Time | Insufficient reaction time will lead to incomplete conversion. | Monitor the reaction progress closely using TLC. The reaction is typically complete within a few hours. |
| Purity of Reactants | Impurities in the protected amino acid or thiourea can lead to side reactions. | Ensure the starting materials are of high purity. |
digraph "Hantzsch_Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Thiourea" [label="Thiourea (Nucleophile)"]; "Haloester" [label="Protected 3-halo-2-aminopropanoate (Electrophile)"]; "Intermediate1" [label="S-Alkylated Isothiouronium Salt"]; "Intermediate2" [label="Cyclized Intermediate"]; "Product" [label="Protected Thiazole"]; "Thiourea" -> "Haloester" [label="Nucleophilic Attack"]; "Haloester" -> "Intermediate1" [label="SN2 Reaction"]; "Intermediate1" -> "Intermediate2" [label="Intramolecular Cyclization"]; "Intermediate2" -> "Product" [label="Dehydration"];
}
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Question 4: I am observing the formation of multiple spots on my TLC plate during the thiazole formation reaction. What are the likely side products?
Answer: The formation of multiple products can be due to several side reactions.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting protected amino acid.
-
Formation of a Dimer: The protected amino acid can react with itself, especially if the base is too strong or added too quickly.
-
Hydrolysis of the Ester: If water is present in the reaction mixture and the conditions are basic, the ester protecting group can be hydrolyzed.
-
Formation of Pseudothiohydantoin: In some cases, intramolecular cyclization of the thiourea adduct can lead to the formation of a pseudothiohydantoin derivative.
To minimize side products, ensure the dropwise addition of base, maintain a moderate reaction temperature, and use anhydrous solvents if necessary.
Stage 3: Deprotection and Purification
Question 5: What are the recommended conditions for the deprotection of the N-Boc and ester groups?
Answer: The choice of deprotection conditions depends on the protecting groups used. For a typical N-Boc and methyl/ethyl ester protection strategy, a two-step or a one-pot acidic hydrolysis is common.
Experimental Protocol: Deprotection
-
N-Boc Deprotection: Dissolve the protected thiazole derivative in a suitable solvent like dichloromethane (DCM) or dioxane. Add an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Ester Hydrolysis: After removal of the acid from the previous step, the crude product can be dissolved in a mixture of water and a co-solvent like methanol or THF. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir until the ester is fully hydrolyzed.
-
One-Pot Deprotection: Refluxing the protected compound in aqueous HCl (e.g., 6M HCl) can often cleave both the N-Boc and ester groups simultaneously.[5]
Question 6: The purification of the final zwitterionic product, this compound, is proving to be difficult. What are some effective purification strategies?
Answer: Purifying zwitterionic compounds like amino acids can be challenging due to their high polarity and low solubility in common organic solvents.
-
Isoelectric Precipitation: The key to purifying amino acids is to exploit their zwitterionic nature. The compound will be least soluble at its isoelectric point (pI). After deprotection, carefully adjust the pH of the aqueous solution. The product should precipitate out at its pI. This can be achieved by the slow addition of a base (e.g., ammonium hydroxide or a dilute solution of sodium hydroxide) or an acid (e.g., acetic acid).
-
Recrystallization: The crude precipitated product can be further purified by recrystallization. A common solvent system for amino acids is a mixture of water and a miscible organic solvent like ethanol or isopropanol.[6] Dissolve the crude product in a minimum amount of hot water and then slowly add the organic solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Ion-Exchange Chromatography: For very difficult purifications or to remove salt impurities, ion-exchange chromatography is a powerful technique.[6] You can use a cation-exchange resin to bind the amino acid, wash away neutral and anionic impurities, and then elute the product with a buffered solution or a dilute base like ammonium hydroxide.
Troubleshooting Purification:
| Problem | Potential Cause | Solution |
| Product remains in solution after pH adjustment. | The pI may not have been reached, or the concentration of the product is too low. | Carefully adjust the pH in small increments and monitor for precipitation. If the solution is too dilute, concentrate it under reduced pressure before pH adjustment. |
| Oily precipitate instead of a solid. | The product may be impure, or the precipitation is happening too quickly. | Ensure the pH adjustment is done slowly with good stirring. If an oil forms, try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Redissolving the oil in a minimal amount of hot solvent and allowing it to cool slowly can also help. |
| Product is contaminated with salt. | Incomplete removal of salts from the reaction or workup. | If isoelectric precipitation is not sufficient, use ion-exchange chromatography for desalting.[6] Alternatively, recrystallization from a solvent system where the salt has low solubility can be effective. |
Summary of Optimized Reaction Conditions
| Step | Parameter | Recommended Condition | Justification |
| Protection | Protecting Groups | N-Boc for amine, Methyl/Ethyl ester for carboxylic acid | Offers good stability and straightforward deprotection.[3][4] |
| Base (N-Boc) | Sodium bicarbonate/carbonate | Maintains optimal pH for the reaction. | |
| Hantzsch Synthesis | Solvent | Ethanol or Ethanol/Water | Good solubility for reactants and facilitates the reaction.[1] |
| Base | Sodium acetate | Mild base to neutralize the acid byproduct without causing significant side reactions.[1] | |
| Temperature | Reflux | Ensures a reasonable reaction rate. | |
| Deprotection | Reagent | 6M Aqueous HCl | Can often achieve one-pot deprotection of both N-Boc and ester groups.[5] |
| Purification | Primary Method | Isoelectric Precipitation | Exploits the zwitterionic nature of the amino acid for efficient separation. |
| Secondary Method | Recrystallization (Water/Ethanol) or Ion-Exchange Chromatography | For higher purity and removal of inorganic salts.[6] |
References
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). Frontiers. Retrieved January 10, 2026, from [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). Molecules, 18(12), 15000-15017. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). Pharmaceuticals, 15(7), 868. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
How to desalt zwitterions? (2020). ResearchGate. Retrieved January 10, 2026, from [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry, 2022, 1-10. [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). ARKIVOC, 2010(6), 32-38. [Link]
-
Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. (2023). Chemija, 34(1), 45-57. [Link]
-
Synthesis, crystal structure, molecular docking and cytotoxicity of Zwitterionic 3-(4-amino-3-imino-5-oxo-2, 3, 4, 5-tetrahydro-[5][7][8] triazin-6-yl)-propionic acid. (2019). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. (2023). LMA Leidykla. Retrieved January 10, 2026, from [Link]
Sources
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. biosynth.com [biosynth.com]
- 5. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
Technical Support Center: Thiazole Amino Acid Bioactivity Enhancement
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable protocols for enhancing the biological activity of thiazole-containing amino acid derivatives. The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design.[2][3][4] However, optimizing the activity of novel thiazole derivatives requires a systematic and well-informed approach.
This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of your research and development efforts.
Section 1: Strategic Framework for Bioactivity Enhancement
Enhancing the biological activity of a thiazole amino acid derivative is not a matter of chance; it is a process of rational design informed by chemical principles. The primary strategies revolve around modulating the molecule's physicochemical properties to improve target engagement, cell permeability, metabolic stability, and overall pharmacokinetic profile.
Core Strategies Overview:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents at different positions of the thiazole ring and the amino acid backbone to probe interactions with the biological target.[5][6]
-
Molecular Hybridization: Covalently linking the thiazole amino acid pharmacophore with another known active moiety to create a hybrid compound with potentially synergistic or multi-target activity.[7][8][9]
-
Prodrug Approach: Masking functional groups to improve properties like solubility or membrane transport. The prodrug is then converted to the active form in vivo.
-
Bioisosteric Replacement: Substituting key functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity.
Below is a logical workflow for selecting and validating an enhancement strategy.
Caption: Workflow for enhancing thiazole amino acid bioactivity.
Section 2: Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis, purification, and evaluation of thiazole amino acid derivatives.
Q1: My Hantzsch thiazole synthesis yield is consistently low. What are the common causes and solutions?
A1: The Hantzsch synthesis, reacting an α-haloketone with a thioamide, is generally high-yielding but can be sensitive to several factors.[10][11][12]
-
Causality & Troubleshooting:
-
Poor Quality of α-Haloketone: α-Haloketones can degrade over time, releasing free halogen and forming side products. Ensure you are using a freshly prepared or purified reagent. Verify purity via TLC or ¹H NMR before use.
-
Thioamide Instability: Some thioamides are unstable, especially in acidic or basic conditions.[13] The reaction is typically run under neutral or slightly acidic conditions. If your thioamide is suspect, consider synthesizing it fresh and using it immediately.
-
Incorrect Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.1-1.5 equivalents) of the thioamide can often drive the reaction to completion and compensate for any potential degradation.[10]
-
Solvent Choice: The reaction is often performed in alcohols like ethanol or methanol.[10] Ensure the solvent is anhydrous, as water can lead to hydrolysis of the α-haloketone and other side reactions. For poorly soluble starting materials, DMF or dioxane can be used, but may require higher temperatures and longer reaction times.
-
Reaction Temperature: Overheating can cause decomposition. The reaction is often exothermic. Start at room temperature and gently reflux if necessary. Monitor the reaction progress by TLC to avoid prolonged heating after completion.
-
Q2: I am observing multiple spots on TLC during purification of my 2-aminothiazole product. How can I improve purity?
A2: This is a frequent issue. The primary product is basic due to the 2-amino group, but side products can be neutral or acidic.
-
Causality & Troubleshooting:
-
Unreacted Starting Materials: This is the most common cause.
-
Side Products: Potential side products include dimers or products from self-condensation of the α-haloketone.
-
Purification Strategy:
-
Acid-Base Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your 2-aminothiazole product should move into the aqueous layer as the hydrochloride salt. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product, which can then be filtered or extracted back into an organic solvent.
-
Column Chromatography: Use a silica gel column. The basic nature of the 2-aminothiazole can cause streaking. To mitigate this, add a small amount of triethylamine (~1%) to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.
-
-
Q3: My compound shows high in vitro potency but fails in cell-based assays. What's the likely problem?
A3: This classic disconnect often points to issues with ADME (Absorption, Distribution, Metabolism, Excretion) properties, primarily poor cell permeability or high metabolic instability.
-
Causality & Troubleshooting:
-
Poor Permeability: Highly polar molecules or those with many hydrogen bond donors/acceptors often struggle to cross the cell membrane.
-
Solution: Consider strategies to increase lipophilicity. This can be achieved by adding non-polar substituents (e.g., methyl, phenyl, or halogen groups) to the thiazole ring or amino acid side chain. A prodrug approach, masking polar groups like carboxylic acids as esters, is another effective strategy.
-
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s).[14] The thiazole ring itself can be a site of metabolism, such as S-oxidation or epoxidation.[14]
-
Solution: Identify the metabolic "soft spot." This can be done experimentally via metabolite identification studies. Once identified, block the site of metabolism. For example, if a specific phenyl ring is being hydroxylated, adding a fluorine atom at that position can prevent the reaction without significantly altering steric properties.
-
-
Efflux Pump Substrate: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Solution: This is a complex problem. Minor structural modifications can sometimes abolish P-gp recognition.[15] Co-dosing with a known P-gp inhibitor in your assay can help confirm if this is the mechanism of resistance.
-
-
Q4: How do I decide where to make modifications on the thiazole ring for SAR studies?
A4: The thiazole ring has three positions for substitution: C2, C4, and C5. Each has distinct electronic properties and synthetic accessibility.[16]
Caption: Properties of thiazole ring positions for SAR.
-
Strategic Guidance:
-
C2 Position: Typically defined by the choice of thioamide in a Hantzsch synthesis. A library of thioamides allows for rapid diversification at this position. Modifications here can significantly impact interactions as they often project into solvent or binding pockets.
-
C4 Position: Defined by the α-haloketone. This position is excellent for introducing larger aryl or alkyl groups to probe steric limits and hydrophobic interactions within a target's active site.
-
C5 Position: This is the most electron-rich carbon and is amenable to post-synthesis modifications via electrophilic aromatic substitution (e.g., bromination with NBS). This allows for late-stage diversification of a lead compound.
-
Section 3: Core Experimental Protocols
These protocols are provided as a self-validating baseline. Successful execution with the expected outcome validates the integrity of your reagents and technique.
Protocol 3.1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 2-amino-4-phenylthiazole, a common building block.[10] It serves as a reliable method to validate your experimental setup.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (Anhydrous), ~5 mL per mmol of 2-bromoacetophenone
-
Sodium Carbonate (Na₂CO₃) solution, 5% aqueous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask.
-
Heating: Heat the mixture to a gentle reflux (~78°C) with vigorous stirring. The solids should dissolve as the reaction proceeds.
-
Causality Note: Refluxing provides the necessary activation energy for the initial S-alkylation and subsequent cyclization, while ethanol is an effective solvent for both reactants.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 70:30 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours. Look for the disappearance of the 2-bromoacetophenone spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing an excess of 5% aqueous sodium carbonate solution while stirring. This neutralizes the HBr byproduct, causing the free base product to precipitate.
-
Self-Validation Check: The formation of a pale yellow or off-white solid at this stage is a strong indicator of successful product formation.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. The product is often pure enough for subsequent steps without further purification.[10]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3.2: C5-Bromination of a 2-Amino-4-Arylthiazole
This protocol demonstrates a late-stage functionalization to introduce a handle for further modification or to modulate electronic properties.
Materials:
-
2-Amino-4-arylthiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2-amino-4-arylthiazole (1.0 eq) in ACN or DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Causality Note: Cooling the reaction helps to control the rate of the electrophilic substitution and minimizes the formation of dibrominated or other side products.
-
-
NBS Addition: Add NBS (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours.
-
Monitoring: Monitor the reaction by TLC. The product spot should be less polar (higher Rf) than the starting material.
-
Work-up: Once complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure C5-bromo derivative.
References
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Google Books.
- Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase. (n.d.). NIH.
- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). Google Books.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- A review on thiazole based compounds & it's pharmacological activities. (2024, October 23). Aptuit.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
- Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. (n.d.). RSC Publishing.
- Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. (n.d.). Taylor & Francis Online.
- Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2025, August 6). ResearchGate.
- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- synthesis of thiazoles. (2019, January 19). YouTube.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central.
- Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (n.d.). Google Books.
- Systematic Review On Thiazole And Its Applications. (n.d.). ResearchGate.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct.co.in.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. kuey.net [kuey.net]
overcoming common errors in thiazole compound synthesis
Thiazole Synthesis Technical Support Center
A Senior Application Scientist's Guide to Troubleshooting Common Errors
Welcome to the Technical Support Center for Thiazole Compound Synthesis. As a Senior Application Scientist, I understand that while thiazole synthesis is a cornerstone of medicinal chemistry, the path from starting materials to a pure final product can be fraught with challenges.[1] This guide is structured to address the most common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research. We will focus primarily on the robust and widely used Hantzsch thiazole synthesis, while also touching upon broader challenges in purification and characterization.[2][3]
Section 1: The Hantzsch Thiazole Synthesis - Mechanism & Common Pitfalls
The Hantzsch synthesis, a classic reaction between an α-haloketone and a thioamide, remains one of the most reliable methods for preparing thiazoles.[4][5] Its success hinges on a two-stage process: an initial SN2 reaction followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[6][7] Understanding this mechanism is the first step to effective troubleshooting.
Caption: The Hantzsch thiazole synthesis pathway.
Frequently Asked Questions: Reaction Failure & Low Yield
Q1: My Hantzsch reaction has a very low yield or isn't working at all. Where should I start troubleshooting?
A1: This is a common issue that typically points to one of three areas: starting material integrity, reaction conditions, or the work-up procedure.
-
Starting Material Integrity:
-
α-Haloketone Stability: α-Haloketones, particularly α-bromoketones, can be unstable and are often lachrymatory. Ensure they are fresh or have been stored properly under inert gas and protected from light. Over time, they can decompose, leading to a host of impurities that inhibit the reaction.
-
Thioamide Quality: The thioamide should be pure. Impurities can interfere with the initial nucleophilic attack. While many thioamides like thiourea are stable, more complex custom-synthesized thioamides may require purification before use.[6]
-
-
Reaction Conditions:
-
Solvent Choice: The reaction is typically run in alcohols like methanol or ethanol.[4] These solvents are effective at dissolving the starting materials and facilitating the reaction.
-
Temperature: Gentle heating is often required to overcome the activation energy for both the SN2 and cyclization steps.[7] A common protocol involves heating at a gentle reflux (e.g., in methanol) for 30 minutes to an hour.[4] Insufficient heat can lead to an incomplete reaction.
-
Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the more stable and often more soluble reagent, like thiourea, can help drive the reaction to completion.[4][7]
-
-
Work-up Procedure:
-
The initial product formed is often the protonated thiazole salt (e.g., HBr salt), which can be quite soluble in the reaction solvent.[7] The neutral thiazole product is typically precipitated by pouring the cooled reaction mixture into a weak base solution, such as 5% sodium carbonate.[4] If this neutralization step is skipped, your product may remain dissolved in the filtrate.
-
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: Side product formation is a frequent challenge. The identity of these byproducts depends on your specific substrates and conditions.
-
Unreacted Starting Materials: The most obvious spots are often your unreacted α-haloketone and thioamide. Co-spotting with your starting materials can quickly confirm this.
-
Regioisomers: When using an N-monosubstituted thiourea, there is a possibility of forming two different regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[8] The reaction is typically run in a neutral solvent to favor the 2-amino product. However, under acidic conditions, the formation of the 2-imino isomer can be significant.[8] Distinguishing these isomers often requires careful spectroscopic analysis (¹H NMR, IR).[8]
-
Dimerization/Self-Condensation: α-Haloketones can potentially undergo self-condensation, especially under basic conditions, though this is less common in a typical Hantzsch setup.
Caption: A logical workflow for troubleshooting low-yield reactions.
Section 2: Purification & Characterization
Even with a successful reaction, isolating a pure thiazole can be challenging. The following Q&A addresses common hurdles in this final, critical stage.
Q3: My product precipitated as expected, but the melting point is broad and the NMR is messy. How can I improve its purity?
A3: A broad melting point and complex NMR spectrum are classic indicators of impurities.[7] While precipitation is an effective first-pass purification, further steps are often necessary.
-
Thorough Washing: After filtering the crude product, wash the filter cake extensively. Start with water to remove inorganic salts (like NaBr and excess Na₂CO₃). Follow this with a cold, non-polar organic solvent like hexanes to wash away non-polar impurities without dissolving your thiazole product.
-
Recrystallization: This is the most powerful technique for purifying solid products. The key is selecting an appropriate solvent system. A good solvent will dissolve your product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Common solvents for thiazoles include ethanol, isopropanol, or mixtures like ethanol/water.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the next step. A solvent system like ethyl acetate/hexanes is often a good starting point for eluting thiazoles.[4]
Q4: How do I definitively confirm the structure of my synthesized thiazole?
A4: A combination of spectroscopic methods is essential for unambiguous structure confirmation.[9][10]
-
¹H NMR Spectroscopy: This is your primary tool. Look for characteristic signals:
-
Thiazole C5-H: This is a key singlet that typically appears around 7.6-8.5 ppm.[11] Its presence is strong evidence of ring formation.
-
Aromatic Protons: Protons on any aryl substituents will appear in the aromatic region (typically 7-8 ppm).
-
NH₂ Protons: For 2-aminothiazoles, the -NH₂ protons often appear as a broad singlet. A D₂O shake experiment can confirm this assignment, as the peak will disappear.[7]
-
-
¹³C NMR Spectroscopy: This confirms the carbon skeleton. The thiazole ring carbons have distinct chemical shifts, with the C=N carbon appearing further downfield.[11]
-
FT-IR Spectroscopy: Look for the disappearance of the ketone C=O stretch from your α-haloketone starting material and the appearance of C=N and C-S stretching vibrations characteristic of the thiazole ring.[11]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. The molecular ion peak (M+) should match the calculated mass of your target thiazole.[9]
Comparative Spectroscopic Data
| Compound Type | Key ¹H NMR Signal (ppm) | Key IR Signal (cm⁻¹) |
| α-Haloketone (Start) | ~4.5-5.0 (singlet, -CH₂-Br) | ~1680-1700 (strong, C=O) |
| Thioamide (Start) | Varies | ~1600-1650 (C=S) |
| 2-Amino-4-phenylthiazole (Product) | ~7.0 (singlet, C5-H) | ~3400 (N-H), ~1620 (C=N) |
Section 3: Experimental Protocol Example
This protocol provides a validated, step-by-step method for a representative Hantzsch synthesis. Trustworthy protocols are built on precision and reproducibility.
Protocol: Synthesis of 2-amino-4-phenylthiazole[4]
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~1.0 g)
-
Thiourea (7.5 mmol, ~0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (aqueous, 20 mL)
-
Deionized Water (for washing)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol to the vial.
-
Heating: Place the vial on a hot plate set to a low temperature (~100°C) and stir the mixture. Allow the reaction to proceed with gentle heating for 30 minutes. The solids should fully dissolve.
-
Cooling: After 30 minutes, remove the vial from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled methanol solution into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. Swirl the beaker to mix thoroughly. A solid precipitate should form immediately.[7]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of deionized water to remove any residual salts.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.
-
Analysis: Once dry, determine the mass and calculate the percent yield. Characterize the product using melting point, TLC, and spectroscopic methods (NMR, IR). A high yield (often >90%) is expected for this reaction.[7]
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(12), 2249. Available at: [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Ahmad, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 58-71. Available at: [Link]
-
Choudhary, A. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]
-
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730. Available at: [Link]
-
Gomha, S. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1029-1047. Available at: [Link]
-
IJARSCT. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(3). Available at: [Link]
-
Păltinean, R., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(2), 485. Available at: [Link]
-
Venkatesh, P. (2018, April 20). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Chemistry Lectures. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation [Video]. YouTube. Retrieved from [Link]
-
Bekhit, A. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19869-19883. Available at: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Măruțescu, L. G., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3362. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]
-
Jaman, Z., et al. (2026, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]
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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminothiazoles
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically with aminothiazole compounds. Peak tailing can significantly compromise resolution, quantification, and method reliability[1]. This resource provides in-depth, scientifically grounded answers and actionable protocols to diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
FAQ 1: I'm seeing significant tailing with my aminothiazole analyte. What's the primary cause?
Peak tailing, where a peak's asymmetry factor is greater than 1.2, is typically a symptom of more than one retention mechanism occurring simultaneously on the column[2]. For aminothiazoles, which are basic compounds, the issue almost always stems from unwanted secondary interactions with the stationary phase[1][2].
There are two dominant causes for this phenomenon:
-
Silanol Interactions : This is the most common culprit. Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted hydroxyl groups on their surface called silanols (Si-OH)[1][3]. At mobile phase pH levels above approximately 3-4, these silanol groups become deprotonated and negatively charged (Si-O⁻)[4]. Aminothiazoles, being basic, are protonated and positively charged in typical acidic-to-neutral mobile phases. This charge difference leads to a strong ionic interaction, a secondary retention mechanism, which delays a portion of the analyte molecules from eluting, causing a characteristic tail[2][3].
-
Metal Chelation : The aminothiazole ring structure can possess functional groups capable of chelating, or binding, to trace metal ions[5]. These metal ions can be present within the silica matrix of the column packing material itself or can leach from stainless steel components of the HPLC system, such as frits, tubing, or pump heads[5][6][7]. When the analyte chelates with these immobile metal ions, its elution is delayed, resulting in significant peak tailing[5].
To fix the issue, you must first diagnose the root cause. A simple diagnostic workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for diagnosing peak tailing.
FAQ 2: My diagnosis points to silanol interactions. How can I eliminate this problem?
You have two main levers to pull: modifying the mobile phase or choosing a more appropriate stationary phase.
The goal here is to minimize the ionic interaction between your protonated aminothiazole and the deprotonated silanols.
-
Lower the Mobile Phase pH : By reducing the mobile phase pH to below 3 (ideally around pH 2.5), you fully protonate the silanol groups (Si-OH), neutralizing their negative charge[2][4]. This eliminates the strong ionic secondary interaction, leaving the primary reversed-phase mechanism to provide a symmetrical peak. Be aware that standard silica columns can hydrolyze and degrade at pH < 2; use a column specifically designed for low pH stability if necessary[2].
-
Add a Competing Base : Introducing a small, basic "silanol suppressor" like Triethylamine (TEA) into the mobile phase is a classic strategy[8][9]. TEA, being a base, will preferentially interact with the acidic silanol sites, effectively shielding them from your aminothiazole analyte[8]. The downside is that additives like TEA can shorten column lifetime and may be difficult to flush from the system[9][10].
-
Use an Ion-Pairing Reagent : For some applications, adding an ion-pairing reagent like Trifluoroacetic Acid (TFA) can be effective. At a typical concentration of 0.1%, TFA serves two roles: it lowers the mobile phase pH to ~2, suppressing silanol activity, and its counter-ion (CF₃COO⁻) can form a neutral ion-pair with the protonated aminothiazole, improving peak shape[11][12]. However, TFA is a strong ion-suppressor and is not ideal for LC-MS applications[11][13].
Caption: Interaction between a basic analyte and a deprotonated silanol group.
Modern HPLC columns offer advanced chemistries designed to overcome these issues.
-
Use a High-Purity, End-Capped Column : Choose a column made from high-purity Type B silica, which has a lower trace metal content[6]. Furthermore, select a column that is "end-capped." End-capping is a chemical process that covers most of the residual silanols with a small, inert group (like a trimethylsilyl group), effectively shielding them from interaction with analytes[2][14][15][16]. Some columns even feature double or triple end-capping for maximum inertness[15].
-
Consider Alternative Stationary Phases :
-
Polar-Embedded Phases : These columns have a polar group (e.g., carbamate) embedded near the base of the alkyl chain. This feature helps to shield residual silanols and can provide alternative selectivity[17][18].
-
Hybrid Silica Particles : Columns using hybrid organic/inorganic silica particles often exhibit fewer active silanol sites and are more resistant to extreme pH, offering better peak shapes for basic compounds.
-
| Strategy | Mechanism | Pros | Cons |
| Lower Mobile Phase pH | Protonates silanols (Si-OH), neutralizing their charge. | Highly effective, simple to implement. | May alter analyte retention; requires pH-stable column. |
| Add Competing Base (TEA) | Shields silanol sites from the analyte. | Effective at moderate pH. | Can shorten column life; may be hard to remove from system. |
| Use End-Capped Column | Physically blocks access to residual silanols. | Very effective; creates a more inert surface. | End-capping is never 100% complete[2]; may be more expensive. |
| Use Polar-Embedded Column | Shields silanols and offers alternative selectivity. | Excellent peak shape for bases. | Selectivity may differ significantly from standard C18. |
FAQ 3: What if metal chelation is the problem? How do I confirm and fix it?
If your diagnostic test using a chelating agent improved the peak shape, or if you are analyzing a compound known to be a strong chelator (like ciprofloxacin, which has a similar potential to some aminothiazole derivatives), then metal contamination is the likely cause[5].
Metal ions can leach from stainless steel HPLC components over time, especially with certain mobile phases[5][19]. Passivation is a process to remove these free metal ions and create a more inert surface[20][21][22].
Protocol: HPLC System Passivation
Caution : Always consult your HPLC manufacturer's guidelines before performing passivation. Disconnect the column before starting.
-
Initial Flush : Flush the entire system (all flow paths) with HPLC-grade water for 30 minutes at 1 mL/min.
-
Acid Wash : Flush the system with 6N Nitric Acid (HNO₃) for 60 minutes. Alternatively, a solution of 10-20% Isopropanol with 10mM EDTA can be used as a milder option.
-
Water Rinse : Flush thoroughly with HPLC-grade water until the effluent pH is neutral (at least 60-90 minutes).
-
Solvent Rinse : Flush with your typical organic solvent (e.g., Methanol or Acetonitrile) for 30 minutes to prepare the system for use.
-
Mobile Phase Additives : Continuously adding a weak chelating agent like 15-25 mM citric acid or ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be highly effective[20]. These agents will bind to metal ions in the system, preventing your analyte from interacting with them.
-
Inert Hardware : For long-term, robust solutions, consider upgrading to a bio-inert or metal-free HPLC system. These systems use materials like PEEK and titanium for tubing, frits, and pump heads, which significantly reduce the risk of metal ion leaching[5][21].
References
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Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek® Corporation. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]
-
How can I prevent peak tailing in HPLC?. ResearchGate. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
-
The role of end-capping in reversed-phase. Phenomenex. [Link]
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Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
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Why is trifluoroacetic acid (TFA) used in c-18 column?. ResearchGate. [Link]
-
Methods for the Passivation of HPLC Instruments and Columns. LCGC International. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
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What is the relation between PKa and PH ?. ResearchGate. [Link]
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What Is Endcapping in HPLC Columns. Chrom Tech, Inc. [Link]
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HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
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Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. National Institutes of Health. [Link]
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severe tailing on column. Chromatography Forum. [Link]
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Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
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Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
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Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Phenomenex. [Link]
- Liquid chromatography stationary phases with reduced silanol interactions.
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End-capping. Separation Science. [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
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Successful passivation of an HPLC system. Analytics-Shop. [Link]
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
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The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]
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Does anyone have a suggestion on an HPLC column for the analysis of PITC derivatized amino acids?. ResearchGate. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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the role of TFA on Reverse phase chromatography?. Chromatography Forum. [Link]
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Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Why Is End-Capping Used In Liquid Chromatography?. YouTube. [Link]
-
Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. [Link]
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minimizing racemization during 2-Amino-3-(thiazol-2-yl)propanoic acid synthesis
A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals
I. Understanding and Troubleshooting Racemization
Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge in the synthesis of chiral amino acids.[1][2] In the context of 2-Amino-3-(thiazol-2-yl)propanoic acid, maintaining stereochemical integrity at the α-carbon is paramount for its intended biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization during the synthesis of α-amino acids like this compound?
A1: Racemization in α-amino acid synthesis predominantly occurs via two mechanisms, both involving the deprotonation and subsequent reprotonation of the α-carbon:
-
Direct Enolization/Enolate Formation: Under basic conditions, the α-proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face of the enolate, leading to a racemic mixture. The basicity of reagents used in the reaction, such as certain organic bases, can significantly influence the extent of this direct racemization.[1]
-
Oxazolone (Azlactone) Formation: This is a common pathway, especially during peptide coupling or when the N-terminus is protected with an acyl group.[3] The carboxyl group is activated (e.g., by a coupling reagent), and the neighboring N-acyl group can cyclize to form a planar, achiral oxazolone intermediate.[3] The α-proton of this intermediate is highly acidic and easily removed. Subsequent ring-opening by a nucleophile can occur from either side, resulting in racemization.[1][3]
Q2: My chiral HPLC analysis shows a racemic or partially racemized product. What are the likely causes in my synthesis of this compound?
A2: Several factors during the synthesis can contribute to racemization. Consider the following troubleshooting points:
-
Inappropriate Base: The choice and stoichiometry of the base are critical. Strong, sterically unhindered bases can readily deprotonate the α-carbon.[1]
-
Suboptimal Coupling Reagents/Conditions: Certain coupling reagents are more prone to causing racemization than others.[4][5] Prolonged reaction times or elevated temperatures during the activation and coupling steps can also increase the risk.
-
Choice of Protecting Group: The nature of the α-amino protecting group plays a crucial role. While urethane-type protecting groups like Boc and Fmoc are generally good at suppressing racemization, they are not infallible under harsh conditions.[6]
-
Harsh Deprotection or Hydrolysis Conditions: The final steps to remove protecting groups or hydrolyze esters can introduce racemization if conditions are too harsh (e.g., strong acids or bases at high temperatures).[6]
Q3: How can I choose the right coupling reagent and additives to minimize racemization?
A3: The selection of the coupling reagent and the use of additives are pivotal for maintaining stereochemical integrity.
-
Carbodiimides with Additives: Carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are effective coupling agents but can cause significant racemization when used alone.[5] The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential.[1][4][5] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1]
-
Onium Salt-Based Reagents: Reagents like HATU, HBTU, and COMU are generally very efficient but require careful control of the base used.[4] The use of a weaker base like N-methylmorpholine (NMM) or collidine is often preferred over stronger bases like diisopropylethylamine (DIEA) to reduce the risk of racemization.[1][5]
-
Ynamides: Recent research has shown that ynamide coupling reagents can be highly effective in suppressing racemization, even allowing for peptide synthesis with unprotected amino acids.[7]
| Coupling Reagent Combination | Relative Racemization Risk | Notes |
| DIC / Oxyma | Low | Generally a mild and effective combination for suppressing racemization.[4] |
| HATU / NMM | Moderate | Effective, but the choice of base is critical.[4] |
| DCC or DIC alone | High | Not recommended without an additive due to a high risk of racemization.[5] |
| EDCl / HOBt | Low to Moderate | A common water-soluble carbodiimide combination; can still cause some racemization with sensitive amino acids.[4] |
Q4: Can the choice of α-amino protecting group influence the degree of racemization?
A4: Absolutely. The α-amino protecting group is a key factor in preventing racemization.
-
Urethane-type Protecting Groups (Boc, Fmoc, Cbz): These are generally effective at suppressing racemization because the lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making it less available to participate in oxazolone formation.[6]
-
Thiol-labile Protecting Groups: Newer protecting groups, such as the 2,4-dinitro-6-phenyl-benzenesulfenyl (DNPBS) group, have been developed to offer enhanced suppression of racemization compared to traditional protecting groups.[4][6]
II. Asymmetric Synthesis Strategies and Protocols
To proactively avoid racemization, employing an asymmetric synthesis strategy is often the most effective approach. These methods introduce the desired stereochemistry early in the synthesis and are designed to maintain it throughout the reaction sequence.
Strategy 1: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids. The asymmetric variant utilizes a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the key cyanohydrin formation step.[6][8]
Protocol: Asymmetric Strecker Reaction using a Chiral Auxiliary
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Iminium Ion Formation: React thiazole-2-acetaldehyde with a chiral amine auxiliary (e.g., (R)-phenylglycine amide) in a suitable solvent (e.g., methanol) to form the corresponding chiral imine.[8]
-
Cyanide Addition: Treat the in-situ generated imine with a cyanide source (e.g., trimethylsilyl cyanide) at low temperature (e.g., -78 °C) to diastereoselectively form the α-aminonitrile.
-
Hydrolysis and Auxiliary Removal: Hydrolyze the nitrile group to a carboxylic acid and cleave the chiral auxiliary under acidic conditions (e.g., refluxing in 6M HCl) to yield the enantiomerically enriched this compound.[6]
Strategy 2: Chiral Glycinate Enolate Alkylation
This method involves the alkylation of a chiral enolate derived from glycine. The chiral auxiliary is typically part of the ester group.
Workflow for Chiral Glycinate Enolate Alkylation
Caption: Asymmetric synthesis via chiral glycinate enolate alkylation.
Strategy 3: Catalytic Asymmetric Hydrogenation
This powerful technique involves the hydrogenation of a dehydroamino acid precursor in the presence of a chiral metal catalyst.[9][10]
Protocol: Asymmetric Hydrogenation
-
Precursor Synthesis: Synthesize the α,β-dehydroamino acid precursor, (Z)-2-acetamido-3-(thiazol-2-yl)acrylic acid.
-
Asymmetric Hydrogenation: Dissolve the precursor in a suitable solvent (e.g., methanol) and subject it to hydrogenation (H2 gas) in the presence of a chiral rhodium or ruthenium catalyst (e.g., Rh(DIPAMP)(COD))BF4).[10]
-
Deprotection: Remove the N-acetyl group under acidic or basic conditions to afford the final product.
III. Visualizing Racemization Mechanisms
Understanding the mechanistic pathways that lead to racemization is key to preventing it.
Mechanism 1: Direct Enolization
Caption: Racemization via direct α-proton abstraction.
Mechanism 2: Oxazolone Formation
Caption: Racemization through a planar oxazolone intermediate.
IV. References
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. Retrieved from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved from [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). Molecules. Retrieved from [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2023). Nature Communications. Retrieved from [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids. (2017). Chemical Reviews. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Retrieved from [Link]
-
Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2023). Journal of Creation. Retrieved from [Link]
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2020). Molecules. Retrieved from [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1991). In Peptides. Retrieved from [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2004). Organic Letters. Retrieved from [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. creation.com [creation.com]
- 3. youtube.com [youtube.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. renyi.hu [renyi.hu]
Technical Support Center: Amidation of 2-Amino-3-(thiazol-2-yl)propanoic acid
Welcome to the technical support center for the amidation of 2-Amino-3-(thiazol-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide bond formation. Here, we synthesize field-proven insights and foundational chemical principles to help you troubleshoot common issues and optimize your reaction yields.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent challenges encountered during the amidation of this compound.
| Issue | Potential Causes | Recommended Actions |
| Low or No Product Yield | 1. Inefficient carboxylic acid activation.2. Steric hindrance from the thiazole moiety.3. Low nucleophilicity of the amine.4. Suboptimal reaction conditions (solvent, temperature).5. Decomposition of reagents. | - Switch to a more potent coupling reagent (e.g., HATU, HCTU).- Increase reaction temperature or time.- Use a higher concentration of reagents.[1]- Ensure solvents are anhydrous and reagents are fresh. |
| Significant Racemization | 1. Formation of an oxazolone intermediate.2. Use of a strong base or high temperatures.3. Inappropriate coupling reagent. | - Add a racemization suppressor like HOBt, HOAt, or Oxyma Pure®.[2][3][4]- Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[2][4]- Perform the reaction at a lower temperature (e.g., 0 °C to RT).[2] |
| Presence of Side Products | 1. N-acylurea formation: (with carbodiimides like EDC/DCC).2. Guanidinylation: (with uronium/aminium reagents like HBTU/HATU).3. Reaction with thiazole ring: Potential for side reactions on the heterocyclic ring. | - For carbodiimides, add HOBt to intercept the O-acylisourea intermediate.[2]- For uronium reagents, pre-activate the carboxylic acid before adding the amine to avoid direct reaction with the unprotected N-terminus.[5]- Use appropriate protecting groups if the thiazole ring is reactive under the chosen conditions. |
| Difficult Product Purification | 1. Byproducts from coupling reagents (e.g., tetramethylurea, DCU).2. Unreacted starting materials.3. Product is highly polar. | - Choose reagents that yield water-soluble byproducts (e.g., EDC, HBTU, HATU).[2]- Use an aqueous workup to remove water-soluble impurities.[6]- For polar products, consider reversed-phase flash chromatography or ion-exchange chromatography.[7] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this amidation?
The choice of coupling reagent is critical for success.[2] While standard carbodiimides like EDC can work, the electron-withdrawing nature and steric bulk of the thiazole ring often necessitate more powerful reagents.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These are highly recommended. HATU is particularly effective due to its high reactivity and ability to minimize racemization, attributed to the anchimeric assistance from its pyridine nitrogen during the reaction.[3][8][9][10] It forms a highly reactive OAt-active ester, which leads to faster and more efficient couplings, even with sterically hindered substrates.[8][9]
-
Phosphonium Salts (PyBOP, PyAOP): These are also excellent choices. A key advantage is that they do not cause guanidinylation of the free amine, a common side reaction with uronium salts.[2][8] They are particularly useful when an excess of coupling reagent is required to drive the reaction to completion.[8]
-
Carbodiimides (EDC, DIC): While economical, these are generally less potent. If used, they must be paired with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®.[2][3] The additive serves to form a more reactive intermediate ester and suppress both racemization and the formation of N-acylurea byproduct.[2]
Q2: How can I effectively prevent racemization at the α-carbon?
Racemization is a significant risk when activating amino acids, proceeding through an oxazolone or enol intermediate.[2][11] The thiazole moiety can influence the acidity of the α-proton, potentially increasing this risk.
Key Strategies to Suppress Racemization:
-
Additive Selection: The use of additives like HOBt, and particularly its 7-aza derivative HOAt , is crucial. HOAt, used in HATU, is more effective at suppressing racemization than HOBt.[4][8] Newer oxime-based additives like Oxyma Pure® are also highly effective and are considered safer alternatives to the potentially explosive benzotriazoles.[2]
-
Base Selection: The choice of base is critical. Use sterically hindered, weaker bases.
-
Temperature Control: Perform the activation and coupling steps at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[2]
Q3: What is the optimal solvent and concentration for this reaction?
-
Solvent: The most common and effective solvent is N,N-Dimethylformamide (DMF) .[9] It effectively dissolves the starting materials, reagents, and intermediates. Other polar aprotic solvents like N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can also be used, especially if aggregation is an issue in more complex peptide syntheses.[5] Ensure the solvent is anhydrous, as water will hydrolyze the activated ester intermediate.
-
Concentration: Higher concentrations can favor the desired bimolecular amidation reaction and improve yields, especially for difficult couplings.[1] A starting concentration of 0.1 M to 0.5 M is a reasonable range to explore.[1]
Q4: How should I monitor the reaction's progress?
Monitoring the reaction is key to determining the optimal reaction time and avoiding the formation of degradation products.
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of the limiting starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product. This is the preferred method for accurate monitoring.
-
Mass Spectrometry (LC-MS): Confirms the mass of the desired product and can help identify any major side products being formed.
Experimental Protocols & Methodologies
Protocol: General Amidation Procedure using HATU
This protocol provides a robust starting point for the amidation of N-protected this compound.
Materials:
-
N-protected this compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 - 3.0 eq)
-
Anhydrous DMF
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Slowly add the base (DIPEA or NMM, 2.0-3.0 eq) to the solution. Stir the mixture at 0 °C for 5-10 minutes to allow for pre-activation of the carboxylic acid.[5]
-
Amine Addition: Add the desired amine (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visual Diagrams and Workflows
General Amidation Mechanism (HATU)
The following diagram illustrates the key steps in the activation of a carboxylic acid with HATU and subsequent amidation.
Caption: A decision-making workflow for troubleshooting low yield.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Zhang, Y., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. RSC Medicinal Chemistry.
-
Wikipedia. (n.d.). HATU. [Link]
- P. C. J. Campos, et al. (2000). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
-
The Organic Chemistry Tutor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. [Link]
- Google Patents. (2006).
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.
Sources
- 1. biotage.com [biotage.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Managing the Hygroscopic Nature of Amino Acid Hydrochlorides
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling the hygroscopic nature of amino acid hydrochlorides. This resource offers practical, field-proven insights and troubleshooting solutions to ensure the integrity and reproducibility of your experiments.
Introduction: The Double-Edged Sword of Amino Acid Hydrochlorides
Amino acid hydrochlorides are widely utilized in pharmaceutical and research settings due to their enhanced solubility and stability compared to their free base counterparts.[1][2][3] The hydrochloride salt form improves the dissolution rate and bioavailability, making them ideal for a variety of applications.[2][3] However, this salt form also introduces a significant experimental challenge: hygroscopicity.
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For amino acid hydrochlorides, this can lead to a cascade of issues, including:
-
Inaccurate Weighing: Absorption of water leads to errors in mass determination, affecting the concentration of solutions and the stoichiometry of reactions.
-
Physical State Alterations: Moisture can cause caking, clumping, or even deliquescence (dissolving in the absorbed water), making the material difficult to handle and dispense.[4]
-
Chemical Degradation: The presence of water can initiate or accelerate degradation pathways, such as hydrolysis and oxidation, compromising the purity and stability of the compound.[5][6][7]
-
Alterations in Physicochemical Properties: Absorbed water can impact the pH of solutions prepared from the solid material and affect its dissolution profile.[8][9]
This guide is designed to equip you with the knowledge and techniques to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Are all amino acid hydrochlorides hygroscopic?
While many amino acid hydrochlorides exhibit hygroscopic tendencies, the degree of moisture absorption can vary significantly depending on the specific amino acid. For example, L-Lysine hydrochloride is known to be hygroscopic and can form a dihydrate at relative humidity levels above 60%.[10] Conversely, some studies suggest that forming a hydrochloride salt can in some cases reduce hygroscopicity compared to the free base, although this is not a universal rule. The hygroscopicity is largely influenced by the ability of the chloride ion to form hydrogen bonds with water molecules.
Q2: How does the hygroscopicity of an amino acid hydrochloride compare to its free base form?
The comparison is not always straightforward and depends on the specific amino acid. Generally, the salt form is expected to have a higher affinity for water due to the ionic nature of the compound. However, factors such as the crystal lattice structure and the presence of other functional groups also play a crucial role.
| Amino Acid | Free Base Hygroscopicity | Hydrochloride Salt Hygroscopicity |
| L-Arginine | Generally considered hygroscopic. | Often used to improve stability and solubility, but can still be hygroscopic.[11] |
| L-Lysine | Can be very hygroscopic.[5] | Generally more stable and less prone to moisture absorption than the free base, but will form a dihydrate at high humidity.[4] |
| L-Histidine | Hygroscopic, with the degree influenced by its imidazole group. | L-Histidine monohydrochloride monohydrate is a common, stable form, though it inherently contains water.[12][13][14][15][16] |
Q3: What are the primary signs that my amino acid hydrochloride has absorbed moisture?
Visual inspection is the first step. Look for:
-
Clumping or Caking: The powder no longer flows freely.
-
Change in Appearance: The material may appear wet, sticky, or even start to dissolve.
-
Difficulty in Handling: The powder may adhere to spatulas or weighing paper.
For quantitative assessment, a change in weight over a short period when exposed to ambient conditions is a clear indicator.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent results in experiments using amino acid hydrochloride solutions.
Possible Cause: Inaccurate concentration of the stock solution due to weighing a sample that has absorbed water.
Solution:
-
Dry the Amino Acid Hydrochloride Before Use: If the material is thermally stable, drying it in a vacuum oven at a suitable temperature can remove absorbed moisture. Always consult the manufacturer's data sheet for recommended drying conditions to avoid degradation.
-
Quantify Water Content: For critical applications, determine the water content of your material using Karl Fischer titration.[17] This will allow you to correct for the water content and calculate the exact amount of the anhydrous compound.
-
Controlled Weighing Environment: Weigh the compound in a glove box with a controlled low-humidity atmosphere. If a glove box is unavailable, weigh the material quickly and in a draft-shielded analytical balance.
Issue 2: The pH of my prepared solution is different from the expected value.
Possible Cause: The absorbed water can act as a solvent, leading to a partial dissolution and equilibration of the amino acid hydrochloride, which can alter the pH upon full dissolution in the intended solvent.
Solution:
-
Use Freshly Opened or Properly Stored Material: Minimize the exposure of the stock material to ambient humidity.
-
Dry the Material: As with Issue 1, drying the material prior to use can help ensure consistency.
-
pH Adjustment: Be prepared to adjust the pH of your final solution to the desired value using an appropriate acid or base.
Issue 3: Poor yield or unexpected byproducts in a chemical synthesis reaction.
Possible Cause: The absorbed water may be participating in the reaction, leading to hydrolysis of reactants or products, or it may be altering the reaction conditions (e.g., concentration, pH).
Solution:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
Confirm Purity of Starting Material: Use analytical techniques like HPLC or NMR to confirm the purity of the amino acid hydrochloride before use, especially if it has been stored for a long time or in suboptimal conditions.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
This protocol provides a general procedure for determining the water content in an amino acid hydrochloride.
Principle: The Karl Fischer titration is a highly specific and accurate method for water determination. It is based on the Bunsen reaction where water reacts with iodine and sulfur dioxide in the presence of a base and a suitable solvent.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol or other suitable solvent
-
Amino acid hydrochloride sample
-
Weighing boat and spatula
Procedure:
-
System Preparation: Fill the titrator with the appropriate Karl Fischer reagent and solvent. Condition the titration cell by running a pre-titration to neutralize any residual moisture in the solvent until a stable, low drift is achieved.
-
Sample Preparation: Accurately weigh approximately 0.1-0.5 g of the amino acid hydrochloride into a dry weighing boat. The exact sample weight will depend on the expected water content.
-
Titration: Quickly add the sample to the titration cell. Ensure the cell is sealed immediately to prevent atmospheric moisture from entering.
-
Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (w/w).
Causality Behind Choices:
-
Volumetric vs. Coulometric: Volumetric titration is generally suitable for samples with higher water content (>0.1%). For samples with very low water content, coulometric Karl Fischer titration offers higher sensitivity.
-
Solvent Selection: Anhydrous methanol is a common solvent. However, for amino acids that are poorly soluble in methanol, a co-solvent like formamide may be added to improve solubility and ensure the release of all water.[17]
-
KF Oven: For samples where direct titration is difficult due to poor solubility or side reactions, a Karl Fischer oven can be used. The sample is heated in the oven, and the evaporated water is carried by a dry inert gas into the titration cell. Recommended temperatures for amino acids are typically between 150 and 180 °C.[17]
Protocol 2: Gravimetric Determination of Hygroscopicity
This protocol allows for a straightforward assessment of a material's tendency to absorb moisture.
Materials:
-
Analytical balance (at least 4 decimal places)
-
Weighing dish
-
Desiccator with a saturated salt solution to create a controlled humidity environment (e.g., a saturated solution of sodium chloride creates a relative humidity of approximately 75% at room temperature).
-
Hygrometer to verify the humidity inside the desiccator.
Procedure:
-
Initial Weighing: Accurately weigh a clean, dry weighing dish. Add approximately 1 g of the amino acid hydrochloride to the dish and record the initial weight.
-
Exposure to Humidity: Place the weighing dish containing the sample inside the desiccator with the saturated salt solution.
-
Periodic Weighing: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing dish from the desiccator and quickly weigh it. Record the weight and the time.
-
Equilibrium: Continue periodic weighing until the weight of the sample becomes constant, indicating that it has reached equilibrium with the surrounding humidity.
-
Calculation: Calculate the percentage of water absorbed at each time point using the following formula: % Water Absorbed = [(Wt - Wi) / Wi] * 100 where Wt is the weight at time t and Wi is the initial weight of the sample.
Visualizing Workflows
Workflow for Handling a New Batch of Amino Acid Hydrochloride
Caption: Logical steps for troubleshooting inconsistent results.
References
-
Altan, C. L. (2018). Difference between amino acid free base and its hydrochloride salt? ResearchGate. [Link]
-
Chan, C. K., et al. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. PubMed. [Link]
-
Ferreira, A. G., et al. (2025). Water Activity, pH and Density of Aqueous Amino Acids Solutions. ResearchGate. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain KCCM 10227 for all animal species. EFSA Journal. [Link]
-
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Kruczek, C., et al. (2021). Hydrothermal Degradation of Amino Acids. ChemSusChem. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80172 for all animal species. EFSA Journal. [Link]
-
Luo, B., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. PubMed. [Link]
-
Kim, H., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. [Link]
-
Li, Y., et al. (2015). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. ResearchGate. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species. EFSA Journal. [Link]
-
Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]
-
Karmas, E., & DiMarco, G. R. (1970). Dehydration thermoprofiles of amino acids and proteins. ResearchGate. [Link]
-
Mah, S. H., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
- Google Patents. (2001). Aqueous stable lysine solution.
-
Chen, J., et al. (2021). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences. [Link]
-
Organic Syntheses. (n.d.). Procedure A. [Link]
-
Reddit. (2017). Amino Acid Freebase vs. HCl Salt. [Link]
-
Mitsubishi Chemical Corporation. (n.d.). Development of Karl Fischer Reagents. [Link]
-
Huynh-Ba, K. (2020). (PDF) Stability Studies and Testing of Pharmaceuticals: An Overview. ResearchGate. [Link]
-
Clark, J. (2013). the acid base behaviour of amino acids. Chemguide. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80179 for all animal species. EFSA Journal. [Link]
-
Scigroundbio. (2023). Difference Between L-Arginine and L-Arginine HCL. [Link]
-
Rutherfurd, S. M., & Moughan, P. J. (1998). Correction for amino acid loss during acid hydrolysis of a purified protein. PubMed. [Link]
-
Han, S., et al. (2019). Hygroscopic growth factors of amino acids and comparison with previous studies. ResearchGate. [Link]
-
Tseng, H. C., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. [Link]
-
Ferreira, A. G., et al. (2022). Electrolyte Effects on the Amino Acid Solubility in Water. Industrial & Engineering Chemistry Research. [Link]
-
Ajinomoto. (2003). SAFETY DATA SHEET: L-Lysine Monohydrochloride. [Link]
-
MDPI. (2024). The Changes of Amino-Acid Metabolism between Wheat and Rice during Early Growth under Flooding Stress. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Nutri-Plus.de. (n.d.). L-Arginine Base or Arginine HCL: What's the difference?. [Link]
-
Waters Corporation. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. [Link]
-
Honeywell. (n.d.). Moisture Determination by Karl Fischer Titration. ResearchGate. [Link]
-
Kruczek, C., et al. (2021). Hydrothermal Degradation of Amino Acids. ResearchGate. [Link]
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- 5. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80172 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80179 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]
Technical Support Center: Optimizing Crystallization of 2-Amino-3-(thiazol-2-yl)propanoic Acid
Welcome to the technical support center for the crystallization of 2-Amino-3-(thiazol-2-yl)propanoic acid (CAS 1596-65-2), also known as β-(2-Thiazolyl)-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a zwitterionic heterocyclic amino acid, this compound presents unique challenges and opportunities in crystallization. This document provides in-depth troubleshooting guidance, frequently asked questions, and a foundational protocol grounded in scientific principles to streamline your crystallization workflow.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational approach to crystallization.
| Property | Value/Information | Significance for Crystallization |
| Molecular Formula | C₆H₈N₂O₂S | Provides the elemental composition. |
| Molecular Weight | 172.21 g/mol [][2] | Essential for calculating molar concentrations and supersaturation. |
| Appearance | Beige or yellowish powder[][3] | The color can be an initial indicator of purity. Off-colors may suggest the presence of impurities that can inhibit crystallization. |
| Melting Point | 197-198°C (with decomposition)[] | A sharp melting point is indicative of high purity. A broad melting range suggests the presence of impurities or a mixture of polymorphs. |
| Solubility | Soluble in water and alcohol[4] | This provides a starting point for solvent screening. The amphoteric nature of the amino acid suggests pH-dependent aqueous solubility.[5] |
| pKa Values | (Predicted) | The pKa values of the carboxylic acid and amino groups are crucial for predicting the isoelectric point (pI), where the molecule has a net-zero charge and typically minimum solubility.[6] Adjusting the pH away from the pI generally increases solubility. |
| Polymorphism | No specific polymorphs have been reported in the literature for this exact molecule. However, related thiazole derivatives are known to exhibit polymorphism.[7] | The potential for polymorphism necessitates careful control of crystallization conditions to ensure the desired solid form is consistently produced. |
Crystallization Optimization Workflow
The optimization of a crystallization process is a systematic endeavor. The following diagram illustrates a logical workflow for developing a robust crystallization protocol for this compound.
Caption: A logical workflow for optimizing the crystallization of this compound.
Troubleshooting Guide
Encountering challenges during crystallization is a common part of the scientific process. This section addresses specific issues you may face and provides actionable solutions based on established crystallization principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form (Clear Solution) | - Solution is too dilute (undersaturated). - Cooling too rapid, preventing nucleation. - Inhibition of nucleation by impurities. | - Concentrate the solution by slow evaporation. - Cool the solution more slowly to allow time for nucleation. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the desired compound. - Consider further purification of the starting material. |
| Oiling Out (Formation of a Liquid Phase instead of Crystals) | - High degree of supersaturation. - Presence of impurities that disrupt the crystal lattice. - The chosen solvent is too good a solvent at the crystallization temperature. | - Reduce the cooling rate. - Use a more dilute starting solution. - Add a small amount of a co-solvent in which the compound is less soluble to reduce overall solubility. - Attempt crystallization at a lower temperature. |
| Formation of Fine Powder or Small Needles | - Rapid nucleation due to high supersaturation. - Insufficient time for crystal growth. | - Decrease the rate of cooling or anti-solvent addition. - Reduce the initial concentration of the compound. - Use a solvent system where the solubility is slightly higher to slow down nucleation. |
| Low Yield | - The compound has significant solubility in the mother liquor at the final crystallization temperature. - Insufficient crystallization time. | - Cool the crystallization mixture to a lower temperature. - Increase the hold time at the final temperature. - Consider adding an anti-solvent to reduce the solubility of the compound in the mother liquor. |
| Inconsistent Crystal Form (Polymorphism) | - Slight variations in solvent, temperature, or cooling rate. - Presence of different impurities in different batches. | - Strictly control all crystallization parameters (temperature, cooling rate, agitation). - Use a consistent source and purity of starting material and solvents. - Consider seeding with the desired polymorph. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the crystallization of this compound?
A1: Given that the compound is described as soluble in water and alcohol, a good starting point would be a mixed solvent system of water and a water-miscible organic solvent like ethanol, methanol, or isopropanol.[4] The zwitterionic nature of the molecule suggests that its solubility will be lowest at its isoelectric point (pI). Therefore, crystallization from an aqueous solution by adjusting the pH towards the pI is a viable strategy.[5] A screening of different water/alcohol ratios is recommended to find the optimal solvent composition that provides moderate solubility at elevated temperatures and low solubility at room temperature or below.
Q2: How does pH affect the crystallization of this compound?
A2: As an amino acid, this compound is an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group. The charge of the molecule, and therefore its solubility in aqueous solutions, is highly dependent on the pH.[5]
-
At low pH (acidic conditions): The amino group is protonated (-NH₃⁺), and the molecule carries a net positive charge, leading to higher solubility.
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), and the molecule carries a net negative charge, also leading to higher solubility.
-
At the isoelectric point (pI): The molecule exists predominantly as a zwitterion with both a positive and a negative charge, resulting in a net-zero charge and typically the lowest aqueous solubility.
Therefore, a common and effective crystallization strategy is to dissolve the compound at a pH away from its pI (either acidic or basic) and then slowly adjust the pH towards the pI to induce crystallization.
Q3: I am observing "oiling out" before any crystals form. What should I do?
A3: "Oiling out" occurs when the supersaturation is too high, causing the solute to separate as a liquid phase instead of a solid crystalline phase. To address this, you need to reduce the level of supersaturation. You can achieve this by:
-
Slowing down the process: If you are using cooling crystallization, decrease the cooling rate. If using an anti-solvent, add it more slowly and with vigorous stirring.
-
Reducing the initial concentration: Start with a more dilute solution.
-
Adjusting the solvent system: The solvent may be too "good." Try a solvent or solvent mixture in which the compound is slightly less soluble at the initial temperature.
Q4: How can I improve the size of my crystals?
A4: Crystal size is generally favored by conditions that promote slow growth over rapid nucleation. To obtain larger crystals:
-
Reduce the level of supersaturation: This can be achieved by slower cooling, slower anti-solvent addition, or starting with a less concentrated solution.
-
Minimize nucleation sites: Ensure your crystallization vessel is clean and smooth.
-
Control agitation: Gentle, consistent stirring can sometimes promote the growth of existing crystals rather than the formation of new nuclei.
-
Temperature cycling: In some cases, cycling the temperature up and down slightly can dissolve smaller, less stable crystals and allow the larger ones to grow (Ostwald ripening).
Q5: What are the best methods for inducing crystallization if it doesn't start spontaneously?
A5: If you have a supersaturated solution that is reluctant to crystallize, you can try the following induction techniques:
-
Seeding: Introduce a very small amount of pre-existing crystals of the desired compound. This provides a template for further crystal growth and is the most reliable method.
-
Scratching: Gently scratching the inner surface of the crystallization vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.
-
Ultrasonication: A brief burst of ultrasound can sometimes induce nucleation.
-
Shock cooling: Briefly placing the solution in a very cold bath can sometimes trigger nucleation, after which it should be returned to the desired, slower cooling profile.
Foundational Crystallization Protocol: Cooling Crystallization from an Aqueous/Organic Mixture
This protocol serves as a starting point and will likely require optimization based on your specific material and equipment.
1. Solvent System Selection: a. Determine the approximate solubility of your crude this compound in various solvents (e.g., water, ethanol, methanol, isopropanol) at room temperature and at an elevated temperature (e.g., 60-70°C). b. Select a solvent or solvent mixture in which the compound has high solubility at the elevated temperature and low solubility at room temperature or below. An ethanol/water mixture is a good starting point.
2. Dissolution: a. In a clean crystallization vessel equipped with a magnetic stirrer, add the crude this compound. b. Add the minimum amount of the chosen hot solvent (e.g., 70°C) to fully dissolve the material with stirring. If using a mixed solvent, you can dissolve in the "good" solvent (e.g., water) first and then add the "poor" solvent (e.g., ethanol) until the solution becomes slightly turbid, then add a small amount of the good solvent to redissolve.
3. Hot Filtration (Optional but Recommended): a. If there are any insoluble impurities, perform a hot filtration through a pre-warmed filter to remove them. This step is crucial for obtaining high-purity crystals.
4. Cooling and Crystallization: a. Allow the hot, clear solution to cool slowly and undisturbed. Covering the vessel will slow the cooling rate and prevent solvent evaporation. b. Observe the solution for the onset of crystallization (cloudiness or the appearance of solid particles). c. Once crystallization begins, maintain a slow cooling rate (e.g., 5-10°C per hour) to promote the growth of larger, more well-defined crystals. d. After reaching the final temperature (e.g., 0-5°C), hold the mixture at this temperature for several hours to maximize the yield.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor. c. Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
6. Characterization: a. Analyze the final product for purity (e.g., by HPLC), crystal form (e.g., by PXRD), and morphology (by microscopy).
References
Sources
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide [mdpi.com]
Technical Support Center: Thiazole Derivatives Bioassay Troubleshooting
Welcome to the technical support center for researchers working with thiazole derivatives. This guide is designed to help you troubleshoot and resolve inconsistencies in your bioassay results. As Senior Application Scientists, we understand that unexpected variability can be a significant roadblock in research and development. This resource provides in-depth, experience-driven guidance to help you identify the root cause of your issues and implement effective solutions.
Troubleshooting Guide: A-to-Z Workflow for Inconsistent Results
Experiencing variability in your bioassay data for thiazole derivatives can be frustrating. This step-by-step guide will walk you through a logical troubleshooting process, from initial data assessment to advanced characterization of your compounds.
Initial Assessment: Is It the Compound or the Assay?
The first step is to determine whether the inconsistency lies with the thiazole derivative itself or with the bioassay protocol.
Before heading back to the bench, carefully scrutinize your existing data. Look for patterns in the inconsistency. Is the variability random, or does it correlate with specific batches of compounds, assay plates, or experimental dates?
A crucial, yet often overlooked, control is the "compound-only" well, which contains your thiazole derivative in the assay medium without the biological target (e.g., cells or enzymes).
-
Observation: Do you see any turbidity, precipitation, or color change in these wells over the course of the assay?
-
Interpretation:
-
Turbidity/Precipitation: This strongly suggests that your compound has poor solubility at the tested concentrations. The actual concentration of the dissolved, active compound is therefore unknown, leading to significant variability.[1]
-
Color Change: This could indicate compound degradation or reaction with components in the assay medium.[2]
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing the source of inconsistent bioassay results.
Sources
Validation & Comparative
A Multi-dimensional NMR Approach to Unambiguously Confirm the Structure of 2-Amino-3-(thiazol-2-yl)propanoic acid
A Senior Application Scientist's Guide to Structural Elucidation
For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific integrity. This guide provides an in-depth, experimentally-grounded workflow for verifying the chemical structure of 2-Amino-3-(thiazol-2-yl)propanoic acid, a non-canonical amino acid of interest, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will move beyond simple data reporting to explain the causal logic behind the experimental choices, demonstrating how a systematic combination of COSY, HSQC, and HMBC experiments provides a self-validating system for structural assignment.
The Structural Puzzle: Hypothesis and Atom Numbering
The proposed structure of this compound presents a distinct set of interconnected fragments: an amino acid backbone and a thiazole heterocycle. Our primary objective is to confirm not only the presence of these fragments but also their precise connectivity—specifically, that the propanoic acid substituent is located at the C2 position of the thiazole ring.
For clarity, we will use the following systematic numbering for our hypothesis:
-
Propanoic Acid Moiety:
-
C1: Carboxyl carbon
-
C2 (α-carbon): Carbon bearing the amino group
-
C3 (β-carbon): Carbon attached to the thiazole ring
-
-
Thiazole Moiety:
-
C2': Thiazole carbon bonded to C3
-
C4': Thiazole carbon double-bonded to C5'
-
C5': Thiazole carbon double-bonded to C4'
-
This numbering scheme will be the framework for our spectral assignments.
Experimental Design: A Symphony of Correlations
To solve this structural puzzle, we will employ a logical sequence of 2D NMR experiments. Each experiment is chosen to answer a specific question, building upon the information provided by the last. This multi-pronged approach ensures that every atom's position is confirmed through multiple, independent correlations, embodying a self-validating methodology.[1][2]
Workflow for Structural Confirmation
Caption: Logical workflow for 2D NMR-based structural elucidation.
-
¹H and ¹³C NMR - The Foundation : These initial 1D experiments provide the basic chemical shift information for all proton and carbon environments in the molecule.
-
COSY (Correlation Spectroscopy) - Identifying Spin Systems : This experiment reveals which protons are coupled to each other, typically through two or three bonds.[3] It is invaluable for identifying contiguous proton networks, known as spin systems, such as the H2-H3 chain in the propanoic acid backbone.[4]
-
HSQC (Heteronuclear Single Quantum Coherence) - Direct Connections : HSQC correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[5] This is the most reliable method for assigning the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) - The Master Linker : This is arguably the most powerful experiment for elucidating the complete carbon skeleton.[6] It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[7] HMBC is crucial for connecting the isolated spin systems identified by COSY and for locating non-protonated (quaternary) carbons like the carboxyl (C1) and thiazole (C2') carbons.
Experimental Protocol: Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation.[8]
Materials:
-
This compound sample (5-10 mg for ¹H-detected experiments)[9]
-
Deuterated solvent (e.g., D₂O or DMSO-d₆), 0.6-0.7 mL[9]
-
High-quality 5 mm NMR tube[10]
-
Pipette and filter (e.g., a Pasteur pipette with a small cotton or glass wool plug)[11]
Procedure:
-
Weigh 5-10 mg of the sample and place it into a small, clean vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently vortex or sonicate until the sample is fully dissolved. The solution must be homogeneous and free of any particulate matter.[8]
-
Filter the sample solution through a pipette with a glass wool plug directly into the NMR tube to remove any suspended particles, which can degrade spectral quality.[10]
-
Ensure the sample height in the NMR tube is at least 4.5-5 cm to be properly positioned within the spectrometer's coil.[11]
-
Cap the NMR tube securely and label it clearly.
Data Interpretation: A Step-by-Step Analysis
Let's walk through the interpretation of the 2D NMR data to assemble the structure piece by piece. The following table summarizes the expected chemical shifts and key correlations.
| Atom Label | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H to ¹³C) |
| H2 / C2 (α) | ~4.0 - 4.5 | ~55 - 60 | H3 | C2 | C1, C3, C2', C4' |
| H3 / C3 (β) | ~3.2 - 3.8 | ~30 - 35 | H2 | C3 | C1, C2, C2', C4' |
| H4' / C4' | ~7.7 - 8.0 | ~120 - 125 | H5' | C4' | C2', C5' |
| H5' / C5' | ~7.2 - 7.5 | ~115 - 120 | H4' | C5' | C2', C4' |
| C1 (COOH) | N/A | ~170 - 175 | N/A | N/A | H2, H3 |
| C2' (Thiazole) | N/A | ~165 - 170 | N/A | N/A | H3, H4', H5' |
Note: Chemical shifts are approximate and can vary based on solvent, pH, and concentration. Thiazole proton shifts are typically found between 7.27 and 8.77 ppm.[12]
Step 1: Assembling the Propanoic Acid Backbone with COSY
The COSY spectrum is the first step in mapping the proton framework. We expect to see a clear cross-peak connecting the proton at the α-carbon (H2) with the protons at the β-carbon (H3). This correlation definitively establishes the -CH(NH₂)-CH₂- fragment. This fragment is considered a "spin system," as the protons within it are coupled, but they are isolated from other protons by non-protonated atoms (the carboxyl group and the thiazole ring).[3]
Step 2: Assigning Protonated Carbons with HSQC
The HSQC spectrum provides a direct link between the proton and carbon domains.[13] It will show distinct correlation peaks for:
-
H2 correlating to C2
-
H3 correlating to C3
-
H4' correlating to C4'
-
H5' correlating to C5'
After this step, the chemical shifts for all protonated carbons are unambiguously assigned.
Step 3: Connecting the Fragments with HMBC
The HMBC experiment provides the critical long-range correlations needed to piece the entire molecule together.[14] It validates the overall structure by bridging the isolated spin systems and locating the quaternary carbons.
Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.
Crucial Correlations to Observe:
-
Connecting the Backbone to the Thiazole Ring : The most important correlation is from the β-protons (H3) to the C2' carbon of the thiazole ring. This three-bond correlation (³J) is irrefutable evidence that the propanoic acid side chain is attached at the C2' position. A further correlation from H3 to C4' (³J) solidifies this assignment.
-
Confirming the Amino Acid Structure : Correlations from the α-proton (H2) and β-protons (H3) to the carboxyl carbon (C1) confirm the propanoic acid structure.
-
Verifying Thiazole Ring Integrity : Correlations from the thiazole protons (H4' and H5') to the quaternary C2' carbon confirm the substitution pattern on the heterocyclic ring.
Conclusion: A Self-Validating Structural Proof
By systematically applying a suite of 2D NMR experiments, we move from a structural hypothesis to a confirmed molecular identity. The COSY experiment establishes the proton-proton connectivities within the amino acid backbone. The HSQC experiment then maps these protons to their directly attached carbons. Finally, the HMBC experiment serves as the master linker, unequivocally establishing the long-range connectivities between the propanoic acid and thiazole fragments and locating all quaternary carbons. This logical, multi-technique approach provides a robust and self-validating confirmation of the structure of this compound, meeting the rigorous standards required for research and drug development.
References
-
Wikipedia. Thiazole. [Link]
-
Sanctuary, B. (n.d.). Automated Extracting of Amino Acid Spin Systems in Proteins Using 3D HCCH-COSY. [Link]
-
Slideshare. (2016, May 26). 2D NMR Spectroscopy. [Link]
-
Magritek. (2021, March 18). Application Note 7: Observing Spin Systems using COSY. [Link]
-
Epistemeo. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum [Video]. YouTube. [Link]
-
Magritek. (2015, January 13). Observing Spin Systems using COSY. [Link]
-
Moser, A. (2011, July 28). Interpreting a 1H-13C HMBC spectrum. ACD/Labs. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Proteomics & Metabolomics Core Facility. (n.d.). NMR sample preparation guidelines. [Link]
-
San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, S1.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
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- 3. Observing Spin Systems using COSY - Magritek [magritek.com]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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- 12. Thiazole - Wikipedia [en.wikipedia.org]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Antimicrobial Activity of 2-Amino-3-(thiazol-2-yl)propanoic Acid Against Standard Antibiotics
Introduction
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] The overuse and misuse of existing antibiotics have accelerated the emergence of multidrug-resistant pathogens, rendering many first-line treatments ineffective.[2] In this context, heterocyclic compounds have emerged as a promising source of new therapeutic agents due to their diverse biological activities.[2] Among these, the thiazole nucleus, a five-membered ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[1][3][4]
This guide provides a comprehensive comparison of the in vitro antimicrobial activity of a novel thiazole derivative, 2-Amino-3-(thiazol-2-yl)propanoic acid , against a panel of standard, clinically relevant antibiotics. We will delve into the standardized methodologies for assessing antimicrobial efficacy, present comparative data, and discuss the potential mechanisms of action that underscore the compound's activity. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.
The Scientific Rationale: Why Thiazoles and Standardized Comparisons?
The thiazole ring is a versatile pharmacophore known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5] Its amphiphilic character is thought to facilitate penetration into microbial cell membranes, a key attribute for inhibitory action.[5] The specific compound, this compound, integrates this potent heterocyclic core with an amino acid moiety, suggesting potential for unique interactions with bacterial targets.
To rigorously evaluate its potential, a direct comparison with established antibiotics is essential. This guide employs gold-standard antimicrobial susceptibility testing (AST) methods: the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test . These methods are governed by internationally recognized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is reproducible, accurate, and universally comparable.[6]
Experimental Methodologies: A Framework for Validated Comparison
The foundation of any comparative analysis lies in the integrity of its experimental design. The protocols described herein are designed to be self-validating through the inclusion of stringent quality controls and adherence to global standards.
Core Principle: Standardized Inoculum
A critical, universal step in antimicrobial susceptibility testing is the preparation of a standardized bacterial inoculum. For both MIC and disk diffusion methods, the bacterial suspension must be adjusted to match the turbidity of a 0.5 McFarland standard .[7] This corresponds to an approximate cell density of 1-2 x 10⁸ colony-forming units (CFU)/mL. This standardization is paramount because an inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely resistant results, while an overly dilute inoculum can exaggerate susceptibility.
Method 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC test is a quantitative method that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[8][9] It is considered a gold standard for measuring the potency of an antimicrobial compound.[10]
Experimental Workflow: Broth Microdilution
Caption: Workflow for Broth Microdilution MIC Testing.
Detailed Protocol: Broth Microdilution
-
Preparation of Antimicrobial Solutions : A stock solution of this compound and each standard antibiotic is prepared in an appropriate solvent. Two-fold serial dilutions are then performed in Mueller-Hinton Broth (MHB) directly within a 96-well microtiter plate to achieve a range of desired concentrations.[11]
-
Inoculum Preparation : Several morphologically similar bacterial colonies from a fresh (18-24 hour) agar plate are suspended in sterile saline. The turbidity is adjusted against a 0.5 McFarland standard.[12]
-
Inoculation : The standardized bacterial suspension is further diluted in MHB so that after it is added to the wells, the final concentration is approximately 5 x 10⁵ CFU/mL.[8] Each well (except the sterility control) is inoculated with this suspension.
-
Controls : A sterility control well (containing only MHB) and a growth control well (containing MHB and the bacterial inoculum) are included on every plate. The sterility control must remain clear, and the growth control must show distinct turbidity for the test to be valid.[11]
-
Incubation : The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Result Interpretation : Following incubation, the plates are examined visually. The MIC is recorded as the lowest concentration of the antimicrobial agent in a well that remains clear, indicating the inhibition of visible bacterial growth.[8]
Method 2: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a qualitative or semi-quantitative method used to determine the in vitro susceptibility of bacteria to various antimicrobial compounds.[13] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a gradient of the drug, and if the organism is susceptible, a clear zone of no growth will form around the disk.[13][14]
Experimental Workflow: Kirby-Bauer Disk Diffusion
Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.
Detailed Protocol: Kirby-Bauer Disk Diffusion
-
Medium Preparation : Mueller-Hinton agar (MHA) plates are prepared with a uniform depth of 4 mm.[7] MHA is the standard medium because it supports the growth of most common pathogens and does not inhibit the activity of commonly tested antimicrobials.[15]
-
Inoculum Preparation : A standardized 0.5 McFarland inoculum is prepared as described for the MIC test.
-
Inoculation : A sterile cotton swab is dipped into the adjusted inoculum suspension, and excess fluid is removed by pressing it against the inside of the tube. The entire surface of the MHA plate is swabbed in three directions, rotating the plate approximately 60 degrees after each streaking to ensure a uniform, confluent lawn of bacterial growth.[13][16]
-
Disk Application : Using sterile forceps or a disk dispenser, paper disks impregnated with a standard concentration of the test compound and control antibiotics are placed on the inoculated agar surface. Disks must be distributed evenly, at least 24 mm apart from center to center, to prevent the overlapping of inhibition zones.[7][13]
-
Incubation : Plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.[14]
-
Result Interpretation : After incubation, the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) is measured in millimeters (mm) using a ruler or calipers.[7] This diameter is then compared to standardized interpretive charts provided by CLSI or EUCAST to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R) to each tested agent.[7][16]
Comparative Data Analysis
The following tables present hypothetical but representative data comparing the antimicrobial activity of this compound against standard antibiotics from different classes. The selected pathogens include Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, including a methicillin-resistant strain (MRSA) to assess activity against resistant phenotypes.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antimicrobial Agent | Class | S. aureus (ATCC 25923) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| This compound | Thiazole Derivative | 2 | 4 | 16 | 64 |
| Vancomycin | Glycopeptide | 1 | 2 | >128 (Resistant) | >128 (Resistant) |
| Ciprofloxacin | Fluoroquinolone | 0.5 | 4 | 0.25 | 1 |
| Gentamicin | Aminoglycoside | 1 | 8 | 2 | 4 |
| Penicillin | β-Lactam | >32 (Resistant) | >32 (Resistant) | 16 | >128 (Resistant) |
Table 2: Kirby-Bauer Disk Diffusion Zone Diameter Data
| Antimicrobial Agent (Disk Content) | S. aureus (ATCC 25923) Zone (mm) | MRSA (ATCC 43300) Zone (mm) | E. coli (ATCC 25922) Zone (mm) | P. aeruginosa (ATCC 27853) Zone (mm) |
| This compound (30 µg) | 25 | 22 | 18 | 14 |
| Vancomycin (30 µg) | 18 | 17 | 0 | 0 |
| Ciprofloxacin (5 µg) | 24 | 15 | 30 | 25 |
| Gentamicin (10 µg) | 22 | 16 | 21 | 19 |
| Penicillin (10 U) | 10 | 6 | 18 | 0 |
Interpretation of Results
-
Potency and Spectrum : The hypothetical data suggests that this compound exhibits significant activity against Gram-positive bacteria, including the resistant MRSA strain, with MIC values of 2-4 µg/mL.[17] This potency is comparable to some standard agents. Its activity against Gram-negative bacteria is moderate (E. coli) to low (P. aeruginosa), indicating a potentially narrower spectrum than broad-spectrum agents like Ciprofloxacin.
-
Activity against Resistant Strains : The compound's effectiveness against MRSA is noteworthy. While Vancomycin is a gold standard for MRSA, the novel compound shows promising activity, suggesting it may overcome common β-lactam resistance mechanisms.
-
Correlation between MIC and Zone Diameter : The data shows a general inverse correlation between MIC values and zone diameters, as expected. Lower MIC values (higher potency) correspond to larger zones of inhibition.
Potential Mechanism of Action
While the precise mechanism for this compound requires further investigation, literature on similar thiazole derivatives allows for informed hypotheses. Thiazole-containing compounds have been shown to target various essential bacterial processes:
-
Inhibition of Cell Division : Some thiazole derivatives have been found to interfere with the polymerization of FtsZ, a crucial protein in bacterial cell division.[1][18] Disruption of this process prevents cytokinesis and leads to cell death.
-
Disruption of Fatty Acid Synthesis (FAS) : The bacterial FAS II pathway, which is distinct from its mammalian counterpart, is an attractive target. Certain thiazole compounds have demonstrated inhibitory activity against enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH).[1][19]
-
Cell Membrane Disruption : The amphiphilic nature of some thiazole derivatives allows them to embed within the bacterial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell lysis.[5]
Further studies, such as macromolecular synthesis assays and enzyme inhibition assays, would be required to elucidate the specific molecular target of this compound.
Conclusion and Future Directions
This guide outlines a scientifically rigorous framework for comparing the antimicrobial activity of this compound with standard antibiotics. The presented methodologies, grounded in CLSI and EUCAST standards, ensure the generation of reliable and comparable data. The hypothetical results indicate that this novel thiazole derivative holds significant promise, particularly against challenging Gram-positive pathogens like MRSA.
The observed activity warrants further investigation, including a broader spectrum analysis against a wider panel of clinical isolates, cytotoxicity studies to assess its safety profile, and detailed mechanistic studies to identify its molecular target. The journey from a promising compound to a clinical candidate is long, but systematic and validated comparisons, as detailed here, are the critical first step in this essential endeavor.
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Anonymous. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Southeast Asian Fisheries Development Center. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Anonymous. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. [Link]
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MDPI. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]
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MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
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MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
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ResearchGate. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
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MDPI. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Link]
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A Comparative Guide to NMDA Receptor Glycine Site Agonists: Profiling 2-Amino-3-(thiazol-2-yl)propanoic acid and its Contemporaries
This guide provides a detailed comparison of various agonists targeting the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, with a special focus on the potential yet under-characterized compound, 2-Amino-3-(thiazol-2-yl)propanoic acid. We will delve into the established pharmacology of endogenous and synthetic agonists, and provide the experimental frameworks necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.
The NMDA Receptor Glycine Site: A Critical Hub for Neuronal Function
The NMDA receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] A unique feature of the NMDA receptor is its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[2] The glycine binding site, located on the GluN1 subunit, represents a critical modulatory hub. Agonism at this site is a prerequisite for the glutamate-induced opening of the ion channel, making it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders.
Endogenous and Established Synthetic Agonists: The Benchmarks
A comparative understanding of novel compounds necessitates a thorough appreciation of the established players. Here, we profile the key characteristics of the endogenous co-agonists and a widely studied synthetic partial agonist.
D-Serine and Glycine: The Physiological Co-agonists
D-Serine and glycine are the two primary endogenous co-agonists of the NMDA receptor. While both effectively facilitate receptor activation, they exhibit distinct distributions and regulatory mechanisms within the brain. D-serine is often considered the principal glycine site co-agonist at synaptic NMDA receptors, while glycine may play a more prominent role at extrasynaptic receptors. Both are considered full agonists, although their relative contributions to NMDA receptor function in different brain regions and under various physiological conditions are still an area of active research.
D-Cycloserine: The Prototypical Partial Agonist
D-cycloserine is a well-characterized partial agonist at the NMDA receptor glycine site.[2] Its partial agonism means that it binds to the receptor and elicits a response that is lower than that of a full agonist like D-serine. This property has made D-cycloserine a valuable tool in clinical research, particularly for its potential cognitive-enhancing effects in psychiatric disorders. However, its efficacy is often context-dependent and can be influenced by the endogenous concentrations of full agonists.
This compound: An Intriguing but Uncharacterized Candidate
This compound is a structurally interesting amino acid that has been synthesized and is commercially available. Its structural similarity to other known NMDA receptor glycine site agonists, particularly those containing heterocyclic moieties, suggests its potential for activity at this site.
Comparative Pharmacological Data
The following table summarizes the available pharmacological data for a selection of NMDA receptor glycine site agonists. It is important to note the absence of direct experimental values for this compound, highlighting the need for future research.
| Compound | Type | Binding Affinity (Ki) | Potency (EC50) | Efficacy (% of Glycine) |
| Glycine | Endogenous Full Agonist | ~100-300 nM | ~1 µM | 100% |
| D-Serine | Endogenous Full Agonist | ~100-300 nM | ~1 µM | 100% |
| D-Cycloserine | Synthetic Partial Agonist | ~1-10 µM | ~10-100 µM | 40-60% |
| (R)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid derivatives | Synthetic Agonists | Varies (nM to µM range) | Varies (µM range) | Varies (Partial to Full) |
| This compound | Putative Synthetic Agonist | Data not available | Data not available | Data not available |
Experimental Protocols for Agonist Characterization
To address the gap in our understanding of compounds like this compound, robust experimental evaluation is required. The following are standard, detailed protocols for characterizing the activity of novel compounds at the NMDA receptor glycine site.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the NMDA receptor glycine site.
Materials:
-
[³H]-MDL 105,519 (a high-affinity glycine site antagonist radioligand)
-
Rat cortical membranes (source of NMDA receptors)
-
Test compound (e.g., this compound)
-
Non-labeled glycine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the rat cortical membranes, [³H]-MDL 105,519, and either the test compound, assay buffer (for total binding), or a high concentration of non-labeled glycine (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes: Determining Potency (EC50) and Efficacy
This technique allows for the functional characterization of agonist activity by measuring the ion flow through NMDA receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GluN1 and GluN2A subunits
-
Test compound
-
Glutamate
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
Procedure:
-
Inject the Xenopus oocytes with a mixture of GluN1 and GluN2A cRNA and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Perfuse the oocyte with the recording solution.
-
To determine the EC50, apply a saturating concentration of glutamate along with increasing concentrations of the test compound and measure the resulting inward current.
-
Plot the current response against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
To determine efficacy, compare the maximal current elicited by the test compound (in the presence of saturating glutamate) to the maximal current elicited by a saturating concentration of glycine. Efficacy is expressed as a percentage of the glycine response.
Visualizing the Path to NMDA Receptor Activation and its Investigation
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for agonist characterization.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Agonist Characterization.
Conclusion and Future Directions
The NMDA receptor glycine site remains a compelling target for the development of novel therapeutics for a host of CNS disorders. While endogenous agonists and well-characterized synthetic modulators like D-cycloserine provide a solid foundation for understanding the structure-activity relationships at this site, the exploration of novel chemical scaffolds is crucial for identifying compounds with improved pharmacological profiles.
References
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Zhao, F., Mazis, G., Yi, F., Lotti, J. S., Layeux, M. S., Schultz, E. P., ... & Clausen, R. P. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1008233. [Link]
- Moskal, J. R., Burgdorf, J., Kroes, R. A., Brudzynski, S. M., & Panksepp, J. (2011). A novel NMDA receptor glycine-site partial agonist, GLYX-13, has therapeutic potential for the treatment of autism. Neuroscience & Biobehavioral Reviews, 35(9), 1982-1988.
- Javitt, D. C. (2004). Glycine site agonists of the NMDA receptor: a review. CNS drug reviews, 10(3), 249-264.
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A Comprehensive Guide to the Bioassay Validation for 2-Amino-3-(thiazol-2-yl)propanoic acid Using a Reference Standard
This guide provides an in-depth, technically-grounded framework for the validation of a bioassay for 2-Amino-3-(thiazol-2-yl)propanoic acid, a synthetic amino acid analog. The methodologies and principles detailed herein are designed for researchers, scientists, and drug development professionals, ensuring a robust and reliable assay suitable for regulatory scrutiny. Our approach is built upon the foundational pillars of scientific integrity, drawing from extensive experience and authoritative international guidelines to explain not just the "how," but the critical "why" behind each experimental choice.
The validation of a bioassay is a formal process that provides documented evidence that the method is fit for its intended purpose.[1][2] For a novel therapeutic agent or critical reagent like this compound, a well-characterized and validated bioassay is paramount for making sound decisions in drug development, from preclinical studies to lot release testing.[3][4] This guide will compare the assay's performance against established acceptance criteria derived from leading regulatory documents, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]
Foundational Elements: The Reference Standard and Regulatory Landscape
Before embarking on the validation experiments, two elements must be firmly established: the quality of the reference standard and a clear understanding of the regulatory framework.
The Reference Standard: The reference standard is the cornerstone of the bioassay, serving as the benchmark against which all measurements are made.[8] It must be of the highest purity, well-characterized, and obtained from a traceable source.[8] Its identity, purity, and potency should be documented in a certificate of analysis. The reliability of all subsequent validation data is directly dependent on the integrity of this standard.
Regulatory Framework: This validation guide is harmonized with the principles outlined in key international guidelines. Primarily, we will adhere to the recommendations within ICH Q2(R2): Validation of Analytical Procedures and the bioanalytical method validation principles of ICH M10 .[5][8][9] These documents provide a comprehensive framework for the validation parameters required to ensure data quality and consistency for regulatory submissions.[5][8]
Overall Bioassay Validation Workflow
The validation process is a structured sequence of experiments designed to characterize the performance of the assay. Each step builds upon the last, culminating in a comprehensive understanding of the assay's capabilities and limitations.
Caption: A flowchart illustrating the sequential phases of a complete bioassay validation process.
Specificity and Selectivity
Objective: To demonstrate that the bioassay's signal is a direct and unequivocal measure of this compound, free from interference by matrix components, impurities, or structurally related compounds.[10]
Scientific Rationale: Specificity ensures that you are measuring the correct analyte. In a biological matrix, which is inherently complex, the potential for cross-reactivity or interference is high. A lack of specificity can lead to artificially inflated or suppressed results, compromising the integrity of pharmacokinetic, toxicokinetic, or potency data.[11]
Experimental Protocol: Specificity Assessment
-
Matrix Blank Analysis: Analyze a minimum of six independent sources of the blank biological matrix (e.g., serum, plasma, cell culture media) that will be used for the study samples.
-
Analyte & Interference Spike: Spike the blank matrix with the reference standard at the Lower Limit of Quantification (LLOQ).
-
Placebo Spike: In a separate set of matrix blanks, spike with known impurities or structurally similar molecules that could plausibly be present in the samples.
-
Analysis: Process and analyze all samples according to the bioassay procedure.
-
Data Evaluation: Compare the response of the matrix blank and placebo-spiked samples to the response of the LLOQ sample.
Data Analysis and Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Matrix Blank Interference | Response should be ≤ 20% of the LLOQ response. | Ensures the matrix itself does not produce a significant signal. |
| Placebo/Impurity Interference | Response should be ≤ 20% of the LLOQ response. | Confirms that related substances do not interfere with analyte measurement. |
Table 1: Example Data for Specificity Validation
| Sample ID | Matrix Source | Analyte Concentration | Interference Spike | Mean Response (Signal Units) | % Interference vs. LLOQ | Pass/Fail |
| LLOQ | Pooled | 10 ng/mL | None | 1502 | N/A | N/A |
| Blank-01 | Lot A | 0 | None | 95 | 6.3% | Pass |
| Blank-02 | Lot B | 0 | None | 110 | 7.3% | Pass |
| Placebo-01 | Lot A | 0 | Impurity X (1 µg/mL) | 150 | 10.0% | Pass |
| Placebo-02 | Lot A | 0 | Analog Y (1 µg/mL) | 210 | 14.0% | Pass |
Accuracy
Objective: To determine the closeness of agreement between the value measured by the bioassay and an accepted reference value (the "true" value).[10][12]
Scientific Rationale: Accuracy reflects the systemic error of a method. An inaccurate assay will consistently overestimate or underestimate the analyte concentration. This is a critical parameter for dose-response characterization and ensuring patient safety in clinical settings. The assessment is performed by analyzing Quality Control (QC) samples prepared at multiple concentrations.[11]
Experimental Protocol: Accuracy Assessment
-
QC Preparation: Prepare QC samples by spiking a known concentration of the this compound reference standard into the biological matrix. Prepare at least three concentration levels:
-
Low QC: ~3x LLOQ
-
Mid QC: In the middle of the calibration range
-
High QC: ~75-85% of the Upper Limit of Quantification (ULOQ)
-
-
Analysis: Analyze a minimum of five replicates of each QC level in at least three separate analytical runs.
-
Calculation: Determine the concentration of each QC replicate using the calibration curve from the same run. Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Nominal Concentration) * 100.
Data Analysis and Acceptance Criteria
| QC Level | Mean Recovery | Precision (%CV) |
| Low, Mid, High | Within 85% to 115% of the nominal value. | ≤ 15% |
| LLOQ | Within 80% to 120% of the nominal value. | ≤ 20% |
Table 2: Example Data for Accuracy Validation
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Mean Recovery (%) | Pass/Fail |
| LLOQ | 10 | 5 | 9.8 | 98.0% | Pass |
| Low QC | 30 | 5 | 29.1 | 97.0% | Pass |
| Mid QC | 500 | 5 | 515.5 | 103.1% | Pass |
| High QC | 800 | 5 | 784.0 | 98.0% | Pass |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Scientific Rationale: Precision measures the random error of an assay. A precise assay yields consistent, reproducible results, which is crucial for detecting real biological changes versus analytical variability.[12] Intermediate precision is particularly important as it reflects the variability expected during routine use of the method over time.[11]
Experimental Protocol: Precision Assessment
The data for precision is typically generated during the same runs used for the accuracy assessment.
-
Repeatability (Intra-assay):
-
Using the data from the accuracy runs, calculate the standard deviation (SD) and the coefficient of variation (%CV) for the replicates of each QC level within each individual run.
-
-
Intermediate Precision (Inter-assay):
-
Combine the data for each QC level across all three (or more) validation runs.
-
Calculate the overall SD and %CV for each QC level across different runs, which may include different days and analysts.
-
Experimental Design for Intermediate Precision
Caption: A diagram showing an experimental design for assessing intermediate precision across different days, analysts, and instruments.
Data Analysis and Acceptance Criteria
| Precision Level | QC Level | Acceptance Criterion (%CV) |
| Repeatability | Low, Mid, High | ≤ 15% |
| LLOQ | ≤ 20% | |
| Intermediate Precision | Low, Mid, High | ≤ 15% |
| LLOQ | ≤ 20% |
Table 3: Example Data for Precision Validation
| QC Level | Nominal Conc. (ng/mL) | Intra-assay %CV (Run 1) | Intra-assay %CV (Run 2) | Intra-assay %CV (Run 3) | Intermediate Precision %CV (All Runs) | Pass/Fail |
| LLOQ | 10 | 8.1% | 10.2% | 9.5% | 11.5% | Pass |
| Low QC | 30 | 6.5% | 7.1% | 6.8% | 8.2% | Pass |
| Mid QC | 500 | 4.2% | 5.5% | 4.9% | 6.1% | Pass |
| High QC | 800 | 3.9% | 4.8% | 4.1% | 5.5% | Pass |
Linearity and Range
Objective: To demonstrate the bioassay's ability to produce results that are directly proportional to the concentration of this compound within a specified range.[11]
Scientific Rationale: Linearity defines the working boundaries of the assay. The range is the interval between the upper (ULOQ) and lower (LLOQ) concentrations for which the assay has been demonstrated to have acceptable accuracy, precision, and linearity.[13] This is fundamental for quantifying unknown samples.
Experimental Protocol: Linearity Assessment
-
Calibration Standard Preparation: Prepare a series of calibration standards by serially diluting a stock solution of the reference standard in the biological matrix. A minimum of six non-zero concentration points should be used to construct the curve.
-
Analysis: Analyze the calibration standards in at least three independent runs.
-
Curve Fitting: Plot the response (e.g., absorbance, fluorescence) versus the nominal concentration. Fit the data using an appropriate regression model (e.g., linear, 4-parameter logistic). The choice of model should be justified.[11]
-
Back-Calculation: Use the generated curve to back-calculate the concentration of each calibration standard.
Linearity Assessment Workflow
Caption: A simplified workflow for establishing the linearity and range of the bioassay.
Data Analysis and Acceptance Criteria
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Back-Calculated Standards | Within 85% to 115% of nominal for all points except LLOQ. |
| LLOQ Standard | Within 80% to 120% of nominal. |
| Range | Defined by the LLOQ and ULOQ that meet accuracy and precision criteria. |
Table 4: Example Data for Linearity Validation
| Nominal Conc. (ng/mL) | Mean Response | Back-Calculated Conc. (ng/mL) | Accuracy (%) | Pass/Fail |
| 10 (LLOQ) | 1502 | 9.9 | 99.0% | Pass |
| 25 | 3680 | 24.5 | 98.0% | Pass |
| 100 | 14850 | 101.1 | 101.1% | Pass |
| 250 | 37400 | 252.0 | 100.8% | Pass |
| 500 | 75100 | 498.5 | 99.7% | Pass |
| 800 | 119500 | 795.0 | 99.4% | Pass |
| 1000 (ULOQ) | 149900 | 1005.0 | 100.5% | Pass |
| Regression Results | r² = 0.9995 | Pass |
Robustness
Objective: To measure the bioassay's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10]
Scientific Rationale: Robustness provides an indication of the assay's reliability during normal usage.[10] A robust assay is transferable between laboratories and less susceptible to minor deviations in experimental conditions. A modern approach often involves a Design of Experiments (DoE) to systematically investigate multiple parameters simultaneously.[14]
Experimental Protocol: Robustness Assessment
-
Identify Critical Parameters: Identify potential parameters that could affect assay performance (e.g., incubation time, temperature, reagent concentration, pH).
-
Define Variations: For each parameter, define a normal level and small, deliberate variations (e.g., incubation time ± 5 minutes, temperature ± 2°C).
-
Experimental Design: Design an experiment (e.g., a fractional factorial DoE) to test the effects of these variations.
-
Analysis: Analyze Mid QC samples under each of the varied conditions.
-
Data Evaluation: Evaluate the impact of each variation on the final result. The results should not deviate significantly from those obtained under normal conditions.
Data Analysis and Acceptance Criteria
| Parameter | Acceptance Criterion |
| Effect of Variations | The %CV of the results across all tested conditions should be ≤ 20%. |
| Mean Recovery | The mean recovery across all conditions should remain within 85-115% of nominal. |
Table 5: Example Data for Robustness Validation (Mid QC at 500 ng/mL)
| Condition | Incubation Time | Temperature | Measured Conc. (ng/mL) | Recovery (%) |
| 1 (Normal) | 60 min | 37°C | 505 | 101.0% |
| 2 (Low/Low) | 55 min | 35°C | 490 | 98.0% |
| 3 (Low/High) | 55 min | 39°C | 515 | 103.0% |
| 4 (High/Low) | 65 min | 35°C | 485 | 97.0% |
| 5 (High/High) | 65 min | 39°C | 520 | 104.0% |
| Overall Results | %CV = 3.2% | Pass |
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the validation of a bioassay for this compound. By systematically evaluating specificity, accuracy, precision, linearity, range, and robustness against predefined, regulatorily-accepted criteria, researchers can establish a high degree of confidence in the data generated. A thoroughly validated bioassay is not merely a procedural requirement; it is a fundamental component of a successful drug development program, ensuring that data is reliable, reproducible, and fit for its intended purpose of supporting critical safety and efficacy decisions.
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-(thiazol-2-yl)propanoic Acid Analogs as Novel Bacterial Enzyme Inhibitors
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can be systematically modified to achieve desired biological activity is of paramount importance. The 2-amino-3-(thiazol-2-yl)propanoic acid core, a heterocyclic amino acid analog, represents a promising starting point for the development of potent and selective enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, with a focus on its potential as an inhibitor of bacterial enzymes, a critical area of research in the face of rising antimicrobial resistance.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of why certain structural modifications lead to enhanced or diminished biological activity. The experimental data presented herein, while illustrative, is grounded in established principles of medicinal chemistry and is accompanied by detailed, validated protocols to ensure scientific integrity.
The this compound Scaffold: A Privileged Structure
The this compound scaffold is an attractive starting point for inhibitor design for several reasons. The α-amino acid moiety provides a chiral center and functional groups (amine and carboxylic acid) that can engage in key interactions with enzyme active sites, such as hydrogen bonding and salt bridges. The thiazole ring, a common motif in biologically active compounds, offers a stable aromatic system that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Its heteroatoms can also participate in hydrogen bonding or metal coordination.
For the purpose of this guide, we will focus on the structure-activity relationships of these analogs as inhibitors of a key bacterial enzyme: Glutamate Racemase (MurI) . This enzyme is essential for the synthesis of D-glutamate, a crucial component of the peptidoglycan cell wall in many bacteria.[3] As mammals do not utilize D-glutamate in their cell structures, inhibitors of glutamate racemase are expected to have a high degree of selectivity for bacterial targets, minimizing off-target effects in humans.[3] The structural similarity of this compound to glutamate makes it a logical candidate for inhibiting this enzyme.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of systematic structural modifications on the inhibitory activity of this compound analogs against a hypothetical bacterial glutamate racemase. The presented IC50 values are for illustrative purposes to guide future research and are based on established medicinal chemistry principles.
Modifications of the Amino Group
The free amino group is a key anchoring point for interaction with the target enzyme. Modifications at this position can significantly impact binding affinity and selectivity.
| Compound | R1 | R2 | R3 | R4 | Glutamate Racemase IC50 (µM) |
| 1a | H | H | H | H | > 1000 |
| 2a | COCH3 | H | H | H | 52.3 |
| 2b | COPh | H | H | H | 25.8 |
| 2c | Boc | H | H | H | 150.2 |
| 2d | CH3 | H | H | H | 89.7 |
-
N-Acylation: Acetylation (2a ) and benzoylation (2b ) of the primary amine lead to a significant increase in inhibitory activity compared to the parent compound (1a ). This suggests that the amide bond may be involved in a crucial hydrogen bond interaction within the active site, or that the larger acyl groups can access additional hydrophobic pockets. The benzoyl group in 2b provides a more substantial hydrophobic interaction, resulting in a lower IC50 value.
-
N-Alkylation: Simple methylation (2d ) also enhances activity, albeit to a lesser extent than acylation. This indicates that while some steric bulk is tolerated, the electronic nature of the acyl group is more favorable for potent inhibition.
-
Bulky Protecting Groups: The introduction of a bulky tert-butyloxycarbonyl (Boc) group (2c ) significantly reduces activity. This is likely due to steric hindrance, preventing the analog from fitting optimally into the enzyme's active site.
Modifications of the Carboxyl Group
The carboxylic acid is another critical functional group for binding, often forming salt bridges with positively charged residues in the active site.
| Compound | R1 | R2 | R3 | R4 | Glutamate Racemase IC50 (µM) |
| 2b | COPh | H | H | H | 25.8 |
| 3a | COPh | CH3 | H | H | 112.5 |
| 3b | COPh | Bn | H | H | 250.9 |
-
Esterification: Conversion of the carboxylic acid to its methyl ester (3a ) or benzyl ester (3b ) leads to a dramatic loss of activity. This strongly supports the hypothesis that the negatively charged carboxylate is essential for a high-affinity interaction with the enzyme, likely through an ionic bond with a key arginine or lysine residue in the active site.
Modifications of the Thiazole Ring
The thiazole ring provides a platform for introducing substituents that can probe different regions of the enzyme's active site and modulate the electronic properties of the molecule.
| Compound | R1 | R2 | R3 | R4 | Glutamate Racemase IC50 (µM) |
| 2b | COPh | H | H | H | 25.8 |
| 4a | COPh | H | CH3 | H | 12.1 |
| 4b | COPh | H | Cl | H | 8.5 |
| 4c | COPh | H | H | Br | 5.2 |
| 4d | COPh | H | H | Ph | 18.9 |
-
Substitution at the C4-position: Introduction of a small methyl group (4a ) at the C4-position of the thiazole ring enhances activity, suggesting the presence of a small hydrophobic pocket in this region. A chloro substituent (4b ) at the same position further improves potency, likely due to a combination of favorable hydrophobic and electronic interactions.
-
Substitution at the C5-position: Placing a bromine atom (4c ) at the C5-position results in the most potent analog in this series. This indicates that this position is particularly amenable to substitution with a halogen, which can participate in halogen bonding or other favorable interactions. A larger phenyl group (4d ) at this position is less well-tolerated, suggesting a size limitation for this pocket.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following is a comprehensive protocol for a glutamate racemase inhibition assay.
Glutamate Racemase Inhibition Assay
This assay measures the activity of glutamate racemase by coupling the production of L-glutamate from D-glutamate to the oxidation of NADH by L-glutamate dehydrogenase. The decrease in absorbance at 340 nm is monitored spectrophotometrically.
Materials:
-
Glutamate Racemase (MurI) from a bacterial source (e.g., E. coli)
-
D-Glutamate
-
L-Glutamate Dehydrogenase (L-GDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Hydrazine
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound analogs)
-
96-well microplates
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM hydrazine.
-
Enzyme Solution: Prepare a stock solution of Glutamate Racemase in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a stock solution of D-Glutamate in deionized water.
-
Coupling Enzyme/Cofactor Mix: Prepare a solution in assay buffer containing L-GDH (final concentration ~10 units/mL) and NADH (final concentration ~0.2 mM).
-
Test Compound Solutions: Prepare stock solutions of the test compounds in DMSO. Further dilute in assay buffer to the desired concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the test compound solution (or DMSO for control).
-
Add 160 µL of the Coupling Enzyme/Cofactor Mix to each well.
-
Add 10 µL of the Enzyme Solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the D-Glutamate solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the SAR: A Logical Flow
The following diagrams illustrate the key structure-activity relationships discussed in this guide.
Caption: Key Structure-Activity Relationships of this compound Analogs.
Caption: Experimental Workflow for the Glutamate Racemase Inhibition Assay.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs reveal a promising scaffold for the development of novel bacterial enzyme inhibitors. The key takeaways from this analysis are:
-
The free carboxylic acid is essential for potent activity, suggesting a critical ionic interaction with the enzyme.
-
N-acylation of the amino group significantly enhances inhibitory potential, indicating the importance of hydrogen bonding and hydrophobic interactions in this region.
-
The C4 and C5 positions of the thiazole ring are amenable to substitution, with halogenation at the C5-position leading to the most potent analogs in this illustrative series.
Future work should focus on exploring a wider range of substituents on the thiazole ring and the N-acyl group to further optimize potency and selectivity. It is also crucial to characterize the mode of inhibition (e.g., competitive, non-competitive) and to assess the activity of these compounds against a panel of bacterial strains, including clinically relevant drug-resistant isolates. The detailed protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data. By leveraging the insights from this SAR guide, researchers can accelerate the development of novel antibacterial agents based on the this compound scaffold.
References
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Elucidating the catalytic power of glutamate racemase by investigating a series of covalent inhibitors. (2019). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties. (1999). PubMed. Retrieved January 10, 2026, from [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. Retrieved January 10, 2026, from [Link]
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Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. (2022). PubMed. Retrieved January 10, 2026, from [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Synthesis, Kinetics, Binding Conformations and Structure-activity Relationship of Potent Tyrosinase Inhibitors: Aralkylated 2-aminothiazole-ethyltriazole Hybrids. (2020). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. (2018). PubMed. Retrieved January 10, 2026, from [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. Retrieved January 10, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of a Series of Novel Thiazoles as Inhibitors of aminoacyl-tRNA Synthetases. (1997). PubMed. Retrieved January 10, 2026, from [Link]
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Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. (2024). PubMed. Retrieved January 10, 2026, from [Link]
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Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2022). MDPI. Retrieved January 10, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2015). ResearchGate. Retrieved January 10, 2026, from [Link]
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Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal. (2019). ResearchGate. Retrieved January 10, 2026, from [Link]
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Nrendra Singh. Retrieved January 10, 2026, from [Link]
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Quantitative structure structure-activity relationship (QSAR) for 2-amino-5- selenothiazole derivatives as anti-inflammatory and analgesic. (2014). Der Pharma Chemica. Retrieved January 10, 2026, from [Link]
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Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. (2022). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved January 10, 2026, from [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Taylor & Francis Online. Retrieved January 10, 2026, from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 2-Amino-3-(thiazol-2-yl)propanoic Acid and Its Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the 2-aminothiazole moiety stands as a privileged scaffold, consistently appearing in a diverse array of biologically active compounds.[1][2] Its presence in therapeutics targeting a wide range of conditions, from cancers to microbial infections, underscores its importance in drug development.[1][3] This guide provides an in-depth, experience-driven cross-validation of 2-Amino-3-(thiazol-2-yl)propanoic acid and its key structural analogs. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.
Our focus is to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to make informed decisions in their own investigations. We will delve into the synthesis, characterization, and biological evaluation of this important class of compounds, providing a comparative analysis against relevant alternatives.
The 2-Aminothiazole Propanoic Acid Scaffold: Synthesis and Characterization
The synthesis of thiazole-containing amino acids is a cornerstone of many medicinal chemistry programs. The Hantzsch thiazole synthesis remains a widely utilized and versatile method for constructing the core thiazole ring system.[4]
General Synthesis Pathway: Hantzsch Thiazole Synthesis
The Hantzsch synthesis typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide or thiourea derivative.[4] For derivatives of this compound, a common strategy involves the reaction of a protected β-amino acid derivative containing a thiourea moiety with a suitable α-halocarbonyl compound.
Experimental Protocol: Synthesis of a 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acid Derivative [4]
-
Starting Material Preparation: N-phenyl-N-thiocarbamoyl-β-alanine is prepared as the thioamide-containing starting material.
-
Cyclization Reaction: The N-phenyl-N-thiocarbamoyl-β-alanine is reacted with an α-haloaldehyde, such as chloroacetaldehyde, in a suitable solvent like refluxing water. The addition of a base, such as sodium acetate, facilitates the cyclization to form the thiazole ring.
-
Workup and Purification: The reaction mixture is cooled, and the product is precipitated. Purification is typically achieved through recrystallization or column chromatography to yield the desired 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid.
Diagram: Generalized Hantzsch Thiazole Synthesis Workflow
Caption: Hantzsch synthesis workflow for thiazole formation.
Spectroscopic Characterization
The unambiguous identification of the synthesized compounds relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable in this regard.
Table 1: Key Spectroscopic Signatures for Thiazole-Containing Propanoic Acids
| Spectroscopic Technique | Key Feature | Typical Chemical Shift/Frequency | Rationale for Assignment |
| ¹H NMR | Thiazole ring protons | 6.5 - 8.0 ppm | The heterocyclic nature of the thiazole ring deshields the protons, causing them to resonate in this downfield region.[4] |
| α-proton of the amino acid | 3.5 - 4.5 ppm | The electron-withdrawing effects of the adjacent amino and carboxyl groups shift this proton downfield. | |
| β-protons of the amino acid | 2.5 - 3.5 ppm | These protons are typically observed as a multiplet, influenced by coupling to the α-proton. | |
| ¹³C NMR | Thiazole ring carbons | 100 - 170 ppm | The carbons of the heterocyclic ring appear in this characteristic range. |
| Carbonyl carbon | 170 - 185 ppm | The carboxyl group's carbonyl carbon is highly deshielded and appears far downfield. | |
| IR Spectroscopy | C=N stretch of thiazole | 1600 - 1650 cm⁻¹ | This absorption is characteristic of the imine functionality within the thiazole ring. |
| N-H stretch of the amine | 3300 - 3500 cm⁻¹ | A broad peak in this region is indicative of the amino group. | |
| C=O stretch of the carboxylic acid | 1700 - 1750 cm⁻¹ | A strong, sharp absorption corresponding to the carbonyl group. |
Comparative Analysis: Alternatives and Isosteric Replacements
While the 2-aminothiazole scaffold is highly valuable, medicinal chemists often explore isosteric replacements to fine-tune a molecule's physicochemical properties and biological activity. Common alternatives include oxazoles and triazoles.
Isosteric Replacement with 2-Aminooxazole
The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can significantly impact properties like lipophilicity and metabolic stability.
A study on the isosteric replacement of 2-aminothiazole with 2-aminooxazole in a series of antimicrobial agents demonstrated a notable decrease in lipophilicity (log k'w) for the oxazole analogs.[5] This can be advantageous in drug design, as lower lipophilicity can lead to improved pharmacokinetic profiles.
Table 2: Comparison of Physicochemical Properties: Thiazole vs. Oxazole Analogs [5]
| Compound Type | Average Decrease in log k'w | Implication |
| 2-Aminooxazole Analogs | 0.95 - 1.05 | Reduced lipophilicity, potentially leading to better solubility and pharmacokinetic properties. |
Triazole-Containing Amino Acids as Alternatives
Triazole rings are another common bioisostere for amide and other functionalities. For instance, (R)-2-amino-3-triazolpropanoic acid derivatives have been investigated as N-methyl-D-aspartate (NMDA) receptor glycine site agonists.[6]
Diagram: Bioisosteric Replacement Strategy
Caption: Strategy of bioisosteric replacement for property modulation.
Cross-Validation of Biological Activity
The true measure of a compound's potential lies in its biological activity. The 2-aminothiazole scaffold has been associated with a wide spectrum of therapeutic effects.
Antimicrobial Activity
Numerous derivatives of 2-aminothiazole have demonstrated significant antibacterial and antifungal properties.[2] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Disk Diffusion Method) [2]
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Bacillus subtilis, E. coli) is prepared.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper disks impregnated with known concentrations of the test compounds (e.g., 50 and 100 µg/ml) are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Anticancer Activity
The 2-aminothiazole moiety is a key component of several anticancer agents.[1] For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promising antiproliferative activity against lung cancer cell lines.[3]
Table 3: Comparative Antiproliferative Activity of Thiazole Derivatives [3]
| Compound | Cell Line | Activity |
| Oxime derivative 21 | H69 (Small-cell lung carcinoma) | Low micromolar activity, significantly greater than cisplatin |
| Oxime derivative 22 | H69AR (Anthracycline-resistant) | Potent antiproliferative activity |
| Carbohydrazide 25 | A549 (3D spheroids) | Effective induction of cell death |
| Carbohydrazide 26 | A549 (3D spheroids) | Effective induction of cell death |
Conclusion and Future Directions
The cross-validation of experimental data for this compound and its analogs reveals a versatile and highly valuable scaffold in drug discovery. The synthetic accessibility via methods like the Hantzsch synthesis, coupled with a rich spectrum of biological activities, ensures its continued relevance.
The exploration of isosteric replacements, such as 2-aminooxazoles and triazoles, provides a rational strategy for optimizing the physicochemical and pharmacological properties of lead compounds. Future research should focus on elucidating the structure-activity relationships of these compounds in greater detail and exploring their potential in a wider range of therapeutic areas. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for such endeavors.
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
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- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]
- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 6. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
head-to-head comparison of different synthetic routes to 2-Amino-3-(thiazol-2-yl)propanoic acid
Introduction: The Significance of 2-Amino-3-(thiazol-2-yl)propanoic Acid
This compound, a non-proteinogenic α-amino acid often referred to as 2-thiazolylalanine, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, which incorporates a thiazole ring into an alanine framework, makes it a valuable component in the design of peptidomimetics and novel therapeutic agents. The thiazole moiety is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. As such, the efficient and stereocontrolled synthesis of 2-thiazolylalanine is a critical challenge for researchers aiming to explore its potential in new drug candidates.
This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies for accessing this valuable compound. We will move beyond simple procedural lists to analyze the underlying chemical principles, the rationale behind experimental choices, and the practical advantages and disadvantages of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic route that aligns with their specific objectives, whether for small-scale discovery or large-scale manufacturing.
Route A: Asymmetric Alkylation of a Chiral Glycine Equivalent
This strategy is a cornerstone of modern amino acid synthesis, relying on the alkylation of a glycine enolate equivalent. To achieve stereocontrol, a chiral auxiliary is employed to direct the incoming electrophile to one face of the enolate. One of the most robust and well-documented methods in this class utilizes a chiral Ni(II) complex of a glycine Schiff base.
Strategic Overview & Mechanistic Rationale
The core principle of this route is the temporary creation of a planar, chiral complex containing a glycine Schiff base. The nickel(II) ion serves to lock the conformation of the Schiff base, derived from a chiral amine (like (S)-2-[N-(N'-benzylprolyl)amino]benzophenone), creating a sterically defined environment. Deprotonation of the glycine α-carbon generates a nucleophilic enolate. The bulky chiral auxiliary effectively shields one face of the planar enolate, forcing the alkylating agent—in this case, a 2-(halomethyl)thiazole derivative—to approach from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent acidic hydrolysis cleaves the Schiff base and releases the desired α-amino acid with high enantiomeric purity, while the chiral auxiliary can often be recovered.
Caption: Asymmetric synthesis via a chiral Ni(II) glycine complex.
Experimental Protocol (Adapted from Saghyan, A. S., et al.)
This protocol is adapted from the well-established methodology for the asymmetric synthesis of non-proteinogenic amino acids using Belokon's chiral auxiliary.[1]
Part 1: Synthesis of the Alkylating Agent: 2-(Chloromethyl)thiazole
-
To a solution of 2-(hydroxymethyl)thiazole (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)thiazole, which should be used immediately in the next step due to its instability.
Part 2: Asymmetric Alkylation
-
In a flame-dried, three-neck flask under an inert argon atmosphere, suspend the Ni(II) complex of the Schiff base of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (1 eq.) in anhydrous DMF.
-
Add powdered sodium hydride (NaH) (1.1 eq.) portion-wise at room temperature. Stir the resulting deep red solution for 30 minutes.
-
Cool the mixture to -60 °C and add a solution of freshly prepared 2-(chloromethyl)thiazole (1.5 eq.) in anhydrous DMF dropwise.
-
Maintain the temperature at -60 °C and stir for 3-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding acetic acid, followed by water. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is a mixture of diastereomeric complexes.
Part 3: Hydrolysis and Isolation
-
Dissolve the crude diastereomeric mixture in methanol and add 3M hydrochloric acid.
-
Heat the mixture to reflux for 5 hours to hydrolyze the complex and the Schiff base.
-
Cool the reaction mixture and filter to remove the precipitated chiral auxiliary. The auxiliary can be recovered and reused.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and purify using ion-exchange chromatography (e.g., Dowex 50W x 8 resin). Elute with a gradient of aqueous ammonia.
-
Combine the product-containing fractions and lyophilize to afford (S)-2-Amino-3-(thiazol-2-yl)propanoic acid.
Route B: Diastereoselective Synthesis from a Serine-Derived Precursor
This approach leverages the "chiral pool," using a readily available and enantiopure starting material, L- or D-serine, to build the target molecule. The strategy involves converting the side-chain hydroxyl group of serine into a suitable leaving group, followed by a sequence that constructs the thiazole ring.
Strategic Overview & Mechanistic Rationale
The synthesis begins with the protection of the amine and carboxyl groups of serine (e.g., as N-Boc and a methyl ester). The critical step is the activation of the β-hydroxyl group, typically by converting it to a mesylate or tosylate, which transforms it into an excellent leaving group. This is followed by displacement with a sulfur nucleophile, such as thioacetamide or a thioamide equivalent, which then undergoes cyclization and dehydration to form the thiazole ring. This classic sequence, known as a modified Hantzsch thiazole synthesis or Gabriel-type synthesis, effectively transforms the serine side chain into the desired thiazolyl-methyl group while retaining the original stereochemistry at the α-carbon.
Caption: Chiral pool synthesis starting from a protected serine derivative.
Experimental Protocol (Adapted from multiple sources)
This protocol combines standard procedures for serine modification and subsequent thiazole formation.[2][3]
Part 1: Synthesis of N-Boc-O-(methylsulfonyl)-L-serine methyl ester
-
Dissolve N-Boc-L-serine methyl ester (1 eq.) in anhydrous DCM (0.5 M) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (NEt₃) (2 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.3 eq.).
-
Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Part 2: Thiazole Ring Formation
-
Dissolve the crude mesylate (1 eq.) in a suitable solvent such as acetone or isopropanol.
-
Add thioformamide (1.5 eq.) to the solution.
-
Heat the mixture to reflux and stir for 12-18 hours. The reaction involves an initial S-alkylation followed by intramolecular cyclization and dehydration.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain N-Boc-L-2-amino-3-(thiazol-2-yl)propanoate methyl ester.
Part 3: Final Deprotection
-
Dissolve the protected thiazolylalanine (1 eq.) in a mixture of dioxane and 6M aqueous HCl (1:1).
-
Heat the solution to 80-90 °C and stir for 4-6 hours until TLC analysis indicates the complete removal of both the Boc and methyl ester protecting groups.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with DCM to remove any organic impurities.
-
Lyophilize the aqueous layer to obtain the hydrochloride salt of L-2-Amino-3-(thiazol-2-yl)propanoic acid. The free amino acid can be obtained by neutralization or ion-exchange chromatography as described in Route A.
Head-to-Head Performance Comparison
| Feature | Route A: Asymmetric Alkylation | Route B: Serine-Derived Synthesis |
| Stereocontrol | Excellent enantioselectivity (>98% ee).[1] | Excellent enantiopurity, dependent on the starting serine. |
| Starting Materials | Glycine, Chiral Auxiliary, 2-(Chloromethyl)thiazole. | N-Boc-L/D-Serine, Thioformamide. |
| Key Reactions | Asymmetric alkylation of Ni(II) complex. | Mesylation, Nucleophilic substitution, Cyclization. |
| Number of Steps | ~4 steps (including alkylating agent synthesis). | ~3 steps. |
| Scalability | Moderate; chiral auxiliary can be expensive for large scale. | Good; starting materials are relatively inexpensive. |
| Yield | Good to excellent yields reported for similar alkylations. | Generally moderate to good yields across the sequence. |
| Flexibility | Highly flexible; various electrophiles can be used. | Less flexible; primarily for thiazole-2-yl derivative. |
| Key Challenges | Synthesis and stability of 2-(chloromethyl)thiazole; cost and recovery of the chiral auxiliary. | Potential for racemization under harsh conditions (though generally minimal); handling of thioamides. |
Conclusion and Recommendations
Both Route A and Route B represent robust and effective strategies for the synthesis of this compound, yet they cater to different research and development needs.
Route A, the Asymmetric Alkylation of a Glycine Equivalent, stands out for its mechanistic elegance and high degree of stereocontrol. It is an excellent choice for producing highly enantiomerically enriched material when access to a specific enantiomer is paramount and the cost of the chiral auxiliary is not prohibitive. Its flexibility also allows for the synthesis of a diverse library of analogues by simply varying the alkylating agent. This makes it particularly well-suited for medicinal chemistry programs in the lead discovery and optimization phases.
Route B, the Diastereoselective Synthesis from Serine, offers a more pragmatic and potentially more scalable approach. By starting from an inexpensive, enantiopure building block from the chiral pool, it circumvents the need for a costly chiral auxiliary and an asymmetric induction step. This route is likely to be more cost-effective for larger-scale synthesis. Its linear and reliable sequence makes it an attractive option for process development and the production of multi-gram quantities of the target amino acid.
Ultimately, the choice between these two routes will depend on the specific goals of the project. For rapid access to novel, diverse analogues with high enantiopurity, Route A is superior. For a more economical, scalable synthesis of a specific enantiomer of 2-thiazolylalanine, Route B presents a compelling alternative.
References
- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry.
- β-(2-Thiazolyl)-DL-alanine. Chem-Impex.
- BETA-(2-THIAZOLYL)-DL-ALANINE synthesis. ChemicalBook.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- SYNTHESIS OF (S)-ALANYL-(S)-β-(THIAZOL-2-YL-CARBAMOYL)-α- ALANINE, DIPEPTIDE CONTAINING IT AND IN VITRO INVESTIGATION OF THE ANTIFUNGAL ACTIVITY.
- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar
- Learning from the Hantzsch synthesis. pubs.acs.org.
- Acidities of glycine Schiff bases and alkylation of their conjugate bases.
- Thiazole synthesis. Organic Chemistry Portal.
- Synthesis of alpha-amino acids via asymmetric phase transfer-catalyzed alkylation of achiral nickel(II) complexes of glycine-derived Schiff bases. PubMed.
- Asymmetric synthesis of α-amino acids via homologation of Ni(II)
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- β-(THIAZOL-2-YL-CARBAMOYL)
- Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases.
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- A Review on β-alanine Biosynthesis. vtechworks.lib.vt.edu.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers.
- Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives.
- Synthesis of Library of N-t-boc Amino ester.
- The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. BOC Sciences.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC - NIH.
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- 2. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 2-Amino-3-(thiazol-2-yl)propanoic Acid
Introduction: The Imperative of Enantiomeric Purity in Drug Development
In the landscape of modern pharmacology, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. For non-proteinogenic amino acids like 2-Amino-3-(thiazol-2-yl)propanoic acid, a compound of interest in medicinal chemistry due to the prevalence of the thiazole motif in bioactive molecules, the spatial arrangement of its substituents around the chiral center can dictate the difference between a potent therapeutic agent and an inert or even toxic substance.[1] The precise determination of enantiomeric purity—the measure of the excess of one enantiomer over the other in a mixture—is therefore a non-negotiable aspect of research, development, and quality control.
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the enantiomeric purity of this compound. We will move beyond mere procedural descriptions to explore the underlying principles, rationale for experimental choices, and the relative merits of each technique, empowering researchers to select and implement the most suitable method for their specific needs.
Understanding the Analyte: this compound
This compound is a non-proteinogenic α-amino acid featuring a heterocyclic thiazole ring in its side chain. Its structure presents unique analytical considerations. The presence of both an acidic carboxyl group and a basic amino group makes it zwitterionic at physiological pH. The aromatic thiazole ring introduces potential for π-π interactions and contains nitrogen and sulfur heteroatoms that can influence its polarity and interaction with chiral selectors. These features must be considered when selecting a separation strategy.
Methodology Comparison: A Triad of Analytical Approaches
The determination of enantiomeric excess (%ee) for chiral molecules like our target compound is predominantly achieved through chromatographic and electrophoretic techniques. We will compare three major platforms:
-
Chiral High-Performance Liquid Chromatography (HPLC) : The workhorse of the pharmaceutical industry, offering direct and indirect methods.
-
Chiral Gas Chromatography (GC) : A powerful technique for volatile compounds, requiring derivatization.
-
Capillary Electrophoresis (CE) : A high-efficiency separation technique requiring minimal sample.
The following diagram illustrates the decision-making workflow for selecting an appropriate analytical method.
Caption: Decision workflow for selecting a chiral analysis method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric purity assessment.[2] It can be broadly divided into two strategies: direct and indirect separation.
Direct Chiral HPLC: Separation on Chiral Stationary Phases (CSPs)
Principle of Operation: The direct approach relies on a chiral stationary phase (CSP), where a single enantiomer of a chiral selector is immobilized on a support material (typically silica). Enantiomers of the analyte pass through the column and form transient, diastereomeric complexes with the CSP. The differing stability of these complexes, governed by steric and electronic interactions, results in different retention times, allowing for separation.[2]
For an amino acid containing a thiazole ring, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective.[3][4] These CSPs possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating polar, zwitterionic compounds like underivatized amino acids.[3][4] The thiazole ring may engage in additional π-π stacking or dipole-dipole interactions with the complex architecture of the glycopeptide, enhancing chiral recognition.
Experimental Protocol: Direct HPLC with a Teicoplanin-based CSP
-
Column: Astec CHIROBIOTIC® T (or equivalent teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A common starting point is a polar ionic mode mobile phase. For example, Methanol/Acetic Acid/Triethylamine (100/0.1/0.05 v/v/v). The acidic and basic additives serve to suppress the ionization of the analyte's carboxyl and amino groups, respectively, leading to better peak shape and more consistent interactions with the CSP.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature can be a critical parameter to optimize; lower temperatures often increase enantioselectivity but also increase retention time and pressure.
-
Detection: UV at 254 nm (due to the aromatic thiazole ring).
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Quantification: Calculate the enantiomeric excess (%ee) using the peak areas (A) of the two enantiomers: %ee = (|A₁ - A₂| / (A₁ + A₂)) x 100%
Indirect Chiral HPLC: Diastereomer Formation
Principle of Operation: The indirect method involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column).[5]
A widely used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[5] It reacts with the primary amine of the amino acid to form stable diastereomeric derivatives. The choice of the L-enantiomer of the CDA is crucial for consistent results.
The workflow for the indirect method is visualized below:
Caption: Workflow for indirect chiral HPLC analysis.
Experimental Protocol: Indirect HPLC using Marfey's Reagent (FDAA)
-
Derivatization:
-
To an aqueous solution of the amino acid sample (approx. 50 nmol), add 1 M sodium bicarbonate solution to adjust the pH to ~9.0.
-
Add a solution of L-FDAA in acetone (1% w/v). The molar excess of FDAA should be at least 2-fold.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize by adding 2 M HCl. This step quenches the reaction.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Column: Standard reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 20%), and ramp up to a higher percentage (e.g., 70%) over 30-40 minutes. TFA is an ion-pairing agent that improves the peak shape of the charged derivatives.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm, which is the absorption maximum for the DNP group of the derivative.
-
Quantification: Calculate %ee from the peak areas of the two diastereomers.
Chiral Gas Chromatography (GC)
Principle of Operation: Chiral GC is an exceptionally high-resolution technique suitable for volatile and thermally stable compounds. Like direct HPLC, it employs a chiral stationary phase. For amino acids, this requires a two-step derivatization process to make them volatile: esterification of the carboxyl group followed by acylation of the amino group.[6] The derivatized enantiomers are then separated on a CSP, often one based on cyclodextrin derivatives or chiral amino acid derivatives (e.g., Chirasil-Val).[7]
Causality of Derivatization: The primary reason for derivatization in GC is to overcome the low volatility of zwitterionic amino acids.[6] The esterification (e.g., with methanolic HCl) neutralizes the carboxyl group, and the acylation (e.g., with trifluoroacetic anhydride - TFAA) neutralizes the amino group. This process yields a neutral, more volatile molecule that can traverse the GC column in the gas phase without decomposition.
Experimental Protocol: Chiral GC-MS
-
Derivatization:
-
Esterification: Place the dried amino acid sample (approx. 100 µg) in a reaction vial. Add 200 µL of 3 M HCl in n-butanol. Seal the vial and heat at 100 °C for 30 minutes. Evaporate the reagent to dryness under a gentle stream of nitrogen.[2]
-
Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Seal the vial and heat at 100 °C for 15 minutes. Cool to room temperature before injection.
-
-
Column: Chirasil®-L-Val (or equivalent chiral GC column), 25 m x 0.25 mm ID.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.
-
Oven Program: Start at 90 °C, hold for 2 minutes, then ramp at 4 °C/min to 180 °C. The temperature program is optimized to ensure separation of the enantiomers from each other and from any derivatization byproducts.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS is preferred as it provides structural confirmation of the peaks.
-
Quantification: Calculate %ee from the integrated peak areas obtained from the FID or the total ion chromatogram (TIC) from the MS.
Capillary Electrophoresis (CE)
Principle of Operation: CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient inclusion complexes with the chiral selector, and these complexes have different effective mobilities, leading to different migration times. Highly sulfated cyclodextrins are common and effective chiral selectors for amino acids.
Advantages: CE offers extremely high separation efficiency, short analysis times, and requires very small sample volumes (nanoliter injections). This makes it particularly useful when the sample is precious or limited.
Experimental Protocol: Chiral CE
-
Capillary: Fused-silica capillary, 50 µm ID, effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5, containing 10% w/v highly sulfated-β-cyclodextrin as the chiral selector. The low pH ensures the amino acid is cationic (protonated amino group) and migrates towards the cathode.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 214 nm (peptide bond) or 254 nm (thiazole ring). For enhanced sensitivity, the amino acid can be derivatized with a fluorescent tag (e.g., FITC), and a laser-induced fluorescence (LIF) detector can be used.
-
Sample Preparation: Dissolve the sample in water or the BGE without the chiral selector at a concentration of 0.1-0.5 mg/mL.
Comparative Data Summary
The following table provides a comparative summary of the performance characteristics of each method. The values are representative and may vary based on specific instrumentation and optimization.
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC | Chiral GC-MS | Chiral CE |
| Principle | Diastereomeric interaction with CSP | Separation of diastereomers on achiral phase | Separation of volatile diastereomers on CSP | Differential mobility of diastereomeric complexes |
| Sample Prep | Simple dissolution | Required derivatization | Required two-step derivatization | Simple dissolution (derivatization optional for sensitivity) |
| Risk of Racemization | Low | Moderate (during derivatization) | High (during derivatization) | Low |
| Resolution | Good to Excellent | Good to Excellent | Excellent | Very High |
| Analysis Time | 15 - 30 min | 30 - 50 min (including gradient) | 20 - 40 min | 10 - 20 min |
| Sensitivity (UV) | Good | Good | N/A (FID/MS) | Moderate (can be high with LIF) |
| Column Cost | High (Chiral Column) | Low (Standard C18) | High (Chiral Column) | Low (Capillary) |
| Method Dev. | Moderate | Complex (derivatization optimization) | Complex (derivatization + GC program) | Moderate |
| Best For... | Routine QC, direct analysis | Method development without a chiral column | High-resolution analysis, trace impurities | Limited sample, high-throughput screening |
Conclusion and Recommendation
The choice of method for assessing the enantiomeric purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and robust analysis , Direct Chiral HPLC on a macrocyclic glycopeptide-based CSP is the recommended starting point. It offers a good balance of speed, simplicity in sample preparation, and reliability, with a low risk of altering the original enantiomeric composition.[3][4]
-
If a suitable chiral column is not available, Indirect Chiral HPLC with a reagent like FDAA is a viable alternative, though it requires careful optimization and validation of the derivatization step to ensure completeness and prevent racemization.
-
Chiral GC-MS provides the highest resolving power and is excellent for identifying and quantifying trace enantiomeric impurities. However, the extensive sample preparation and the thermal stress on the analyte make it more complex and introduce a higher risk of analytical artifacts.[2]
-
Capillary Electrophoresis is the method of choice when sample volume is severely limited or when very high throughput is needed. Its high efficiency allows for rapid separations with minimal reagent consumption.
Ultimately, the selected method must be rigorously validated according to established guidelines to ensure it is accurate, precise, and fit for its intended purpose in the critical path of drug discovery and development.
References
-
Costas, M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available from: [Link]
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Scriba, G. K. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Available from: [Link]
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D'Orazio, G., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available from: [Link]
-
Glavin, D. P., et al. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. ResearchGate. Available from: [Link]
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Frank, H., et al. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Available from: [Link]
-
Bruckner, H., & Westhauser, T. (2003). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available from: [Link]
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Bredenkamp, M. W., Holzapfel, C. W., & van Zyl, W. J. (1990). The Chiral Synthesis of Thiazole Amino Acid Enantiomers. Taylor & Francis Online. Available from: [Link]
-
Zhang, T., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available from: [Link]
-
Lehotay, J., et al. (1998). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. Available from: [Link]
-
Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available from: [Link]
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Skurat, E., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications. Available from: [Link]
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Ilisz, I., et al. (2006). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: Improving the determination of enantiomers using ion-pair reagents. PMC - NIH. Available from: [Link]
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]
-
Armstrong, D. W., et al. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. Available from: [Link]
-
Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate. Available from: [Link]
-
Lehmann, A., et al. (2013). Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids. PubMed. Available from: [Link]
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Introduction: The Thiazole Propanoic Acid Scaffold and the Imperative of Early ADME Profiling
An In-Depth Technical Guide to Comparing the In Vitro ADME Properties of Thiazole Propanoic Acid Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and active pharmaceutical ingredients.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for designing novel therapeutics, from anti-inflammatory to anticancer agents.[3][4] When coupled with a propanoic acid moiety, this scaffold gains physicochemical properties that can be finely tuned to optimize target engagement and pharmacokinetic behavior. However, the journey from a promising hit to a viable drug candidate is perilous, often derailed by poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
For researchers working with novel thiazole propanoic acid derivatives, an early and systematic evaluation of their in vitro ADME profile is not just a recommendation; it is a critical step to de-risk projects and guide synthetic efforts. A compound with stellar in vitro potency is of little value if it cannot reach its target in sufficient concentrations or if it poses a risk of adverse drug-drug interactions.
This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for comparing the fundamental in vitro ADME properties of thiazole propanoic acid derivatives. We will move beyond simply listing protocols, instead focusing on the causality behind experimental choices, the integration of data, and the creation of a robust, self-validating system for lead candidate selection. We will explore the four pillars of early ADME assessment: metabolic stability, permeability, plasma protein binding, and potential for cytochrome P450 inhibition.
Chapter 1: Assessing Metabolic Stability with Liver Microsomes
Expertise & Experience: The first question for any potential oral drug is its metabolic fate. Will it survive the first pass through the liver? The liver microsomal stability assay is a high-throughput, cost-effective first line of defense to answer this question.[5] It primarily assesses Phase I metabolism, which is predominantly mediated by cytochrome P450 (CYP) enzymes housed within the endoplasmic reticulum of hepatocytes, concentrated in the microsomal fraction.[5] By incubating our thiazole derivatives with liver microsomes and an NADPH regenerating system (to fuel the enzymatic reactions), we can determine a compound's intrinsic clearance—a measure of how quickly the liver would metabolize the drug in an ideal state. A compound that is rapidly metabolized here will likely have low oral bioavailability and a short half-life in vivo, flagging it for immediate structural modification.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Prepare Compound Plate:
-
Create a 96-well plate with your test compounds (e.g., TPA-001, TPA-002, TPA-003) and a positive control (a compound with known high clearance, like Verapamil).
-
Dilute compounds in buffer to an intermediate concentration. The typical final incubation concentration is 1 µM.[5]
-
-
Initiate the Reaction:
-
Prepare a master mix containing human liver microsomes (final concentration ~0.5 mg/mL) and an NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Pre-warm the compound plate and the microsome master mix at 37°C for 10 minutes.
-
To start the reaction, add the microsome master mix to the compound plate.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well.
-
Immediately quench the metabolic reaction by adding the aliquot to a separate 96-well plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard for LC-MS/MS analysis.
-
-
Analysis:
-
Centrifuge the quenched plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Data Presentation: Comparing Metabolic Stability
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| TPA-001 | > 60 | < 12 | High |
| TPA-002 | 15 | 46.2 | Low |
| TPA-003 | 45 | 15.4 | Medium |
| Verapamil (Control) | 8 | 86.6 | Low |
Note: This table contains hypothetical data for illustrative purposes.
Chapter 2: Evaluating Membrane Permeability & Efflux
Expertise & Experience: For an orally administered drug, crossing the intestinal epithelium is the gateway to systemic circulation. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[6][7] These human colon adenocarcinoma cells, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters.[8][9]
We perform a bidirectional assay, measuring permeability from the apical (AP, gut lumen) to the basolateral (BL, blood) side, which simulates absorption, and from BL to AP, which reveals active efflux.[10] A significantly higher permeability in the BL-to-AP direction results in a high efflux ratio (ER), indicating the compound is being actively pumped back into the gut lumen, likely by transporters such as P-glycoprotein (P-gp).[10] To confirm P-gp involvement, a follow-up assay using MDR1-MDCK cells, which are specifically engineered to overexpress human P-gp (MDR1), is invaluable.[11][12]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Transport Experiment (A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound (e.g., at 10 µM) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[9]
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
-
Transport Experiment (B-to-A):
-
Simultaneously, perform the experiment in the reverse direction by adding the test compound to the basolateral (donor) compartment and sampling from the apical (receiver) compartment.
-
-
Analysis & Calculation:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B) .[10]
-
Workflow for Bidirectional Caco-2 Permeability Assay
Caption: Bidirectional workflow for the Caco-2 permeability assay.
Data Presentation: Comparing Permeability and Efflux
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Efflux Substrate |
| TPA-001 | 15.2 | 16.1 | 1.1 | High | No |
| TPA-002 | 8.5 | 34.0 | 4.0 | Medium | Yes |
| TPA-003 | 0.8 | 1.0 | 1.3 | Low | No |
| Prazosin (Control) | 1.2 | 12.5 | 10.4 | Low | Yes |
Note: Papp > 10 is high, 1-10 is medium, < 1 is low. ER ≥ 2 indicates active efflux.[11] This table contains hypothetical data for illustrative purposes.
Chapter 3: Determining Plasma Protein Binding (PPB)
Expertise & Experience: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[13] This binding is a reversible equilibrium, but it is a critical determinant of drug disposition. Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, be metabolized, and be excreted.[14][15] A compound that is very highly bound to plasma proteins (>99%) will have a very low free concentration, potentially requiring much higher doses to achieve a therapeutic effect. The Rapid Equilibrium Dialysis (RED) method is a robust and widely accepted technique for determining the fraction unbound (fu).[14][15]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation:
-
Use a commercial RED device, which consists of a base plate with wells, each divided into two chambers by a semi-permeable dialysis membrane (typically 8 kDa molecular weight cutoff).
-
Prepare the device according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Equilibration:
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to equilibrate across the membrane.[15]
-
-
Sampling and Analysis:
-
After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
The concentration in the buffer chamber represents the free drug concentration.
-
Perform a matrix match by adding blank plasma to the buffer sample and buffer to the plasma sample.
-
Precipitate the proteins with a cold organic solvent (e.g., acetonitrile) containing an internal standard and analyze both samples by LC-MS/MS.[15]
-
-
Calculation:
-
Calculate the fraction unbound (fu) using the formula: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber] .
-
Workflow for Rapid Equilibrium Dialysis (RED) Assay
Caption: Workflow for the plasma protein binding RED assay.
Data Presentation: Comparing Plasma Protein Binding
| Compound | % Unbound (fu) - Human | % Unbound (fu) - Rat | % Unbound (fu) - Mouse | Binding Classification |
| TPA-001 | 12.5% | 15.8% | 20.1% | Moderately Bound |
| TPA-002 | 0.8% | 1.1% | 0.9% | Highly Bound |
| TPA-003 | 45.3% | 38.7% | 52.4% | Low Binding |
| Warfarin (Control) | 1.1% | 2.0% | 1.5% | Highly Bound |
Note: fu < 1% is high binding, 1-20% is moderate, >20% is low. This table contains hypothetical data for illustrative purposes.
Chapter 4: Investigating Potential for Drug-Drug Interactions (CYP450 Inhibition)
Expertise & Experience: The cytochrome P450 enzyme superfamily is the primary engine of drug metabolism.[16] Inhibition of these enzymes is a major cause of clinical drug-drug interactions (DDIs).[17] If one of our thiazole derivatives inhibits a key CYP isoform (like CYP3A4, which metabolizes ~50% of clinical drugs), it could dangerously elevate the plasma levels of a co-administered drug that is a substrate for that enzyme. Regulatory agencies mandate the evaluation of CYP inhibition potential.[16] A standard in vitro screen involves incubating our test compounds with human liver microsomes and a cocktail of specific probe substrates for each major CYP isoform, then measuring the formation of the substrate-specific metabolites. A reduction in metabolite formation indicates inhibition, and from a concentration-response curve, we can determine the IC50 value—the concentration of our compound that causes 50% inhibition.
Experimental Protocol: Multi-Isoform CYP450 Inhibition Assay
-
Preparation:
-
Prepare a cocktail of probe substrates in buffer, with each substrate specific to a CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Tolbutamide for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).[18]
-
In a 96-well plate, serially dilute the test compounds to create a concentration range (e.g., 0.1 to 100 µM). Include known inhibitors for each isoform as positive controls.
-
-
Incubation:
-
Add human liver microsomes and the test compound dilutions to the plate and pre-incubate for 10 minutes at 37°C.
-
Initiate the reactions by adding a pre-warmed NADPH regenerating system and the substrate cocktail.
-
Incubate for a short, defined period (e.g., 10-15 minutes) where the reaction is linear.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a cold organic solvent (acetonitrile) with an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.
-
-
Calculation:
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.
-
Workflow for CYP450 Inhibition Cocktail Assay
Caption: Workflow for the multi-isoform CYP450 inhibition assay.
Data Presentation: Comparing CYP450 Inhibition Profiles
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| TPA-001 | > 50 | > 50 | 22.5 | > 50 | 45.1 |
| TPA-002 | 8.3 | 1.5 | 3.7 | 15.2 | 0.9 |
| TPA-003 | > 50 | 35.1 | > 50 | > 50 | > 50 |
| Ketoconazole (Control) | 12.1 | 5.6 | 2.8 | 8.9 | 0.1 |
Note: An IC50 < 1 µM is generally considered potent inhibition, 1-10 µM is moderate, and > 10 µM is weak or no inhibition. This table contains hypothetical data for illustrative purposes.
Conclusion: Synthesizing the Data for Candidate Selection
The true power of this in vitro ADME cascade lies not in the individual data points, but in their synthesis. By objectively comparing our thiazole propanoic acid derivatives across these four key assays, a clear picture emerges.
-
The Ideal Candidate (e.g., TPA-001): Exhibits high metabolic stability, high permeability with no efflux, moderate-to-low plasma protein binding, and weak or no CYP inhibition. This profile suggests good oral bioavailability and a low risk of DDIs.
-
The Problematic Candidate (e.g., TPA-002): Suffers from rapid metabolism, is a substrate for efflux pumps, is highly protein-bound, and potently inhibits multiple CYP enzymes. Each of these is a significant red flag, and in combination, they would likely halt further development of this specific molecule.
-
The Candidate for Optimization (e.g., TPA-003): Shows good stability and a clean DDI profile but suffers from low permeability. This provides a clear directive to the medicinal chemistry team: modify the structure to improve permeability without negatively impacting the other favorable properties.
By employing this structured, data-driven approach, research teams can confidently and efficiently triage their compounds. This process minimizes the risk of late-stage failures, conserves resources, and ultimately accelerates the path of promising thiazole propanoic acid derivatives toward becoming life-changing medicines.
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A Senior Application Scientist's Guide to Validating Target Engagement of Novel Therapeutics: The Case of 2-Amino-3-(thiazol-2-yl)propanoic acid
In the landscape of modern drug discovery, the unequivocal demonstration of a drug's interaction with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a comparative framework for validating the target engagement of a novel investigational compound, 2-Amino-3-(thiazol-2-yl)propanoic acid. As the specific biological target of this molecule is not yet publicly established, we will proceed under a common drug discovery scenario: its structural alerts, particularly the 2-aminothiazole scaffold, suggest it may function as a competitive inhibitor of a soluble intracellular kinase, a frequent target class for this chemical motif.[1]
This document is intended for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the causality behind experimental choices, ensuring that each described method serves as a self-validating system for robust and reliable data generation.
The Imperative of Target Engagement Validation
Before committing to costly and time-consuming efficacy studies, it is paramount to confirm that a compound physically interacts with its intended target in a relevant biological system. This validation provides confidence that the observed phenotypic effects are a direct consequence of on-target activity, rather than off-target interactions or non-specific cytotoxicity. Here, we will compare and contrast several state-of-the-art techniques to validate the binding of this compound to its hypothetical kinase target.
Comparative Analysis of Target Engagement Methodologies
We will explore a suite of biophysical and biochemical methods, each offering unique advantages and insights into the molecular interactions between our compound and its target. The choice of method is often dictated by the nature of the target, the availability of reagents, and the specific questions being addressed.
| Method | Principle | Throughput | Cellular Context | Key Outputs |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. | Medium to High | Live cells, cell lysates, tissues | Target engagement, EC50 |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Low to Medium | Purified protein | Binding kinetics (ka, kd), Affinity (KD) |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding of a ligand to a target protein. | Low | Purified protein | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein. | High | Purified protein | Binding affinity (KD), IC50 |
| Kinobeads Competition Binding Assay | Competitive binding of a compound against a broad-spectrum kinase inhibitor matrix. | High | Cell lysates | Kinase selectivity profile, apparent dissociation constants (Kdapp) |
In-Depth Methodological Guides
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for in-cell Target Engagement
CETSA® is a powerful technique that allows for the direct measurement of target engagement in a cellular environment, be it in cell lysates, intact cells, or even tissue samples.[2][3][4] The core principle is that the binding of a ligand, such as our investigational compound, stabilizes the target protein, leading to an increase in its melting temperature (Tagg).[5]
For an intracellular kinase, CETSA® is particularly advantageous as it obviates the need for protein purification and provides evidence of target binding in a more physiologically relevant context. It directly answers the question: does the compound reach and bind to its target inside the cell?
-
Cell Preparation: Culture cells known to express the target kinase to approximately 80% confluency.
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[5]
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by cooling at room temperature for 3 minutes.[5]
-
Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles.[5]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]
-
Quantification: Carefully collect the supernatant and quantify the amount of the soluble target kinase using a specific antibody-based method like Western blotting or an AlphaScreen® assay.[2]
-
Data Analysis:
-
Melt Curve: Plot the normalized amount of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization.
-
Isothermal Dose-Response (ITDR): At a fixed temperature that shows a significant shift, plot the amount of soluble protein against the compound concentration to determine the half-maximal effective concentration (EC50) of target engagement.[4]
-
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a label-free optical biosensing technique that provides real-time quantitative data on the binding kinetics and affinity of a compound to its purified target protein.[6][7] It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized as the compound flows over it.[7][8]
SPR is invaluable for obtaining precise kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and the equilibrium dissociation constant (KD). This level of detail is crucial for structure-activity relationship (SAR) studies and lead optimization.
-
Target Immobilization: Covalently immobilize the purified target kinase onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of the compound over the sensor surface to monitor the association phase.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
-
Data Analysis: The binding events are recorded as a sensorgram.[7] Fit the sensorgram data to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and the KD.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a highly quantitative biophysical technique that directly measures the heat released or absorbed during a binding event.[9] It is considered the gold standard for determining the thermodynamic parameters of an interaction.[10][11]
ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9] This information is invaluable for understanding the driving forces behind the interaction and for guiding medicinal chemistry efforts.
-
Sample Preparation: Prepare highly purified target kinase and this compound in the same, precisely matched buffer.
-
Instrument Setup: Load the kinase solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the kinase solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the compound to the kinase. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[10]
Fluorescence Polarization (FP): A High-Throughput Screening Option
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12][13] In a competition assay format, a fluorescently labeled ligand (tracer) with known affinity for the target is displaced by an unlabeled competitor compound, leading to a decrease in fluorescence polarization.[14]
FP is well-suited for high-throughput screening (HTS) to identify initial hits and for determining the potency (IC50) of compounds in a competitive binding format.[12][15]
-
Assay Setup: In a microplate, add the purified target kinase, the fluorescent tracer, and a dilution series of this compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinobeads Competition Binding Assay: Profiling Kinase Selectivity
The Kinobeads assay is a chemical proteomics approach that uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate.[16][17] The binding of a test compound to its target kinases in the lysate prevents their capture by the beads.[18]
This method is unparalleled for assessing the selectivity of a kinase inhibitor across a wide range of endogenous kinases in a single experiment.[16][19] It provides a comprehensive view of both on-target and potential off-target interactions.
-
Lysate Treatment: Incubate cell lysate with different concentrations of this compound.
-
Kinase Capture: Add the Kinobeads to the treated lysate and incubate to allow for the binding of kinases that are not occupied by the test compound.
-
Enrichment and Digestion: Wash the beads to remove unbound proteins, then perform on-bead digestion of the captured kinases into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the captured kinases. A decrease in the amount of a specific kinase captured in the presence of the compound indicates binding. Plot the remaining amount of each kinase against the compound concentration to generate a selectivity profile and determine apparent dissociation constants (Kdapp).
Conclusion: An Integrated Approach to Target Engagement Validation
No single method provides a complete picture of target engagement. A robust validation strategy for this compound would involve an integrated approach. For instance, a high-throughput FP screen could identify initial hits, which are then validated for direct binding and kinetic properties using SPR and ITC. CETSA® would then be employed to confirm target engagement in a cellular context, and finally, a Kinobeads assay would provide a comprehensive assessment of the compound's selectivity across the kinome.
By judiciously selecting and combining these powerful techniques, researchers can build a compelling and data-rich narrative of a compound's mechanism of action, significantly de-risking its progression through the drug discovery pipeline. This rigorous, multi-faceted approach to target validation is not merely a checklist of experiments but a foundational element of scientific integrity and successful therapeutic development.
References
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]
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Burke, T. J., Loniello, K. R., Bee, C., & Sodroski, J. (2003). A fluorescence polarization assay for the discovery of small-molecule inhibitors of the human immunodeficiency virus type 1 gp41 fusion machine. Journal of virology, 77(2), 1017-1025. [Link]
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Hall, M. D., Yasgar, A., & Simeonov, A. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of biomolecular screening, 21(6), 527-540. [Link]
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Jantzen, H. M., & Zaugg, R. H. (2000). High-throughput screening for inhibitors of protein-protein interactions. Current opinion in chemical biology, 4(1), 43-50. [Link]
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Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2017). Chemical proteomics reveals the drug target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(2), 177-192. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Navratilova, I., & Hopkins, A. L. (2010). Surface plasmon resonance in drug discovery. Drug Discovery Today: Technologies, 7(3), e165-e171. [Link]
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Pierce, M. M., Raman, V., & Nall, B. T. (1999). Isothermal titration calorimetry of protein− protein interactions. Methods, 19(2), 213-221. [Link]
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Pineda, M. O., & Rivas, G. (2017). Isothermal titration calorimetry: a tutorial for the study of biomolecular interactions. Methods in molecular biology (Clifton, N.J.), 1594, 1-17. [Link]
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Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of molecular recognition, 20(5), 302-336. [Link]
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statistical analysis of biological data for 2-Amino-3-(thiazol-2-yl)propanoic acid
An objective guide to the and its analogs, providing researchers with a framework for robust data interpretation and comparison.
Introduction: The Analytical Imperative for Thiazole-Containing Amino Acids
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] 2-Amino-3-(thiazol-2-yl)propanoic acid, as a member of this class, represents a promising avenue for drug discovery. However, the journey from a synthesized compound to a viable drug candidate is paved with rigorous biological testing and, critically, the robust statistical analysis of the resulting data. The ability to discern meaningful biological effects, compare potency against established standards, and elucidate mechanisms of action is entirely dependent on the correct application of statistical models.
This guide serves as a senior application scientist's perspective on designing, executing, and analyzing biological experiments for compounds like this compound. We will move beyond mere protocol recitation to explain the causal-link between experimental design and analytical rigor. To ensure broad applicability and instructional clarity, we will use a representative, hypothetical compound from this class, hereafter designated Compound T , to illustrate the statistical workflows. The methodologies presented are grounded in established practices for drug discovery and are designed to be self-validating systems for generating trustworthy, reproducible results.
Part 1: Comparative Analysis of Cytotoxicity in Cancer Cell Lines
A primary screening step for many novel therapeutic agents is the assessment of their cytotoxic or anti-proliferative effects against relevant cancer cell lines. The goal is not only to determine if the compound is active but also to quantify its potency relative to a known standard.
Expertise & Experience: The Rationale Behind the Assay Design
The choice of assay is critical. We will use a luminescence-based cell viability assay (e.g., CellTiter-Glo®) over a colorimetric one (e.g., MTT) because its output (luminescence) has a broader linear dynamic range, which is crucial for accurately fitting the full dose-response curve, especially at the upper and lower plateaus. The comparison of Compound T against a standard-of-care chemotherapeutic agent, such as Doxorubicin, is essential. This provides an immediate benchmark for potency and contextualizes the compound's activity within the current therapeutic landscape. The dose range must be chosen carefully; a common mistake is not using a wide enough range to define the top and bottom plateaus of the curve, which leads to poorly constrained model fits and unreliable IC50 estimates.
Experimental Protocol: Luminescence-Based Cell Viability Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for both Compound T and the reference compound (Doxorubicin) in the appropriate vehicle (e.g., DMSO). The final concentration of DMSO in all wells must be kept constant and low (<0.5%) to avoid vehicle-induced toxicity.
-
Dosing: Add 1 µL of the compound dilutions to the respective wells. Include vehicle-only controls (representing 100% viability) and a high-concentration staurosporine control or no-cell control (representing 0% viability).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.
-
Lysis & Signal Generation: Equilibrate the plate and the lytic reagent (e.g., CellTiter-Glo®) to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Statistical Modeling & Data Analysis Workflow
The raw luminescence data must be transformed into a biologically meaningful measure of potency, the half-maximal inhibitory concentration (IC50). This is achieved through non-linear regression.
First, normalize the raw data. The average signal from the vehicle-only wells is set as 100% viability, and the average signal from the background (no-cell) wells is set as 0% viability. All other data points are expressed as a percentage of this range. Second, the compound concentrations (X-axis) are log-transformed. This is crucial because dose-response relationships are typically sigmoidal on a log scale, which is a requirement for standard regression models.[2]
The relationship between log(concentration) and percent viability is modeled using a four-parameter logistic (4PL) equation. This model is superior to simpler methods like linear interpolation because it uses all data points simultaneously to fit a curve that describes the biological reality of the dose-response relationship.[3]
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Top: The upper plateau of the curve (ideally ~100%).
-
Bottom: The lower plateau of the curve.
-
IC50: The concentration of the compound that elicits a 50% response between the Top and Bottom plateaus. This is the key measure of potency.[4]
-
HillSlope: Describes the steepness of the curve.
Caption: Binding models for enzyme (E) inhibition (I).
Trustworthiness: Model Selection
After fitting the global data to the competitive, non-competitive, and mixed-inhibition models, you must objectively select the model that best describes the data. This is done using statistical criteria like the Akaike Information Criterion (AIC) or by performing an F-test to compare the goodness-of-fit of the simpler model (e.g., competitive) versus a more complex one (e.g., mixed). The model with the highest statistical probability of being correct is chosen.
Data Presentation: Summarizing Inhibition Kinetics
The results should be tabulated to clearly present the key kinetic constants derived from the best-fit model.
| Parameter | Value | 95% Confidence Interval | Description |
| Best-Fit Model | Competitive | - | F-test vs. Mixed model P > 0.05 |
| Vmax (RLU/min) | 1,500,000 | 1,450,000 - 1,550,000 | Maximal enzyme velocity |
| Km (µM) | 10.2 | 8.9 - 11.5 | Substrate affinity constant |
| Ki (µM) | 1.8 | 1.5 - 2.2 | Inhibitor binding affinity |
(Note: Data are hypothetical for illustrative purposes.)
Conclusion
The biological evaluation of a novel compound such as this compound demands more than just data generation; it requires a sophisticated approach to statistical analysis to extract reliable, actionable insights. By employing robust experimental designs and appropriate statistical models—such as four-parameter logistic fits for dose-response analysis and global non-linear regression for enzyme kinetics—researchers can confidently quantify potency and elucidate mechanisms of action. This analytical rigor is fundamental to comparing new chemical entities against existing standards and making informed decisions in the drug development pipeline.
References
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Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link] [1]2. Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link] [5]3. Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link] [6]4. Wild, M.R., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. Available at: [Link] [7]5. Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link] [8]6. Skořepa, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Available at: [Link] [9]7. GraphPad Software. (2023). GraphPad Prism 10 Curve Fitting Guide: Example: Global nonlinear regression (dose-response curves). GraphPad. Available at: [Link] [10]8. NIH. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link] [11]9. Nguyen, T.T.H., et al. (2020). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. Available at: [Link] [12]10. Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link] [2]11. Gevorgyan, A. & Davtyan, M. (2015). STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. ResearchGate. Available at: [Link] [13]12. Niyazymbetov, M.E., et al. (2015). Synthesis of thiazole-containing amino acids based on asparagine. ResearchGate. Available at: [Link] [14]13. Wild, M.R., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. ResearchGate. Available at: [Link] [4]14. InVivoStat. (2016). Dose-response and Non-linear Regression Analysis User Guide. InVivoStat. Available at: [Link] [15]15. Peterson, Y.K. & Katakam, P. (2017). Comparing enzyme activity modifier equations through the development of global data fitting templates in Excel. PeerJ. Available at: [Link] [16]16. Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE. Available at: [Link]
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A Senior Application Scientist's Guide to Peer Review for Novel Thiazole Compound Research
Authored for Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and promising clinical candidates. As research in this area continues to yield novel compounds with therapeutic potential, the manuscript detailing these findings must withstand the rigorous scrutiny of peer review. This guide provides an in-depth perspective on the critical considerations that peer reviewers and journal editors prioritize when evaluating research on new thiazole derivatives. Moving beyond a simple checklist, we will explore the causality behind experimental choices and the logic of a self-validating study, ensuring your research is presented with the highest level of scientific integrity.
Part 1: The Foundation - Synthesis and Rigorous Structural Characterization
Before any biological activity can be meaningfully discussed, the identity and purity of the novel thiazole compound must be unequivocally established. Reviewers will critically assess this section for completeness and accuracy, as it forms the bedrock of the entire study.
Key Considerations:
-
Synthetic Route and Rationale: The manuscript should not only present the synthetic scheme but also explain the choice of methodology. Was it a novel route or an adaptation of a known procedure? A clear rationale demonstrates a deep understanding of organic chemistry and strengthens the novelty of the work. The methods should be described with enough clarity that another chemist could reproduce the synthesis.[1][2]
-
Unambiguous Spectroscopic Data: Full characterization data is non-negotiable. This includes ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) for the final compound and key intermediates.[2][3][4] Reviewers will scrutinize spectra for consistency with the proposed structure. For example, proton and carbon counts, chemical shifts, coupling constants, and the exact mass must align perfectly with the claimed molecule.[2][4]
-
Purity Assessment: The purity of the final compound used for biological testing is a critical parameter. A purity level of ≥95%, as determined by a quantitative method like HPLC, is the generally accepted standard in medicinal chemistry.[5] Simply stating the compound is "pure" based on TLC is insufficient.
Workflow for Compound Synthesis and Characterization
The following diagram illustrates the logical flow from initial synthesis to the generation of a well-characterized compound ready for biological evaluation.
Caption: Workflow from synthesis to biological evaluation submission.
Part 2: Demonstrating Biological Relevance - Assay Design and Validation
The core of a medicinal chemistry paper lies in its biological data. Reviewers will assess whether the chosen assays are appropriate for the research question and if the data is robust and correctly interpreted. Biological assays are key tools that not only reveal if a compound acts on a target but also how effective it is.[6]
Core Principles for Trustworthy Biological Data:
-
Assay Choice and Justification: Clearly state why a particular assay was chosen.[6] Is it a biochemical assay measuring direct target engagement or a cell-based assay providing more physiologically relevant data?[7][8] The choice must align with the study's hypothesis.
-
Method Validation: A protocol is only as good as its validation.[9] Reviewers look for evidence that the assay is robust and reproducible.[10] This includes:
-
Positive and Negative Controls: These are essential to confirm the assay is working correctly and to establish the baseline response.[9]
-
Standard Reference Compounds: Including a known active compound allows for comparison and contextualizes the potency of the novel thiazoles.[11][12]
-
Statistical Rigor: Report key validation parameters such as signal-to-background ratio, Z'-factor (for HTS assays), and the number of replicates.[9]
-
-
Data Interpretation: Present dose-response curves and report potency values (e.g., IC₅₀, EC₅₀) with confidence intervals. Avoid claiming a compound is "active" based on a single-point concentration screen.
Comparative Guide: Common Assay Formats
The selection of an appropriate assay format is a critical decision in the early stages of drug discovery.[6] The table below compares two common types of assays used to evaluate novel compounds.
| Feature | Biochemical Assays | Cell-Based Assays |
| Principle | Measures direct interaction with an isolated target (e.g., enzyme, receptor). | Measures a cellular response in a living system (e.g., cell viability, pathway modulation).[7] |
| Throughput | Typically high to very high. | Variable, generally lower than biochemical assays. |
| Physiological Relevance | Lower. Lacks cellular context, membrane permeability, and off-target effects. | Higher. Provides insights into a compound's effect within a complex biological system.[8] |
| Information Gained | Direct target affinity/inhibition (e.g., Kᵢ, IC₅₀). | Cellular potency, cytotoxicity, mechanism of action within a pathway.[7] |
| Common Pitfalls | Prone to artifacts (e.g., compound aggregation). | Results can be confounded by off-target toxicity. |
Example Protocol: In Vitro Cytotoxicity Evaluation using MTS Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of novel thiazole compounds on a cancer cell line. The level of detail provided is what reviewers expect for reproducibility.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel thiazole compounds against the HL-60 leukemia cell line.
Materials:
-
HL-60 (TB) cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Novel thiazole compounds (dissolved in DMSO to 10 mM stock)
-
Doxorubicin (positive control)
-
CellTiter 96® AQueous One Solution Reagent (MTS)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the thiazole compounds and doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Add 100 µL of the diluted compounds to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 3: Profiling for Drug-Likeness - ADME/Tox Considerations
A potent compound is of little value if it cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is a key component of modern drug discovery.[13] While extensive in vivo studies may not be required for an initial report, reviewers appreciate the inclusion of basic in vitro ADME/Tox data to demonstrate the compound's potential for further development.[14]
Essential Early-Stage ADME/Tox Data:
-
Solubility: Aqueous solubility is fundamental for absorption.
-
Metabolic Stability: Assays using liver microsomes or hepatocytes can predict how quickly a compound is cleared from the body.[13]
-
Cytotoxicity: Evaluation against a non-cancerous cell line can provide an initial indication of general toxicity.
-
Permeability: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays can predict intestinal absorption.[13]
Discussions should focus on how the ADME data might impact potential clinical outcomes rather than just reporting the raw in vitro numbers.[14][15]
Decision Logic in Early ADME/Tox Profiling
This diagram outlines a typical decision-making process based on initial in vitro screening results for a novel compound series.
Caption: A decision tree for early-stage ADME/Tox assessment.
Part 4: The Scientific Narrative - Structure-Activity Relationship (SAR) and Data Integrity
A strong medicinal chemistry paper does more than report a single active compound. It tells a story of scientific discovery through the exploration of the Structure-Activity Relationship (SAR).[16][17] SAR analysis involves systematically modifying the molecule's structure to understand how these changes affect biological activity.[16]
Elements of a Compelling SAR Study:
-
Logical Progression: The synthesis of analogs should be hypothesis-driven. Explain why certain structural modifications were made.
-
Clear Data Presentation: SAR data is often best presented in a table, clearly linking structural features to activity and other relevant data (e.g., ADME properties).[18]
-
Insightful Discussion: The discussion should go beyond simply stating the results. What are the key takeaways from the SAR? Which functional groups are critical for activity? This analysis provides the foundation for future optimization.[19]
Statistical Analysis and Ethical Reporting:
All research must be conducted and reported ethically.[1][20] This includes:
-
Appropriate Statistics: Use the correct statistical tests to analyze data.[21] For example, use ANOVA for multiple group comparisons, followed by a suitable post-hoc test.[22] Clearly state the statistical methods used.[23]
-
Honest Reporting: Present all data, not just the favorable results.[1] Authors must be transparent about funding sources and any potential conflicts of interest.[20][24] Plagiarism and data fabrication are serious breaches of scientific ethics.[20][24]
Conclusion: A Reviewer's Checklist for Publication Success
To aid authors in preparing their manuscripts, the following table summarizes the key areas a peer reviewer will scrutinize. Addressing these points comprehensively will significantly increase the likelihood of a positive review and timely publication.
| Section | Key Consideration | Common Reason for Major Revision/Rejection |
| Synthesis & Characterization | Is the synthesis reproducible? Is the structure proven unequivocally? | Incomplete spectral data (e.g., missing ¹³C NMR). |
| Is the purity of the tested compound >95%? | Lack of quantitative purity data (e.g., no HPLC). | |
| Biological Assays | Is the assay choice well-justified and the protocol detailed? | Inadequate assay validation (e.g., missing controls). |
| Are potency values (e.g., IC₅₀) reported with statistical confidence? | Conclusions drawn from single-point screening data. | |
| ADME/Tox Profile | Is there an initial assessment of drug-like properties? | No consideration of ADME/Tox; focus only on potency. |
| SAR & Discussion | Is there a logical exploration of SAR? | "Molecule-of-the-day" report with no SAR analysis. |
| Are the conclusions supported by the data presented? | Overstated claims of efficacy or novelty. | |
| Overall Integrity | Is the data presentation clear, honest, and statistically sound? | Inappropriate statistical analysis; lack of transparency.[21] |
By proactively addressing these considerations, researchers can present their work on novel thiazole compounds in a manner that is robust, credible, and impactful, ultimately accelerating the journey from the laboratory to potential clinical application.
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- How to Report and Discuss ADME Data in Medicinal Chemistry Publications: in Vitro Data or in Vivo Extrapolations? (2025, August 9). ResearchGate.
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- SAR: Structure Activity Relationships. (2025, June 3). Collaborative Drug Discovery.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-(thiazol-2-yl)propanoic acid
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3-(thiazol-2-yl)propanoic acid. As professionals in research and drug development, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to ensure regulatory compliance and protect laboratory personnel and the environment. This document synthesizes regulatory standards with practical, field-proven insights to provide a self-validating system for waste management.
Hazard Assessment and Waste Characterization: The Foundational Step
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally analogous compounds provide a strong basis for a conservative and safe waste management strategy.
The principle of due diligence requires us to treat a chemical with an incomplete toxicological profile as hazardous until proven otherwise. Structurally similar compounds, such as 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid and 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid, are classified as harmful or toxic.[1] Therefore, this compound must be managed as a hazardous waste.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity) or is explicitly listed.[2][3][4] Based on available data for related structures, this compound is presumed to exhibit toxicity.
Table 1: Hazard Profile of Structurally Similar Thiazole-Containing Propanoic Acids
| Hazard Classification | GHS Hazard Statement | Primary Concern | Source |
| Acute Toxicity, Oral (Category 3/4) | H301: Toxic if swallowed / H302: Harmful if swallowed | Ingestion can lead to severe health effects or be fatal. | [1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation, redness, or rash. | [1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Contact with eyes can cause significant, but reversible, damage. | [1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. | [1] |
This assessment mandates that all waste streams containing this compound, regardless of concentration, be handled through a designated hazardous chemical waste program. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [5][6][7]
Personnel Safety and Protective Equipment (PPE)
Protecting the researcher is the first priority. Given the identified hazards of irritation and toxicity, a stringent PPE protocol is non-negotiable.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact from splashes or airborne dust.[5]
-
Skin Protection : A standard laboratory coat is required. Use chemically resistant gloves (nitrile is a suitable choice for incidental contact) and ensure they are inspected before use and changed frequently. For tasks with a higher risk of spillage, consider impervious clothing.[5]
-
Respiratory Protection : If handling the solid compound outside of a chemical fume hood or generating dust, a full-face respirator with appropriate particulate filters may be necessary to prevent respiratory tract irritation.[5] Always consult your institution's Environmental Health and Safety (EHS) office for specific respirator guidance.
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The following protocol provides a systematic workflow for the safe disposal of this compound and associated waste.
Waste Segregation
The cardinal rule of chemical waste management is segregation. Never mix incompatible wastes.[6][7][8]
-
Solid Waste : Collect solid this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a designated solid hazardous waste container.
-
Liquid Waste : Collect solutions containing the compound in a separate liquid hazardous waste container. Do not mix with other solvent streams (e.g., halogenated vs. non-halogenated) unless explicitly permitted by your EHS office.
Containerization and Labeling
Proper containerization is a key requirement for safe storage and transport.[2][9]
-
Select a Compatible Container : Use a sturdy, leak-proof container with a secure screw-top cap. The container material must be compatible with the waste (e.g., high-density polyethylene [HDPE] for most solutions).
-
Affix a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled.[6] The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "Waste this compound"
-
An accurate list of all constituents and their approximate concentrations.
-
The date accumulation began.
-
-
Keep Containers Closed : Hazardous waste containers must remain sealed at all times, except when adding waste.[6] This prevents the release of vapors and reduces the risk of spills.
On-Site Accumulation and Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment : All liquid waste containers must be placed in a secondary containment bin or tray capable of holding the entire volume of the largest container.[6][10]
-
Location : The SAA should be located away from sinks, floor drains, and high-traffic areas.
-
Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents or bases.
Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste. This function must be performed by trained professionals.
-
Contact EHS : Once a waste container is full or you are finished generating that waste stream, contact your institution's EHS office (or equivalent department) to schedule a pickup.[6]
-
Manifest Tracking : The EHS office will manage the waste according to federal and state regulations, which includes using a hazardous waste manifest system to track the waste from the point of generation to its final treatment facility.[11]
-
Disposal Method : The likely disposal method for this type of organic, toxic waste is controlled incineration at a licensed chemical destruction plant.[5][12]
Management of Contaminated Materials and Empty Containers
-
Grossly Contaminated Items : Any item heavily contaminated with the compound, such as gloves, bench paper, or spill cleanup materials, must be placed in the solid hazardous waste container.[6]
-
Empty Containers : The original product container is not considered "empty" until it has been properly decontaminated. For a toxic chemical like this, the container must be triple-rinsed.[6][7]
-
Rinse the container three times with a suitable solvent (e.g., water or methanol).
-
Crucially, the first rinsate and subsequent rinses must be collected and disposed of as liquid hazardous waste. [7]
-
After triple-rinsing, deface or remove the original label, and the container may then be discarded in the regular trash or recycled, depending on institutional policy.[6]
-
Emergency Procedures for Spills
Immediate and correct action is vital in the event of a spill.
-
Alert Personnel : Immediately alert others in the area.
-
Assess the Spill : For a small spill that you are trained and equipped to handle:
-
Don the appropriate PPE.
-
Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[13]
-
Work from the outside in, absorb the material, and place it into a designated hazardous waste container.
-
-
Large Spills : For large spills, or any spill you are not comfortable handling:
-
Evacuate the immediate area.
-
If the material is volatile or dusty, close the laboratory door and prevent re-entry.
-
Contact your institution's EHS/Safety office or emergency response line immediately.[6]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[6][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- (R)-2-Amino-3-(diethylamino)propanoic acid SDS. (n.d.). Echemi.com.
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- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency (EPA).
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid. (n.d.). Sigma-Aldrich.
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- Safety Data Sheet for a related thiadiazole compound. (n.d.). AK Scientific, Inc.
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